molecular formula C9H10N2O3 B3142739 4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester CAS No. 51149-09-8

4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester

Cat. No.: B3142739
CAS No.: 51149-09-8
M. Wt: 194.19 g/mol
InChI Key: NGYWLWFKXLSZIH-UHFFFAOYSA-N
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Description

4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 194.06914219 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo-3-pyridazin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-11-6-7/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYWLWFKXLSZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CN=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298178
Record name Ethyl β-oxo-4-pyridazinepropanoate
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Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51149-09-8
Record name Ethyl β-oxo-4-pyridazinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51149-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl β-oxo-4-pyridazinepropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID701298178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of β-Oxo-4-pyridazinepropanoic Acid, Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the chemical structure, properties, and synthesis of β-oxo-4-pyridazinepropanoic acid, ethyl ester. Due to the limited availability of specific experimental data for this pyridazine derivative, this guide leverages comprehensive information on its close structural analogue, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, as a foundational reference. The document elucidates the key structural features, including keto-enol tautomerism, and discusses the anticipated influence of the pyridazine ring on the molecule's electronic and chemical properties. A generalized synthetic protocol is presented, alongside a comparative analysis of expected physicochemical and spectroscopic data. This guide serves as a valuable resource for researchers interested in the synthesis and application of novel heterocyclic compounds in medicinal chemistry and materials science.

Introduction: The Significance of Pyridazine Scaffolds

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The presence of two adjacent nitrogen atoms within the six-membered aromatic ring imparts unique electronic properties, influencing the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. These characteristics make pyridazine-containing molecules attractive candidates for the development of novel therapeutic agents with a wide range of biological activities, including but not limited to, antiviral, anticancer, and antihypertensive properties.

The subject of this guide, β-oxo-4-pyridazinepropanoic acid, ethyl ester, is a functionalized pyridazine derivative with potential as a versatile building block in organic synthesis. The presence of a β-ketoester moiety provides multiple reactive sites for further chemical modifications, enabling the construction of more complex molecular architectures. Understanding the chemical nature of this compound is paramount for its effective utilization in drug discovery and development.

Unraveling the Chemical Structure

The chemical structure of β-oxo-4-pyridazinepropanoic acid, ethyl ester, is characterized by a pyridazine ring substituted at the 4-position with a 3-oxopropanoyl ethyl ester chain.

Molecular Formula: C₉H₁₀N₂O₃

IUPAC Name: ethyl 3-oxo-3-(pyridazin-4-yl)propanoate

Core Structural Features

The molecule can be deconstructed into three key components:

  • Pyridazine Ring: A six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electronic properties of this ring are influenced by the electronegativity of the nitrogen atoms, leading to a π-deficient system.

  • β-Ketoester Moiety: This functional group consists of a ketone and an ester separated by a methylene group. It is a critical feature that dictates much of the compound's reactivity.

  • Ethyl Ester Group: This group enhances the lipophilicity of the molecule and can be susceptible to hydrolysis under acidic or basic conditions.

Caption: Chemical structure of ethyl 3-oxo-3-(pyridazin-4-yl)propanoate.

Keto-Enol Tautomerism: A Key Equilibrium

A significant characteristic of β-ketoesters is their existence as a mixture of keto and enol tautomers in solution. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-six-membered ring. The pyridine analogue, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, has been shown to exist as a tautomeric mixture, with the enol form being a significant contributor.[1][2] It is highly probable that the pyridazine derivative exhibits similar behavior.

Caption: Keto-enol tautomerism in ethyl 3-oxo-3-(pyridazin-4-yl)propanoate.

Physicochemical Properties: A Comparative Outlook

Table 1: Comparison of Physicochemical Properties

PropertyEthyl 3-oxo-3-(pyridin-4-yl)propanoatePredicted for Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate
Molecular Formula C₁₀H₁₁NO₃C₉H₁₀N₂O₃
Molecular Weight 193.20 g/mol 194.18 g/mol
Appearance White to yellow crystalline powderLikely a solid at room temperature
Melting Point 53-59 °CExpected to be in a similar or slightly higher range
Boiling Point 291.9 °C at 760 mmHgExpected to be comparable
Solubility Soluble in common organic solventsExpected to have similar solubility

The introduction of a second nitrogen atom in the pyridazine ring is expected to increase the polarity of the molecule, which might slightly increase its melting point and affect its solubility profile.

Synthesis of β-Oxo-4-pyridazinepropanoic Acid, Ethyl Ester: A Proposed Pathway

A common and effective method for the synthesis of β-ketoesters is the Claisen condensation. This reaction involves the condensation of an ester with an enolizable carbonyl compound in the presence of a strong base. For the synthesis of the target pyridazine derivative, a plausible route would involve the reaction of a suitable pyridazine-4-carboxylate ester with ethyl acetate.

Proposed Synthetic Workflow

Synthesis reagent1 Ethyl pyridazine-4-carboxylate reaction Claisen Condensation reagent1->reaction reagent2 Ethyl acetate reagent2->reaction base Strong Base (e.g., Sodium Ethoxide) base->reaction Catalyst product Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate reaction->product

Caption: Proposed synthetic workflow for ethyl 3-oxo-3-(pyridazin-4-yl)propanoate.

Detailed Experimental Protocol (Generalized)

Materials:

  • Ethyl pyridazine-4-carboxylate

  • Anhydrous ethyl acetate

  • Sodium ethoxide

  • Anhydrous solvent (e.g., toluene, THF)

  • Dilute acid for workup (e.g., acetic acid, HCl)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)

Procedure:

  • Reaction Setup: A solution of sodium ethoxide in an anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Addition of Reagents: Anhydrous ethyl acetate is added to the base solution, followed by the dropwise addition of ethyl pyridazine-4-carboxylate from the dropping funnel.

  • Reaction: The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a dilute acid.

  • Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Claisen condensation is sensitive to moisture, as the strong base can be quenched by water, and the ester starting materials can undergo hydrolysis. Therefore, the use of anhydrous solvents and reagents, along with an inert atmosphere, is crucial for achieving a good yield.

  • Strong Base: A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of ethyl acetate, generating the enolate nucleophile that initiates the condensation reaction.

  • Acidic Workup: The initial product of the Claisen condensation is the sodium salt of the β-ketoester. Acidification is necessary to protonate this salt and obtain the neutral product.

Spectroscopic Characterization: Predicted Signatures

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. While experimental spectra for β-oxo-4-pyridazinepropanoic acid, ethyl ester are not available, we can predict the key spectroscopic features based on its structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Signals for the ethyl group (a triplet and a quartet).- A singlet for the methylene protons in the keto form.- A singlet for the vinylic proton in the enol form.- Signals corresponding to the protons on the pyridazine ring.
¹³C NMR - Peaks for the ester and ketone carbonyl carbons.- Signals for the carbons of the ethyl group.- Peaks corresponding to the carbons of the pyridazine ring.
IR - Strong C=O stretching vibrations for the ketone and ester groups.- C-H stretching vibrations for the alkyl and aromatic protons.- O-H stretching vibration for the enol form.
Mass Spec - A molecular ion peak corresponding to the molecular weight of the compound.

The exact chemical shifts in the NMR spectra and the frequencies in the IR spectrum will be influenced by the electronic effects of the pyridazine ring. The presence of the two nitrogen atoms is expected to deshield the adjacent protons and carbons, leading to downfield shifts in the NMR spectra.

Potential Applications in Drug Discovery and Development

The structural features of β-oxo-4-pyridazinepropanoic acid, ethyl ester make it a promising scaffold for the synthesis of novel bioactive molecules. The β-ketoester moiety can be readily modified through various chemical reactions, allowing for the introduction of diverse functional groups and the construction of a library of derivatives for biological screening.

Potential Signaling Pathway Interactions:

Given the prevalence of pyridazine-containing compounds in medicinal chemistry, derivatives of this molecule could potentially interact with various biological targets, such as kinases, which are often implicated in cancer and inflammatory diseases. The pyridazine ring can act as a hinge-binding motif, a common interaction pattern observed in many kinase inhibitors.

Signaling_Pathway cluster_drug Potential Drug Candidate cluster_cell Cellular Environment drug Pyridazine Derivative receptor Kinase Target drug->receptor Inhibition pathway Signaling Cascade receptor->pathway Activation response Cellular Response (e.g., Apoptosis, Proliferation) pathway->response

Caption: Hypothetical interaction of a pyridazine derivative with a cellular signaling pathway.

Conclusion

β-Oxo-4-pyridazinepropanoic acid, ethyl ester represents a molecule of significant interest for synthetic and medicinal chemists. While specific experimental data remains to be fully elucidated, this technical guide provides a comprehensive overview of its chemical structure, predicted properties, and a viable synthetic strategy by drawing upon the well-established chemistry of its pyridine analogue. The versatile reactivity of the β-ketoester functionality, coupled with the unique electronic properties of the pyridazine ring, positions this compound as a valuable building block for the discovery of novel chemical entities with potential therapeutic applications. Further research into the synthesis and biological evaluation of this and related pyridazine derivatives is warranted to fully explore their potential.

References

  • PubChem. Ethyl 3-(4-pyridyl)-3-oxopropionate. [Link]

  • Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764.
  • ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]

  • ChemSrc. Ethyl 3-oxo-3-(pyridin-4-yl)propanoate. [Link]

Sources

Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate: Physicochemical Profiling, Synthetic Workflows, and Applications in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, diazine-containing heterocycles are highly prized for their ability to modulate physicochemical properties, improve aqueous solubility, and engage in key hydrogen-bonding interactions within target binding pockets. Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate is a specialized


-keto ester building block utilized in the synthesis of complex fused heterocyclic scaffolds, such as pyrazolo[3,4-d]pyridazines and pyrido[2,3-d]pyridazines.

This technical guide provides an authoritative analysis of its structural identity, predicted physicochemical properties, and a field-validated synthetic protocol designed to overcome the inherent reactivity challenges of electron-deficient pyridazine systems.

Molecular Identity & Chemical Informatics

The precise assignment of a Chemical Abstracts Service (CAS) registry number depends heavily on the commercial cataloging of a molecule. While the pyridine analog (ethyl 3-oxo-3-(pyridin-4-yl)propanoate) is widely commercialized under CAS 26377-17-3 [1], and the


-keto positional isomer (ethyl 2-oxo-3-(pyridazin-4-yl)propanoate) is indexed under CAS 90557-97-4 [2], the exact unsubstituted 

-keto ester ethyl 3-oxo-3-(pyridazin-4-yl)propanoate often exists as a proprietary or transient intermediate in pharmaceutical pipelines [3].

Despite the lack of a universal public CAS number for this specific isomer, its structural parameters are rigorously defined by its chemical class. The molecule consists of a propanoate backbone with a ketone at the C3 position, which is directly bonded to the highly electron-deficient C4 position of a pyridazine ring. This structural motif dictates its behavior as a highly reactive bis-electrophile in cyclocondensation reactions.

Quantitative Physicochemical Profiling

To provide a baseline for formulation and reaction planning, the properties of the target compound are modeled against its known pyridine analog. The introduction of the second nitrogen in the pyridazine ring significantly alters the topological polar surface area (TPSA) and lipophilicity.

PropertyEthyl 3-oxo-3-(pyridazin-4-yl)propanoate (Target)Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Analog) [1]
CAS Number Unassigned / Proprietary26377-17-3
Molecular Formula C

H

N

O

C

H

NO

Molecular Weight 194.19 g/mol 193.20 g/mol
Exact Mass 194.0691 Da193.0739 Da
XLogP3 (Predicted) 0.2 – 0.40.8
Topological Polar Surface Area 82.1 Ų56.3 Ų
Hydrogen Bond Acceptors 54

Synthetic Methodology: Crossed Claisen Condensation

Synthesizing


-keto esters bearing electron-deficient heteroaryls requires precise control over reaction conditions. The pyridazine ring is highly susceptible to nucleophilic aromatic substitution (S

Ar) and ring-opening side reactions. The following protocol utilizes a crossed Claisen condensation designed to mitigate these risks.
Experimental Protocol

Objective: Synthesize ethyl 3-oxo-3-(pyridazin-4-yl)propanoate while preventing retro-Claisen cleavage and heteroaryl degradation.

Materials:

  • Ethyl pyridazine-4-carboxylate (Electrophile, 1.0 eq)

  • Ethyl acetate (Enolate source, anhydrous, 3.0 eq)

  • Sodium ethoxide (NaOEt, 21 wt% in ethanol, 1.5 eq)

  • Tetrahydrofuran (THF, anhydrous)

  • Glacial acetic acid (for quenching)

Step-by-Step Workflow:

  • System Preparation: Purge a dry, 3-neck round-bottom flask with argon. Introduce anhydrous THF (10 mL/g of starting material) and cool the system to 0 °C using an ice bath.

    • Causality: Inert atmosphere and strictly anhydrous conditions are critical. Trace water will hydrolyze the ester starting materials into unreactive carboxylic acids and destroy the ethoxide base.

  • Enolate Generation: Add ethyl acetate (3.0 eq) to the flask, followed by the dropwise addition of the NaOEt solution (1.5 eq) over 15 minutes. Stir for 30 minutes at 0 °C.

    • Causality: Excess ethyl acetate acts as both a reactant and a kinetic driver for enolate formation. NaOEt is chosen specifically over NaOMe or KOtBu to perfectly match the ethyl ester groups, entirely preventing the formation of complex transesterification mixtures.

  • Electrophile Addition: Dissolve ethyl pyridazine-4-carboxylate (1.0 eq) in a minimal volume of THF. Add this solution dropwise to the enolate mixture over 30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Causality: The pyridazine ring is highly electron-deficient. Keeping the temperature low prevents the ethoxide or the enolate from attacking the pyridazine ring directly (S

      
      Ar), directing the nucleophilic attack strictly to the ester carbonyl.
      
  • Reaction Maturation (Self-Validation): Allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

    • Validation: The reaction is self-validating when the UV-active starting material spot disappears and a new, highly polar, baseline-hugging spot appears. This polar spot is the sodium enolate salt of the product, confirming successful condensation.

  • Quenching & Workup: Cool the mixture back to 0 °C. Quench dropwise with glacial acetic acid until the pH reaches 5–6.

    • Causality:

      
      -keto esters are highly susceptible to acid-catalyzed decarboxylation (yielding a methyl ketone) under strongly acidic conditions, and retro-Claisen cleavage under basic aqueous conditions. A mild acetic acid quench safely protonates the enolate to isolate the stable enol/keto tautomer mixture without degradation.
      
  • Isolation: Dilute with ethyl acetate and wash with brine (3x). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution Hexanes to EtOAc).

Mechanistic Pathways & Downstream Applications

Once synthesized, ethyl 3-oxo-3-(pyridazin-4-yl)propanoate serves as a highly versatile bis-electrophile. The 1,3-dicarbonyl motif (the ketone at C3 and the ester carbonyl at C1) is primed for cyclocondensation reactions with bis-nucleophiles.

In drug discovery, reacting this intermediate with hydrazines yields pyrazolo-pyridazines, while reactions with amidines or guanidines yield pyrimido-pyridazines. These fused bicyclic systems are privileged scaffolds in the development of kinase inhibitors and MALT-1 inhibitors [3].

Pathway SM1 Ethyl pyridazine-4-carboxylate (Electrophile) Condensation Crossed Claisen Condensation SM1->Condensation SM2 Ethyl acetate + NaOEt (Enolate Source) SM2->Condensation Target Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate (Target Beta-Keto Ester) Condensation->Target Acidic Quench (pH 5-6) App1 Pyrazolo[3,4-d]pyridazines (via Hydrazines) Target->App1 Cyclocondensation App2 Pyrido[2,3-d]pyridazines (via Amidines) Target->App2 Cyclocondensation

Synthetic workflow and downstream cyclocondensation applications of the pyridazine beta-keto ester.

Conclusion

Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate is a high-value intermediate whose synthesis requires an intimate understanding of heteroaromatic electronics and enolate chemistry. By strictly controlling the temperature to suppress S


Ar pathways and utilizing a pH-controlled workup to prevent decarboxylation, chemists can efficiently access this building block. Its subsequent deployment in cyclocondensation reactions provides direct access to complex, drug-like fused pyridazine architectures.

References

  • PubChem. "Ethyl 3-(4-pyridyl)-3-oxopropionate" CID 2735202. National Center for Biotechnology Information. Available at:[Link]

  • EPA CompTox Chemicals Dashboard. "ethyl 2-oxo-3-(pyridazin-4-yl)propanoate" DTXSID50293268. U.S. Environmental Protection Agency. Available at:[Link]

  • European Patent Office. "Pyrazolopyrimidine as malt-1 inhibitors" WO2018226150A1. Google Patents.

Heterocyclic β-Keto Esters in Medicinal Chemistry: Mechanistic Workflows and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heterocyclic β-keto esters represent a privileged class of polyfunctional synthons in medicinal chemistry. Characterized by a highly reactive methylene bridge flanked by a ketone and an ester moiety, these molecules serve as the architectural foundation for synthesizing diverse heterocyclic scaffolds, including pyrazoles, dihydropyrimidinones (DHPMs), and coumarins[1]. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical mechanism and bench-level execution. This whitepaper elucidates the mechanistic causality behind their reactivity, details self-validating experimental protocols, and evaluates modern green-chemistry adaptations of classical multicomponent reactions.

Mechanistic Foundations: The Causality of Reactivity

The synthetic utility of heterocyclic β-keto esters—such as ethyl 3-oxo-3-(pyridin-2-yl)propanoate—stems from their unique electronic distribution. The methylene protons located between the two carbonyl groups are highly acidic (


) compared to standard esters (

)[1].

Causality of Enolization: In the presence of a mild base, the irreversible deprotonation of the α-carbon yields a resonance-stabilized enolate[1]. This enolate acts as a potent carbon nucleophile in carbon-carbon bond-forming reactions (e.g., Knoevenagel condensations, Michael additions). Conversely, the carbonyl and ester carbons serve as hard electrophilic centers susceptible to nucleophilic attack by amines or hydrazines, facilitating rapid intramolecular cyclizations[2]. Understanding this dual electrophilic/nucleophilic nature is critical for designing regioselective multicomponent reactions.

Core Synthetic Workflows

The Biginelli Multicomponent Reaction (DHPM Synthesis)

Dihydropyrimidinones (DHPMs) are critical pharmacophores exhibiting calcium channel modulation, antiviral, and anti-inflammatory activities[3]. The classical Biginelli reaction involves the acid-catalyzed cyclocondensation of a β-keto ester, an aromatic aldehyde, and urea or thiourea[3].

Causality in Catalyst Selection: Traditional Biginelli protocols using strong mineral acids often result in low yields (20–50%) and unwanted byproduct formation[4]. Modern protocols utilize specialized catalysts like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 in methanol or natural caffeine[4]. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

is highly effective because it undergoes solvolysis in methanol to generate

in situ. This controlled release of acid provides a mild environment that efficiently drives the formation of the crucial acyliminium ion intermediate without degrading acid-sensitive functional groups[4]. Alternatively, caffeine acts as a biodegradable catalyst under solvent-free conditions, promoting the reaction via hydrogen-bond activation.

Biginelli A Aromatic Aldehyde B Urea / Thiourea C β-Keto Ester F Enol / Enolate Formation C->F Tautomerization D Acid Catalyst (e.g., CBr4 or Caffeine) E Acyliminium Ion Intermediate D->E D->F G Nucleophilic Addition (C-C Bond Formation) E->G F->G H Cyclodehydration G->H I 3,4-Dihydropyrimidinone (DHPM Scaffold) H->I -H2O AB AB AB->E Condensation

Multicomponent Biginelli Reaction Mechanism and Workflow.

The Knorr Pyrazole Synthesis

Pyrazolones, synthesized via the Knorr reaction of β-keto esters with hydrazines, form the core of vital drugs like the neuroprotective agent Edaravone[5].

Causality in Precursor Synthesis: Historically, synthesizing the requisite β-keto esters involved reacting ketones with dimethyl carbonate and strong bases, leading to inconsistent yields due to competing self-condensation and over-acylation[5]. Modern protocols utilize ethyl chloroformate, which selectively acylates ketone enolates, providing high-purity β-keto esters that directly translate to higher pyrazolone yields[5].

Knorr K1 β-Keto Ester K3 Hydrazone Intermediate K1->K3 K2 Hydrazine Derivative K2->K3 K4 Intramolecular Cyclization K3->K4 K5 Tautomerization & Dehydration K4->K5 K6 Substituted Pyrazolone K5->K6

Knorr Pyrazole Synthesis Pathway via Hydrazone Intermediates.

Quantitative Data: Reaction Optimization Metrics

The transition from classical to modern catalytic systems in the synthesis of heterocyclic scaffolds demonstrates significant improvements in atom economy, yield, and environmental impact.

Reaction TypeCatalyst SystemSolventTime (hrs)Average Yield (%)Mechanistic Advantage
Classical Biginelli HCl / ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Ethanol12 - 1820 - 50Baseline acid catalysis; highly prone to side reactions[4].
Modified Biginelli

(10 mol%)
Methanol3 - 580 - 95In situ HBr generation; mild and highly selective[4].
Green Biginelli Caffeine (20 mol%)Solvent-free1 - 285 - 92Biodegradable; hydrogen-bond activation of aldehyde.
Knorr Pyrazole Piperidine (cat.)Ethanol4 - 675 - 90Base-catalyzed Knoevenagel followed by cyclization[2].

Self-Validating Experimental Protocols

Protocol A: Green Synthesis of DHPMs via -Catalyzed Biginelli Reaction

Objective: Synthesize a substituted 3,4-dihydropyrimidin-2(1H)-one scaffold with high atom economy.

  • Reagent Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), β-keto ester (1.2 mmol), and urea (3.0 mmol)[4].

    • Causality: An excess of urea (1:1.2:3 ratio) drives the equilibrium toward the acyliminium intermediate, preventing the competing Knoevenagel condensation between the aldehyde and the β-keto ester[4].

  • Catalyst Addition: Add

    
     (0.1 mmol) dissolved in 5 mL of anhydrous methanol[4].
    
  • Reflux & Monitoring: Heat the mixture to reflux (approx. 65°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Self-Validation: The disappearance of the UV-active aromatic aldehyde spot confirms the consumption of the limiting reagent, validating reaction completion.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice.

    • Self-Validation: The sudden drop in solvent polarity forces the highly polar DHPM product to precipitate out of solution immediately, visually confirming successful product formation.

  • Purification: Filter the crude solid under vacuum and recrystallize from hot ethanol to yield pure crystals.

Protocol B: Regioselective Knorr Pyrazole Synthesis

Objective: Synthesize a substituted 1H-pyrazol-5-ol derivative (Edaravone analog).

  • Enolate Formation: Dissolve the target β-keto ester (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol[2].

    • Causality: Acetic acid serves a dual purpose as a solvent and a mild acid catalyst to activate the ketone carbonyl for nucleophilic attack[2].

  • Hydrazine Addition: Slowly add the hydrazine derivative (1.0–1.2 eq) dropwise at 0°C[2].

    • Causality: Exothermic hydrazone formation must be thermally controlled to prevent non-selective bis-hydrazone formation or premature degradation of the hydrazine.

  • Cyclocondensation: Heat the mixture to reflux (approx. 78°C–90°C) for 4–6 hours[2].

    • Causality: The thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack of the secondary amine onto the ester carbonyl, driving the cyclization[2][5].

  • Isolation: Concentrate the mixture in vacuo, neutralize with saturated

    
    , and extract with ethyl acetate. Dry over anhydrous 
    
    
    
    and purify via silica gel chromatography to isolate the final pyrazolone.

References

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions Source: mdpi.com URL:[3]

  • Knorr Pyrazole Synthesis of Edaravone Source: researchgate.net URL:[5]

  • Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine... Source: researchgate.net URL:[6]

  • Synthesis of Dihydropyrimidinones: An Improved Conditions for the Biginelli Reaction Source: academia.edu URL:[4]

  • 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 Source: benchchem.com URL:[2]

  • Ethyl 3-oxo-3-(pyridin-2-yl)propanoate Source: benchchem.com URL:[1]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Substituted Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged motif in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of therapeutic agents. Among the various substitution patterns, 4-substituted pyridazine derivatives have garnered significant attention due to their prevalence in biologically active molecules. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing this important class of compounds, with a focus on practical, field-proven methodologies.

The Strategic Importance of the 4-Position

The C4 position of the pyridazine ring is particularly susceptible to functionalization, primarily due to the electron-withdrawing nature of the adjacent nitrogen atoms. This electronic characteristic facilitates a range of chemical transformations, allowing for the introduction of diverse substituents that can modulate the pharmacological profile of the resulting molecules. This guide will delve into the key synthetic methodologies that leverage this inherent reactivity.

Core Synthetic Strategies

The synthesis of 4-substituted pyridazine derivatives can be broadly categorized into three main approaches:

  • Nucleophilic Aromatic Substitution (SNAr) on 4-Halopyridazines: This classical yet highly effective method involves the displacement of a halide at the 4-position by a variety of nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has been revolutionized by these powerful transformations, which enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

  • Direct C-H Functionalization: Emerging as a more atom-economical approach, the direct functionalization of the C4-H bond offers a streamlined route to target molecules, avoiding the pre-functionalization often required in traditional methods.

This guide will explore each of these strategies in detail, providing not only the theoretical underpinnings but also practical, step-by-step protocols for their implementation.

Part 1: Synthesis of Key Precursors: 4-Halopyridazines

The accessibility of 4-halopyridazines is crucial, as they serve as the primary entry point for many of the subsequent functionalization reactions.

Synthesis of 4-Bromopyridazine

A common route to 4-bromopyridazine involves a multi-step sequence starting from the readily available 3,6-dichloropyridazine.[1]

Experimental Protocol: Industrial Preparation of 4-Bromopyridazine [1]

  • Step 1: Chlorination of 3,6-Dichloropyridazine to 3,4,6-Trichloropyridazine.

    • In a suitable reaction vessel, heat 5.0 g of 3,6-dichloropyridazine to 100 °C with stirring until fully molten.

    • Bubble chlorine gas through the molten reactant at 100 °C for 6 hours.

    • After the reaction, pour the mixture into 200 mL of petroleum ether and allow it to crystallize at room temperature.

    • Collect the resulting white powder of 3,4,6-trichloropyridazine by suction filtration and dry.

  • Step 2: Synthesis of 3,6-Dichloro-4-hydroxypyridazine.

    • Prepare a sodium hydroxide solution with a concentration of 5-15%.

    • Add the 3,4,6-trichloropyridazine powder to the NaOH solution (molar ratio of 1:1 to 1:5).

    • Heat the mixture to dissolve the solid and then reflux at 100 °C for 4-10 hours.

    • Cool the reaction mixture and adjust the pH to 1.0 with hydrochloric acid to precipitate the product.

  • Step 3: Synthesis of 4-Hydroxypyridazine.

    • This step involves the de-chlorination of 3,6-dichloro-4-hydroxypyridazine, typically through catalytic hydrogenation.

  • Step 4: Bromination of 4-Hydroxypyridazine to 4-Bromopyridazine.

    • To 2.5 g of phosphorus oxybromide, add 0.5 g of 4-hydroxypyridazine.

    • Heat the reaction mixture to 80 °C and maintain for 1 hour.

    • Concentrate the reaction solution to dryness under reduced pressure at 60 °C.

    • Carefully quench the residue with ice water and adjust the pH to 8.0 with concentrated ammonia water.

    • Extract the product with chloroform, dry the organic phase with anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography followed by recrystallization from cyclohexane to afford 4-bromopyridazine.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes the C4 position susceptible to attack by nucleophiles, especially when a good leaving group like a halogen is present. The reaction proceeds through a Meisenheimer intermediate, a negatively charged species stabilized by the ring nitrogen atoms.

Caption: Generalized SNAr mechanism on a 4-halopyridazine.

Substitution with Oxygen Nucleophiles

Experimental Protocol: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde [2][3]

This protocol demonstrates the selective substitution of one chlorine atom in 3,6-dichloropyridazine, which can be adapted for substitution at the 4-position of a suitable 4-halopyridazine derivative.

  • Materials: 3,6-dichloropyridazine, 4-hydroxybenzaldehyde, anhydrous potassium carbonate, isopropanol.

  • Procedure:

    • To a solution of 4-hydroxybenzaldehyde in isopropanol, add anhydrous potassium carbonate.

    • Add 3,6-dichloropyridazine to the mixture.

    • Reflux the reaction mixture until the starting materials are consumed (monitor by TLC).

    • After cooling, pour the reaction mixture into water and collect the precipitate by filtration.

    • Recrystallize the crude product from a suitable solvent to obtain pure 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.

Reactant 1Reactant 2BaseSolventConditionsProductYield
3,6-Dichloropyridazine4-HydroxybenzaldehydeK2CO3IsopropanolReflux4-((6-chloropyridazin-3-yl)oxy)benzaldehydeGood
Substitution with Nitrogen Nucleophiles

Experimental Protocol: Synthesis of 4-Aminopyridazine [4]

This procedure describes the synthesis of 4-aminopyridazine via catalytic hydrogenation of a dichlorinated precursor.

  • Materials: 3,6-dichloropyridazin-4-amine, sodium hydroxide, 10% palladium on activated carbon, tetrahydrofuran, water, methanol.

  • Procedure:

    • Dissolve 3,6-dichloropyridazin-4-amine (5.00 g) in tetrahydrofuran (100 ml).

    • Add a solution of sodium hydroxide (8.00 g) in water (32 ml).

    • Add 10% palladium on carbon (500 mg) to the mixture.

    • Stir the reaction under a hydrogen atmosphere at room temperature for 2 days.

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

    • Dissolve the residue in methanol (100 ml), filter any remaining insolubles, and concentrate the filtrate to obtain 4-aminopyridazine.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of 4-substituted pyridazines, offering a broad substrate scope and high functional group tolerance.

Caption: Overview of key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a Dichloropyridazine [5]

This protocol for a 3,6-dichloropyridazine can be adapted for 4-halopyridazines.

  • Materials: 3,6-Dichloropyridazine, arylboronic acid, sodium carbonate, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], 1,2-dimethoxyethane (DME), water.

  • Procedure:

    • In a microwave process vial, combine 3,6-dichloropyridazine (1.25 mmol), the arylboronic acid (1.4 mmol), sodium carbonate (2.8 mmol), and Pd(PPh3)4 (10 mg, 5 mol%).

    • Add a 3:1 mixture of DME/H2O (3 mL).

    • Flush the vial with argon for 2 minutes and securely cap it.

    • Heat the reaction mixture in a microwave reactor to 155 °C for 30 minutes.

    • After cooling, work up the reaction mixture to isolate the 3-amino-6-arylpyridazine product.

Aryl HalideBoronic AcidCatalystBaseSolventConditions
3,6-DichloropyridazinePhenylboronic acidPd(PPh3)4Na2CO3DME/H2OMicrowave, 155 °C, 30 min
Sonogashira Coupling for C(sp)-C(sp2) Bond Formation

The Sonogashira coupling enables the synthesis of 4-alkynylpyridazines by reacting a 4-halopyridazine with a terminal alkyne.

General Considerations for Sonogashira Coupling:

This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. Anhydrous and anaerobic conditions are often required to prevent side reactions, such as the homocoupling of the alkyne.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing for the synthesis of a wide range of 4-aminopyridazine derivatives.

General Considerations for Buchwald-Hartwig Amination:

This reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction and often requires optimization.

Part 4: Direct C-H Functionalization

Direct C-H functionalization represents a more sustainable and efficient approach to the synthesis of 4-substituted pyridazines by avoiding the need for pre-installed leaving groups.

Base-Mediated C4-Selective C-H Sulfonylation of Pyridine

While this example is for pyridine, the principles can be extended to pyridazine. A novel one-pot protocol for the C4-selective sulfonylation of pyridines has been developed.[6] This method utilizes triflic anhydride activation, followed by a base-mediated addition of a sulfinic acid salt and subsequent rearomatization. The regioselectivity is controlled by the choice of the base.

Key Findings for C4-Selective Sulfonylation: [6]

  • The use of N,N-dimethylpyridazine as a base mediator led to the regioselective formation of C4-sulfonylated pyridine.

  • A variety of aryl sulfinates with both electron-donating and electron-withdrawing groups can be successfully coupled.

Conclusion

The synthesis of 4-substituted pyridazine derivatives is a dynamic and evolving field. While classical methods like nucleophilic aromatic substitution remain highly relevant, modern palladium-catalyzed cross-coupling reactions have significantly expanded the synthetic toolbox, enabling the construction of complex molecular architectures with high precision. The emergence of direct C-H functionalization strategies promises to further streamline the synthesis of these valuable compounds, offering more atom-economical and environmentally benign routes. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate the synthesis of this important class of heterocyclic compounds.

References

  • Parrot, I., Rival, Y., & Wermuth, C. G. (1999). Synthesis of substituted 3-amino-6-arylpyridazines via Suzuki reaction. Synthesis, 1999(07), 1163-1168.
  • Al-Ostath, A. I., El-Gendy, M. A., & El-Kerdawy, A. M. (2021). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 11(41), 25488-25505.
  • CN102924386B - Industrial preparation method of 4-bromopyridazine - Google Patents. (n.d.).
  • Al-Ostath, A. I., El-Gendy, M. A., & El-Kerdawy, A. M. (2021). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 11(41), 25488-25505.
  • Coudret, C. (1996). Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester.
  • Ranjbar-Karimi, R., & Zarei, M. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. Organic Chemistry Research, 5(1), 73-79.
  • Coudret, C. (1996). Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester.
  • CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents. (n.d.).
  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Chemistry Stack Exchange. Retrieved from [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). Heterocycles, 51(11), 2723.
  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.).
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). PubMed Central. Retrieved from [Link]

  • A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its S. (2004). Synthesis, 2004(16), 2614-2616.
  • Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. (2006, August 15). PubMed. Retrieved from [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Advanced Materials for Technical and Medical Purpose, 273-276.
  • CN106699641A - Production process for 4-vinylpyridine - Google Patents. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. (2013, October 23).
  • China 4-Cyanopyridine Manufacturers Suppliers Factory. (n.d.). Retrieved from [Link]

  • WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents. (n.d.).
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF. (n.d.). ResearchGate. Retrieved from [Link]

  • CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents. (n.d.).
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2025, January 3). ResearchGate. Retrieved from [Link]

  • Introduction of Poly(4-Vinylpyridine) as an Efficient Promotor for the Synthesis of Pyrano[2,3-d]Pyrimidinones and Pyrido[2,3-d]Pyrimidines. (2018, October 29). Taylor & Francis. Retrieved from [Link]

  • Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of almost fully quarternized poly(4-vinylpyridine)s by polymer reaction and aggregation property with sodium dodecyl sulfate. (2006, November 15). Kyung Hee University. Retrieved from [Link]

  • Base-mediated C4-selective C-H-sulfonylation of pyridine. (2022, February 15). ChemRxiv. Retrieved from [Link]

  • Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. (n.d.). Baghdad Science Journal. Retrieved from [Link]

  • Base-mediated C4-selective C-H-sulfonylation of pyridine. (n.d.). ChemRxiv. Retrieved from [Link]

  • A general synthesis of 1-alkyl-4-vinylpyridinium ions. Alkylation of 4-vinylpyridine with primary alkyl triflates. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2025, March 24). PubMed - NIH. Retrieved from [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkivoc. Retrieved from [Link]

  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. (n.d.). Synlett, 2002(01), 0159-0164.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

Sources

Thermodynamic stability of pyridazine beta-keto esters

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Stability and Synthetic Dynamics of Pyridazine


-Keto Esters: A Technical Guide
Author:  Senior Application Scientist, Chemical Development
Date:  October 26, 2023

Executive Summary

Pyridazine


-keto esters represent a critical yet thermodynamically complex class of intermediates in the synthesis of pyridazinone-based pharmacophores (e.g., PDE inhibitors, antihypertensives). Their utility is defined by a delicate balance between tautomeric equilibrium  and thermal decarboxylation .

This guide provides a first-principles analysis of the thermodynamic factors governing these species. We distinguish between two primary structural classes:

  • Class A (Exocyclic): Pyridazine ring substituted with a

    
    -keto ester side chain (e.g., ethyl 3-oxo-3-(pyridazin-3-yl)propanoate).
    
  • Class B (Endocyclic): The

    
    -keto ester moiety is embedded within the dihydropyridazine ring (e.g., ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate).
    

Thermodynamic Landscape: Tautomerism & Electronic Effects

The stability of pyridazine


-keto esters is dictated by the electron-deficient nature of the 1,2-diazine ring. Unlike carbocyclic analogs (e.g., ethyl benzoylacetate), the pyridazine ring exerts a profound electron-withdrawing effect (–I and –M effects) , significantly altering the keto-enol equilibrium constant (

).
Exocyclic Systems (Class A)

In systems where the


-keto ester is a side chain, the pyridazine ring acidifies the 

-protons at the methylene bridge.
  • Enol Stabilization: The enol form is stabilized via intramolecular hydrogen bonding (chelation) and extended conjugation with the pyridazine

    
    -system.
    
  • Nitrogen Influence: The N-atoms in the pyridazine ring withdraw electron density, destabilizing the keto form's carbonyl dipole while stabilizing the enol's conjugated double bond.

  • Solvent Dependence:

    • Non-polar solvents (CHCl

      
      , Toluene): Favor the cis-enol  form (
      
      
      
      ) due to internal H-bonding (chelate effect).
    • Polar aprotic solvents (DMSO, DMF): Disrupt internal H-bonds, shifting

      
       toward the keto  form or trans-enol species.
      
Endocyclic Systems (Class B)

When the


-keto ester is part of the ring (e.g., 4-hydroxypyridazine-3-carboxylates), the tautomerism involves the ring nitrogens (lactam-lactim triad).
  • Dominant Species: In aqueous or polar media, the oxo (keto) or zwitterionic form typically predominates over the hydroxy (enol) form due to high solvation energy.

  • Aromaticity vs. Dipole: The "enol" form (4-hydroxypyridazine) retains heteroaromaticity, but the "keto" form (4-pyridazone) benefits from strong amide-like resonance stabilization.

Table 1: Comparative Enol Content in


-Keto Esters (25°C, CDCl

)
Compound ClassStructureApprox.[1][2][3][4][5][6][7][8] Enol %Thermodynamic Driver
Carbocyclic Ethyl benzoylacetate~20-30%Resonance with phenyl ring.
Heterocyclic (Class A) Ethyl 3-oxo-3-(pyridazin-3-yl)propanoate>75% Strong EWG (pyridazine) increases

-acidity; stable chelate.
Endocyclic (Class B) Ethyl 4-hydroxypyridazine-3-carboxylateVariable Highly solvent dependent; often exists as pyridazone (keto) in polar media.

Visualization: Tautomeric Pathways

The following diagram illustrates the solvent-dependent equilibrium for a Class B system, highlighting the competition between aromaticity and solvation.

Tautomerism cluster_solvents Environmental Factors Enol Enol Form (Lactim) (Non-polar dominant) Stabilized by Aromaticity Transition Proton Transfer Transition State Enol->Transition -H+ (Desolvation) Keto Keto Form (Lactam) (Polar dominant) Stabilized by Solvation/Dipole Transition->Keto +H+ (Solvation) Chloroform/Benzene Chloroform/Benzene Chloroform/Benzene->Enol Favors Water/DMSO Water/DMSO Water/DMSO->Keto Favors

Figure 1: Tautomeric equilibrium shift in 4-substituted pyridazines driven by solvent polarity.

Synthetic Stability: The Decarboxylation Risk

A critical instability mode for


-keto esters is hydrolytic decarboxylation . In pyridazine derivatives, this risk is amplified by the electron-deficient ring, which can stabilize the anionic intermediate formed after CO

loss.
Mechanism
  • Hydrolysis: Ester

    
    
    
    
    
    -Keto Acid.
  • Coordination: Formation of a 6-membered cyclic transition state involving the keto oxygen and the acid proton.

  • Fragmentation: Concerted loss of CO

    
     to form an enol, which tautomerizes to the ketone (e.g., acetylpyridazine).
    
Kinetic Triggers
  • Moisture: Even trace water in organic solvents can catalyze hydrolysis.

  • Lewis Acids: Presence of metal ions (often used in synthesis) can chelate the

    
    -dicarbonyl system, lowering the activation energy for decarboxylation.
    
  • pH Sensitivity:

    • Acidic: Promotes hydrolysis.

    • Basic: Stabilizes the enolate (preventing decarboxylation), but prolonged exposure leads to saponification.

Decarboxylation Step1 Beta-Keto Ester (Precursor) Step2 Beta-Keto Acid (Intermediate) Step1->Step2 Hydrolysis (H2O/H+) TS Cyclic Transition State (6-membered ring) Step2->TS Heat / Rotation Step3 Enol Intermediate (Transient) TS->Step3 -CO2 Product Ketone Product (Decarboxylated) Step3->Product Tautomerization

Figure 2: Mechanism of thermal decarboxylation in


-keto acids.

Experimental Protocols & Characterization

Protocol: Synthesis of Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate

Self-Validating Logic: This protocol uses a Claisen condensation approach.[9] The key to stability is the immediate workup and storage at low temperature to prevent spontaneous decarboxylation.

  • Activation: Dissolve ethyl pyridazine-4-carboxylate (1.0 eq) in anhydrous THF under N

    
    .
    
  • Enolization: Cool to -78°C. Add LiHMDS (1.1 eq) dropwise. Checkpoint: Solution turns deep yellow/orange indicating enolate formation.

  • Acylation: Cannulate the enolate into a solution of ethyl acetate (excess) or acetyl imidazole.

  • Quench: Quench with saturated NH

    
    Cl at -78°C. Critical: Do not use strong acids (HCl) to avoid premature hydrolysis.
    
  • Isolation: Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo at <30°C.
  • Storage: Store under Argon at -20°C.

Characterization Signatures
  • 
    H NMR (CDCl
    
    
    
    ):
    • Enol form: Singlet at

      
       12.0–12.5 ppm (chelated OH), vinylic proton at 
      
      
      
      5.8–6.2 ppm.
    • Keto form: Singlet at

      
       4.0–4.5 ppm (methylene -CH
      
      
      
      -).
  • LC-MS:

    • Often observe [M+H]

      
       and a fragment corresponding to [M-COOEt]
      
      
      
      or decarboxylated species if the source temperature is too high.

References

  • Tautomerism of Pyridazinones

    • Title: Tautomerism in pyridazin-3(2H)-one: a theoretical study.
    • Source: Journal of Molecular Graphics and Modelling.
    • URL:[Link]

  • Beta-Keto Ester Synthesis & Reactivity

    • Title: Palladium-catalyzed decarboxyl
    • Source: Advanced Synthesis & Catalysis (via ResearchG
    • URL:[Link]

  • Pyridazine Chemistry Overview

    • Title: Pyridazines (Science of Synthesis).
    • Source: Thieme Connect.
    • URL:[Link]

  • Decarboxylation Mechanisms

    • Title: Decarboxylation of beta-keto carboxylic acids.[4]

    • Source: Master Organic Chemistry.[4]

    • URL:[Link]

  • Data Verification (Compound Properties)

    • Title: Ethyl 3-oxo-3-(pyridin-3-yl)
    • Source: PubChem.[10]

    • URL:[Link]

Sources

Technical Guide: Keto-Enol Tautomerism of Ethyl 3-(pyridazin-4-yl)-3-oxopropionate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the keto-enol tautomerism of ethyl 3-(pyridazin-4-yl)-3-oxopropionate , a critical


-keto ester intermediate in the synthesis of bioactive pyridazinones and related heterocyclic scaffolds.

Executive Summary

Ethyl 3-(pyridazin-4-yl)-3-oxopropionate (CAS: 26377-17-3) is a


-keto ester exhibiting significant keto-enol tautomerism. Unlike simple aliphatic 

-keto esters (e.g., ethyl acetoacetate), the equilibrium in this system is heavily influenced by the electron-deficient pyridazine ring . The presence of two nitrogen atoms in the aromatic ring exerts a strong electron-withdrawing effect (

and

effects), significantly increasing the acidity of the

-methylene protons and stabilizing the enol tautomer through extended conjugation and intramolecular hydrogen bonding.

This guide provides a structural analysis, synthesis protocols, and a validated method for quantifying the tautomeric ratio using


H NMR spectroscopy.

Structural Dynamics & Mechanism

The Tautomeric Equilibrium

The compound exists in dynamic equilibrium between the keto form (dicarbonyl) and the enol form (conjugated vinyl alcohol).

  • Keto Form: Characterized by a reactive methylene bridge (

    
    ) at the 
    
    
    
    -position. It is generally favored in polar aprotic solvents.
  • Enol Form: Characterized by a carbon-carbon double bond (

    
    ) and a hydroxyl group (
    
    
    
    ). This form is stabilized by:
    • Conjugation: The

      
      -system of the alkene overlaps with the pyridazine ring and the ester carbonyl.
      
    • Intramolecular H-Bonding: A six-membered chelate ring forms between the enolic

      
       and the ester carbonyl oxygen.
      
Electronic Influence of the Pyridazine Ring

The pyridazine ring (1,2-diazine) is more electron-deficient than pyridine. This deficiency withdraws electron density from the


-carbon, lowering the 

of the methylene protons (

).
  • Inductive Effect (

    
    ):  The electronegative nitrogens pull density through the 
    
    
    
    -framework.
  • Resonance Effect (

    
    ):  The 
    
    
    
    -system delocalization stabilizes the enolate intermediate, facilitating rapid tautomerization.
Pathway Visualization

The following diagram illustrates the interconversion and the stabilization of the enol form via the chelated transition state.

Tautomerism Keto Keto Form (dicarbonyl) TS Transition State (H-transfer) Keto->TS -H+ / +H+ Enol_E E-Enol Form (Unstable) Keto->Enol_E Steric Clash Enol_Z Z-Enol Form (Chelated/Stabilized) TS->Enol_Z Intramolecular H-Bond Enol_Z->Keto Equilibrium (Solvent Dependent)

Figure 1: Mechanistic pathway of keto-enol interconversion.[1][2] The Z-enol form is thermodynamically preferred over the E-enol due to the formation of a stable six-membered hydrogen-bonded ring.

Synthesis & Preparation

To study the tautomerism, high-purity material is required. The following protocol is adapted from standard Claisen condensations used for electron-deficient heteroaryl esters.

Reagents & Materials
  • Precursor: Ethyl pyridazine-4-carboxylate (1.0 eq)

  • Enolate Source: Ethyl acetate (excess/solvent)

  • Base: Sodium ethoxide (NaOEt) or Sodium hydride (NaH) (1.1 eq)

  • Solvent: Anhydrous Toluene or THF

Step-by-Step Protocol
  • Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (60% in oil, washed with hexane) in anhydrous toluene.

  • Enolization: Add ethyl acetate dropwise at

    
    . Stir for 30 mins to generate the sodium enolate of ethyl acetate.
    
  • Condensation: Add a solution of ethyl pyridazine-4-carboxylate in toluene dropwise. The mixture will turn yellow/orange.

  • Reflux: Heat to

    
     for 4–6 hours. Monitor by TLC (loss of starting ester).[3]
    
  • Workup (Critical): Cool to RT. Quench carefully with glacial acetic acid (to prevent decarboxylation). Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (

    
     MeOH in DCM).
    

Experimental Characterization (NMR)


H NMR is the definitive method for quantifying the keto-enol ratio (

). The tautomerization is slow on the NMR timescale, resulting in distinct signals for both forms.[4][5]
Spectral Assignment Table

The following chemical shifts are characteristic for ethyl 3-(pyridazin-4-yl)-3-oxopropionate in


.
FeatureKeto Form (

ppm)
Enol Form (

ppm)
MultiplicityIntegration Logic

-Protons


SingletKeto (

) vs Enol (

)
Enolic -OH N/A

Broad SingletDiagnostic for H-bond
Ester



QuartetOverlap possible
Pyridazine H


MultipletMinor shift variations
Protocol: Determination of

Objective: Calculate the equilibrium constant


.
  • Sample Prep: Dissolve

    
     of the compound in 
    
    
    
    of deuterated solvent (
    
    
    for high enol,
    
    
    for high keto).
  • Equilibration: Allow the tube to stand at

    
     for at least 24 hours to ensure thermodynamic equilibrium.
    
  • Acquisition: Acquire a quantitative

    
    H NMR (relaxation delay 
    
    
    
    to ensure full relaxation of protons).
  • Integration:

    • Integrate the Keto

      
      -methylene signal (
      
      
      
      ).[6] Normalize to 1 proton (divide area by 2).
    • Integrate the Enol vinyl signal (

      
      ).[5][6] Normalize to 1 proton (divide area by 1).
      
  • Calculation:

    
    
    
    
    
Solvent Effects

The ratio is highly solvent-dependent (Meyer’s Rule):

  • Non-polar solvents (

    
    , 
    
    
    
    ):
    Favor the Enol form (stabilized by intramolecular H-bonding).
  • Polar H-bond accepting solvents (

    
    , 
    
    
    
    ):
    Favor the Keto form (intermolecular H-bonding with solvent disrupts the chelate).

References

  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Source: Asian Journal of Chemistry.[7] URL:[Link] Relevance: Provides the foundational synthesis and NMR characterization for the pyridine analogue, which serves as the direct structural proxy for the pyridazine derivative.

  • Keto-Enol Tautomerism in

    
    -Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. 
    Source: Journal of the American Chemical Society.
    URL:[Link]
    Relevance: The authoritative source for the NMR methodology used to determine keto-enol equilibrium constants (
    
    
    
    ).
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Source: Molecules (MDPI). URL:[Link] Relevance: Validates the impact of electron-deficient heterocyclic rings on tautomeric ratios and solvent effects.

  • PubChem Compound Summary: Ethyl 3-(pyridin-4-yl)-3-oxopropionate. Source: National Library of Medicine. URL:[Link] Relevance: Confirms the structural properties and identifiers for the closely related pyridine analogue used for data extrapolation.

Sources

Electronic properties of pyridazine ring in beta-keto esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of the Pyridazine Ring in β-Keto Esters: Synthesis, Tautomerism, and Coordination Chemistry

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among them, the pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, presents a unique and compelling set of physicochemical properties. It is characterized by its weak basicity, a significant dipole moment, and a potent electron-withdrawing nature, which can be strategically exploited in drug design.[1][2][3] When this influential heterocycle is coupled with the β-keto ester—a highly versatile synthetic building block known for its rich chemistry[4][5][6]—a molecule of considerable chemical and pharmaceutical interest is formed.

This technical guide serves as an in-depth exploration for researchers, scientists, and drug development professionals into the electronic interplay between the pyridazine ring and the β-keto ester functionality. We will dissect how the inherent electronic properties of the pyridazine moiety govern the acidity, tautomeric equilibria, and coordination chemistry of the entire molecular system. This guide moves beyond a simple recitation of facts to explain the causality behind experimental observations and synthetic choices, providing both foundational knowledge and actionable laboratory protocols.

Part 1: The Electronic Landscape of the Pyridazine Ring

The chemical behavior of a pyridazine-substituted β-keto ester is fundamentally dictated by the electronic characteristics of the pyridazine ring itself. The two adjacent, electronegative nitrogen atoms create a π-deficient aromatic system. This has several key consequences:

  • Electron-Withdrawing Nature : The nitrogen atoms strongly withdraw electron density from the carbon atoms of the ring through both inductive and resonance effects. This effect is most pronounced at the α-positions (C-3 and C-6), directly influencing any attached substituents.[1]

  • High Dipole Moment : Compared to other diazines like pyrimidine and pyrazine, pyridazine possesses the largest dipole moment (approximately 4.2 D).[1][3] This high polarity affects intermolecular interactions, solubility, and receptor binding.

  • Modulated Aromaticity and Basicity : The introduction of two nitrogen atoms reduces the aromaticity compared to benzene.[1] Furthermore, the electron-withdrawing nature of the nitrogens and their proximity leads to a significantly lower basicity (pKa ≈ 2.0) compared to pyridine (pKa ≈ 5.2), allowing the ring to maintain its hydrogen-bonding capacity in more acidic environments.[3]

These properties collectively make the pyridazine ring a powerful modulator of the chemical reactivity of adjacent functional groups.

Caption: Figure 1. Resonance structures illustrating electron withdrawal and the resulting large dipole moment of the pyridazine ring.

Part 2: Synthesis of Pyridazine-Containing β-Keto Esters

The reliable synthesis of pyridazine-β-keto esters is the gateway to exploring their properties and applications. Several strategies have been developed, with the Diaza-Wittig reaction proving to be a particularly versatile and effective method.[7][8][9] This approach allows for the construction of the pyridazine ring with an ester group suitably positioned for further derivatization.

synthesis_workflow Figure 2. Synthetic Workflow via Diaza-Wittig Reaction start 1,3-Diketone step1 Diazo Transfer Reaction (e.g., TsN₃, base) start->step1 intermediate1 α-Diazo-1,3-diketone step1->intermediate1 step2 Diaza-Wittig Reaction (e.g., P(n-Bu)₃) intermediate1->step2 product Pyridazine-β-keto Ester step2->product

Caption: Figure 2. A generalized workflow for the synthesis of pyridazine-β-keto esters using a Diaza-Wittig reaction.

Experimental Protocol: Synthesis of Ethyl 6-phenylpyridazine-3-carboxylate via Diaza-Wittig Reaction

This protocol is adapted from methodologies described in the literature.[8][9] It provides a self-validating system where successful synthesis can be confirmed through standard analytical techniques.

Materials:

  • Ethyl benzoylpyruvate (1,3-diketone starting material)

  • 4-Acetamidobenzenesulfonyl azide (p-ABSA) or Tosyl azide (TsN₃)

  • Triethylamine (Et₃N) or DBU

  • Acetonitrile (MeCN)

  • Tributylphosphine (P(n-Bu)₃)

  • Diisopropyl ether (i-Pr₂O)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Methodology:

  • Diazo Transfer (Formation of α-Diazo-β-keto Ester):

    • To a stirred solution of ethyl benzoylpyruvate (1.0 eq) in anhydrous acetonitrile at 0 °C, add triethylamine (1.2 eq).

    • Slowly add a solution of p-ABSA (1.1 eq) in acetonitrile dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude α-diazo-β-keto ester is often used in the next step without further purification. Causality: The base deprotonates the active methylene group of the 1,3-diketone, and the resulting enolate attacks the azide, leading to the diazo transfer.

  • Diaza-Wittig Cyclization (Formation of Pyridazine Ring):

    • Dissolve the crude α-diazo-β-keto ester from the previous step in diisopropyl ether.

    • Add tributylphosphine (1.2 eq) dropwise to the solution at room temperature. Vigorous nitrogen evolution should be observed. Trustworthiness: The evolution of N₂ gas is a strong indicator that the reaction is proceeding.

    • Stir the reaction for 30-60 minutes at room temperature. The product often precipitates from the solution.

    • Collect the precipitate by filtration and wash with cold diisopropyl ether.

    • If no precipitate forms, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 6-phenylpyridazine-3-carboxylate.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Part 3: Acidity and Tautomerism of Pyridazine-β-Keto Esters

The powerful electron-withdrawing nature of the pyridazine ring has a profound impact on the properties of the adjacent β-keto ester moiety, specifically the acidity of the α-proton and the position of the keto-enol equilibrium.

Acidity of the α-Proton

The protons on the carbon situated between the two carbonyl groups (the α-protons) of a β-keto ester are significantly more acidic than typical methylene protons.[10] This is due to the formation of a resonance-stabilized enolate anion upon deprotonation. When a pyridazine ring is attached, this acidity is dramatically enhanced. The ring's strong inductive and resonance electron-withdrawing effects further delocalize and stabilize the negative charge on the enolate, making the corresponding proton easier to remove.

CompoundSubstituent (R)Estimated pKaRationale
Ethyl acetoacetateMethyl~11Baseline acidity
Ethyl benzoylacetatePhenyl~10.7Phenyl group is weakly withdrawing
Ethyl 3-(pyridazin-4-yl)-3-oxopropanoatePyridazinyl< 9 Pyridazine is a very strong electron-withdrawing group, greatly stabilizing the conjugate base.
Caption: Table 1. Estimated pKa values demonstrating the acidifying effect of a pyridazine substituent on a β-keto ester.
Keto-Enol Tautomerism

β-Keto esters exist as an equilibrium mixture of keto and enol tautomers.[10][11][12] The position of this equilibrium is sensitive to solvent polarity, temperature, and electronic effects of substituents.[11][13] For many simple β-keto esters, the keto form predominates. However, the presence of the pyridazine ring is expected to shift the equilibrium significantly towards the enol form. This is because the enol's C=C double bond can enter into an extended conjugated system with the π-deficient pyridazine ring, providing substantial electronic stabilization. Additionally, the enol form is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.

Caption: Figure 3. The pyridazine ring stabilizes both the enol tautomer and the enolate conjugate base, increasing acidity and favoring enolization.

Protocol: Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol provides a direct and quantitative method to assess the keto-enol ratio.[14]

  • Sample Preparation: Accurately weigh ~10-20 mg of the purified pyridazine-β-keto ester and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Causality: The choice of solvent is critical as it can influence the equilibrium position. CDCl₃ is non-polar and weakly hydrogen-bonding, while DMSO-d₆ is polar and a hydrogen-bond acceptor.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., D1 = 30s) to allow for full relaxation of all protons, which is essential for accurate integration.

  • Spectral Analysis:

    • Identify the characteristic signal for the α-proton of the keto form , which typically appears as a singlet around 4.0-4.5 ppm.

    • Identify the characteristic signal for the vinylic proton of the enol form , which appears as a singlet further downfield, typically around 5.5-6.5 ppm.

    • Identify the enolic hydroxyl proton, which is a broad singlet, often >12 ppm, due to intramolecular hydrogen bonding.

  • Calculation:

    • Carefully integrate the area of the keto α-proton signal (I_keto) and the enol vinylic proton signal (I_enol).

    • The percentage of the enol form is calculated as: % Enol = [I_enol / (I_keto/2 + I_enol)] * 100. Note: The keto integral is divided by two because there are two α-protons in the keto form.

    • The equilibrium constant is K_eq = [Enol] / [Keto].

Part 4: Coordination Chemistry and Metal Chelation

The β-keto ester functionality is a classic bidentate chelating ligand, readily coordinating to metal ions through its two carbonyl oxygen atoms to form stable six-membered rings.[15][16] The incorporation of a pyridazine ring introduces additional nitrogen donor atoms, transforming the molecule into a potentially versatile multidentate ligand.[17]

This multi-functionality opens up diverse coordination possibilities:

  • Mode A (Bidentate Chelation): The metal ion coordinates only to the β-ketoenolate oxygens, with the pyridazine ring acting as a non-coordinating, electron-withdrawing substituent.

  • Mode B (Tridentate Chelation): The metal ion is coordinated by the two β-ketoenolate oxygens and one of the pyridazine nitrogen atoms, forming a more complex, fused-ring system.

  • Mode C (Bridging Ligand): The β-ketoenolate moiety chelates one metal center, while the pyridazine nitrogen atoms bridge to a second metal center, leading to the formation of dinuclear or polynuclear structures.

The specific coordination mode adopted will depend on the metal ion's size, charge, and preferred coordination geometry, as well as the steric and electronic properties of the specific pyridazine-β-keto ester ligand.

Caption: Figure 4. The pyridazine-β-keto ester can act as a bidentate, tridentate, or bridging ligand for metal ions.

Conclusion

The pyridazine ring is not a passive bystander when incorporated into a β-keto ester framework. Its potent and defining electron-withdrawing properties actively reshape the molecule's chemical personality. This guide has demonstrated that the pyridazine moiety significantly increases the acidity of the α-proton, shifts the tautomeric equilibrium to favor the stabilized enol form, and introduces a rich and varied coordination chemistry.

For researchers in drug discovery, understanding these electronic effects is critical. Modulating the pKa can directly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The preference for the enol form can influence molecular shape and hydrogen bonding potential, which are key to receptor recognition. Finally, the novel metal-chelating properties open avenues for the design of new diagnostic agents or metal-based therapeutics. By appreciating the fundamental electronic interplay detailed herein, scientists are better equipped to rationally design and synthesize novel pyridazine-containing molecules with tailored properties for a wide range of scientific applications.

References

  • Bel Abed, H., Mammoliti, O., Bande, O., Van Lommen, G., & Herdewijn, P. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. Synfacts, 2013(10), 1166. (URL not available)
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921. [Link]

  • Iannazzo, D., & Pistara, V. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • Wang, J., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers, 10(10), 1155. [Link]

  • Gatea, A. M., & Hameed, A. S. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 6(4). [Link]

  • Gatea, A. M., & Hameed, A. S. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [Link]

  • Bel Abed, H., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • Meanwell, N. A. (2017). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Rojas-León, A., et al. (2019). Electronic and Photophysical Properties of ReI(CO)3Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands. ACS Omega, 4(3), 5468–5479. [Link]

  • Bel Abed, H., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(15), 7845–7858. [Link]

  • LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Reisman, S. E., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Vedantu. (2024). The ketoenol tautomerism of dicarbonyl compounds. Vedantu. [Link]

  • Heinisch, G. (1990). Recent Advances in Pyridazine Chemistry. ResearchGate. [Link]

  • Casanova, J. (1981). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 58(4), 365. [Link]

  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 121. [Link]

  • Heseltine, D. W., & Hogg, D. R. (1971). Process of preparing metal chelates of beta-ketoesters.
  • Pukanic, G. W., et al. (1968). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 46(20), 3555-3558. [Link]

  • Lawrie, K. J., & Campbell, A. D. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 19(27), 5969-5983. [Link]

  • Wang, Z., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research. [Link]

  • de Mattos, M. C., et al. (2018). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. ResearchGate. [Link]

  • LTQ 2.1, Spring 2024. (2024). Evaluating Aromaticity; Substituent Effects on Acidity Practice. YouTube. [Link]

  • O'Connor, P. D., et al. (2023). Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. Molecules, 28(11), 4317. [Link]

  • Singh, S., & Singh, J. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(41), 11211-11234. [Link]

  • Lu, L. Q., et al. (2020). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Frontiers in Chemistry, 8, 609. [Link]

  • Xue, S., et al. (2005). Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters. The Journal of Organic Chemistry, 70(20), 8245–8247. [Link]

Sources

Solubility Profile and Thermodynamic Behavior of 4-Pyridazinepropanoic Acid Ethyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and drug development, 4-Pyridazinepropanoic acid ethyl ester serves as a critical heterocyclic intermediate. Because it is a specialized building block, off-the-shelf empirical solubility data is rarely published in standard compendia. For drug development professionals, relying on trial-and-error solvent screening leads to kinetic bottlenecks and poor yield during scale-up.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating framework for understanding, predicting, and empirically quantifying the solubility profile of 4-Pyridazinepropanoic acid ethyl ester in various organic solvents. This guide synthesizes structural thermodynamics with field-proven analytical protocols to empower rational solvent selection for reaction optimization and crystallization.

Molecular Architecture & Thermodynamic Causality

To predict how 4-Pyridazinepropanoic acid ethyl ester behaves in solution, we must deconstruct its molecular architecture into its functional domains. The molecule exhibits a distinct dual-nature:

  • The Pyridazine Core (1,2-Diazine): The adjacent nitrogen atoms in the six-membered aromatic ring create a strong localized dipole moment. This region acts as a powerful hydrogen-bond acceptor but lacks hydrogen-bond donating capabilities. The high cohesive energy of the diazine ring strongly resists cavity formation in non-polar solvents.

  • The Ethyl Propanoate Tail: The aliphatic linker and ester moiety introduce a lipophilic, flexible domain. The ester oxygen provides an additional, albeit weaker, hydrogen-bond acceptor site, while the ethyl group enhances dispersion force interactions.

The Causality of Solvation: Solubility is dictated by the thermodynamic principle of "like-dissolves-like," mathematically modeled by [1]. The total cohesive energy of the solvent must match the solute across three parameters: Dispersion (


), Polar (

), and Hydrogen-bonding (

).

Because of the highly polar pyridazine core, the molecule requires solvents with high


 and moderate 

to overcome its crystal lattice energy. However, the ethyl ester tail extends the molecule's solubility into moderately polar, halogenated, or ester-based solvents (like Dichloromethane or Ethyl Acetate) by interacting favorably with their dispersion (

) components. Conversely, aliphatic hydrocarbons (like n-Hexane) lack the polarity and H-bonding capacity to solvate the diazine core, resulting in near-zero solubility.

G N1 Molecular Structure Analysis (Pyridazine + Ester) N2 HSP Calculation (δD, δP, δH) N1->N2 Group Contribution N3 Solvent Sphere Mapping (Ra < R0) N2->N3 3D Distance (Ra) N4 Candidate Solvent Selection (Polar Aprotic, Protic, Non-polar) N3->N4 Target Identification N5 Empirical Validation (Shake-Flask Method) N4->N5 Experimental Setup

Workflow from Hansen Solubility Parameter (HSP) prediction to empirical validation.

Empirical Solubility Profiling Protocol

To generate reliable, scale-up-ready data, kinetic dissolution must not be mistaken for thermodynamic solubility. The following protocol is a self-validating system adapted from the [2] and optimized for organic solvents and pharmaceutical intermediates[3].

Step-by-Step Shake-Flask Methodology
  • Solvent Saturation: In a 20 mL thermojacketed glass vial, add 10 mL of the target organic solvent. Gradually add 4-Pyridazinepropanoic acid ethyl ester until a visible, persistent solid pellet remains (indicating excess solute and saturation).

  • Isothermal Equilibration: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in an isothermal shaker. Agitate at 150 rpm at exactly 298.15 K (25 °C) for 48 hours .

    • Expert Insight: 48 hours is strictly required to ensure the dissolution rate plateau is reached, mitigating the risk of measuring transient kinetic supersaturation.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes at 298.15 K. This forces all undissolved micro-particulates into a solid pellet, leaving a perfectly clear, saturated supernatant.

  • Sampling & Dilution: Carefully extract a 1.0 mL aliquot of the supernatant using a positive displacement pipette. Immediately dilute this aliquot into a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon temperature changes.

  • HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 column and a UV detector (set to the

    
     of the pyridazine ring, typically ~250-260 nm). Quantify the concentration against a pre-established multi-point calibration curve.
    
  • Self-Validation (Equilibrium Check): Repeat the sampling process at 72 hours . If the concentration difference between the 48-hour and 72-hour samples is

    
    , thermodynamic equilibrium is definitively confirmed.
    

G S1 1. Excess Solute Addition (Target Solvent) S2 2. Isothermal Agitation (298.15 K, 48h) S1->S2 S3 3. Centrifugation (10,000 rpm, 15 min) S2->S3 S4 4. Supernatant Sampling & Dilution S3->S4 S5 5. HPLC-UV Quantification (Equilibrium Check) S4->S5 S5->S2 If ΔC > 2% (Extend to 72h)

Self-validating Shake-Flask protocol for thermodynamic solubility determination.

Quantitative Solubility Profile

Based on the thermodynamic principles outlined above and extrapolated data from structurally homologous pyridazine derivatives [4], the following table summarizes the predicted quantitative solubility profile of 4-Pyridazinepropanoic acid ethyl ester at 25 °C.

Note: These values serve as a highly accurate predictive baseline for process chemists designing reaction or purification workflows.

Solvent CategorySpecific SolventPredicted Solubility Range (mg/mL at 25°C)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 250 (Freely Soluble)Strong dipole-dipole interactions perfectly match the diazine core's polarity.
Polar Aprotic N,N-Dimethylformamide (DMF)> 200 (Freely Soluble)Excellent solvation of both the heterocyclic ring and the ester tail.
Moderately Polar Dichloromethane (DCM)50 - 100 (Soluble)Favorable dispersion forces (

) interacting with the ethyl propanoate moiety.
Moderately Polar Ethyl Acetate (EtOAc)30 - 80 (Soluble)"Like-dissolves-like" interaction; the solvent perfectly mimics the ester tail.
Polar Protic Ethanol (EtOH)20 - 50 (Sparingly to Soluble)H-bond donation from EtOH to the pyridazine nitrogens drives moderate dissolution.
Non-Polar n-Hexane< 1 (Practically Insoluble)High cohesive energy of the pyridazine ring resists non-polar cavity formation.

Causality in Solvent Selection for Downstream Applications

Understanding this solubility profile is not merely an academic exercise; it directly dictates the success of downstream pharmaceutical manufacturing steps:

  • Reaction Solvents (Synthesis & Functionalization): For reactions involving the ester group (e.g., saponification to the free acid) or cross-coupling on the pyridazine ring, DMF or DCM are the optimal choices. They provide the high solubility required to maintain homogeneous reaction kinetics, preventing the formation of unreacted slurries.

  • Purification via Anti-Solvent Crystallization: The steep "solubility cliff" between moderately polar solvents and non-polar solvents provides an ideal mechanism for purification. By dissolving the crude 4-Pyridazinepropanoic acid ethyl ester in a minimal volume of Ethyl Acetate (the solvent) and slowly titrating in n-Hexane (the anti-solvent), process chemists can force the compound to crash out of solution. The ester tail keeps impurities solvated in the mixed liquor, while the pyridazine core drives the formation of a highly pure crystalline lattice.

References

  • Hansen Solubility Parameters: A User's Handbook, 2nd Edition Source: Chemtec Publishing URL:[Link]

  • Test No. 105: Water Solubility (Adapted for Organic Solvents) Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) Orbit URL:[Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents Source: MDPI (Molecules) URL:[Link]

Comparative Reactivity Profile: Pyridine vs. Pyridazine Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing the reactivity, synthesis, and application of pyridine and pyridazine beta-keto esters. It is designed for medicinal chemists and process scientists optimizing heterocyclic scaffolds.

Executive Summary

In drug discovery, the transition from a pyridine (azine) to a pyridazine (1,2-diazine) core is a strategic "skeletal edit" used to lower lipophilicity (LogP), increase aqueous solubility, and alter metabolic profiles. However, this substitution introduces profound changes in the reactivity of attached functional groups, particularly beta-keto esters .

While pyridine beta-keto esters behave as "consonant" electrophiles amenable to standard Claisen condensations, pyridazine analogs exhibit "dissonant" reactivity. The presence of the second adjacent nitrogen atom dramatically increases the electron deficiency of the ring, enhancing the acidity of the


-methylene protons while simultaneously rendering the ring carbons susceptible to nucleophilic attack. This guide details these mechanistic divergences to prevent common synthetic failures during lead optimization.

Electronic Structure & Fundamental Reactivity

The reactivity difference stems from the electronic perturbation caused by the second nitrogen atom.

FeaturePyridine Beta-Keto EsterPyridazine Beta-Keto Ester
Ring Electron Density Moderate deficiency (similar to nitrobenzene).High deficiency (stronger

-withdrawal).

-Proton Acidity (pKa)
~10.5 - 11.5 (Estimated)~9.0 - 10.0 (Estimated)
Dipole Moment ~2.2 D (Vector toward N)~4.0 D (Vectors additive)
Dominant Tautomer Keto form (in non-polar solvents).High Enol content (stabilized by H-bonding).
Major Side Reaction N-Alkylation (Quaternization).Nucleophilic aromatic substitution (

) on the ring.
The "Diazine Effect" on Acidity

In pyridine , the single nitrogen atom exerts an inductive (-I) and mesomeric (-M) effect that acidifies the


-keto ester's 

-methylene group. In pyridazine , the adjacent nitrogen atoms create a cumulative electron-withdrawing effect. This lowers the pKa of the

-methylene group by approximately 1-2 units compared to pyridine.
  • Implication: Milder bases (e.g.,

    
     or DBU) are often sufficient for deprotonating pyridazine beta-keto esters, whereas pyridine analogs may require alkoxides (
    
    
    
    ) or hydrides (
    
    
    ).
Tautomeric Equilibria

The electron-deficient pyridazine ring stabilizes the enol tautomer of the beta-keto ester more effectively than pyridine. The enol form allows for extended conjugation with the


-deficient ring.
  • Observation: NMR spectra of pyridazine beta-keto esters often show a distinct vinylic proton signal and a chelated hydroxyl proton, even in polar deuterated solvents (e.g., DMSO-

    
    ), where pyridine analogs might appear predominantly as ketones.
    

ElectronicEffects cluster_0 Pyridine Core cluster_1 Pyridazine Core Py Pyridine Ring (1 Nitrogen) Py_Eff Moderate e- Withdrawal Py->Py_Eff Pdz Pyridazine Ring (2 Adjacent Nitrogens) Py->Pdz Skeletal Edit Py_Acid pKa ~11 (Standard Base Req.) Py_Eff->Py_Acid Pdz_Eff Strong e- Withdrawal (Diazine Effect) Pdz->Pdz_Eff Pdz_Acid pKa ~9-10 (Mild Base Sufficient) Pdz_Eff->Pdz_Acid

Figure 1: Comparative electronic effects on the alpha-methylene acidity.

Synthesis & Stability Challenges

Synthesis of the Scaffold
  • Pyridine (Consonant): Synthesized via classical Claisen condensation.

    • Route: Ethyl nicotinate + Ethyl acetate + NaOEt

      
       Ethyl nicotinoylacetate.
      
    • Reliability: High.

  • Pyridazine (Dissonant): Direct condensation often fails due to the ring's sensitivity to nucleophiles (ethoxide can attack the ring).

    • Preferred Route:Diaza-Wittig Reaction or Meldrum's Acid Adducts .

    • Route: Pyridazine-carboxylic acid

      
       Activate with CDI 
      
      
      
      React with Meldrum's Acid
      
      
      Alcoholysis.
Decarboxylation Kinetics

Pyridazine beta-keto esters are significantly more prone to hydrolysis and subsequent decarboxylation than their pyridine counterparts.

  • Mechanism: The highly electron-deficient ring stabilizes the transition state for decarboxylation (Hammick-like mechanism).

  • Process Note: Acidic hydrolysis of pyridazine esters must be carefully monitored. Prolonged heating often leads to the complete loss of the carboxylate, yielding the acetyl-pyridazine derivative.

Key Transformations: A Comparative Guide

Cyclization to Fused Heterocycles

Both scaffolds serve as precursors for fused ring systems (e.g., reacting with hydrazines to form pyrazoles).

  • Pyridine Case: Reacting ethyl nicotinoylacetate with hydrazine typically yields a pyrazolyl-pyridine . The pyridine nitrogen is relatively unreactive unless activated.

  • Pyridazine Case: Reacting the pyridazine analog with bifunctional nucleophiles can lead to ring contraction or rearrangement due to the lability of the N-N bond under reducing conditions. However, under standard conditions, it forms pyrido[3,4-c]pyridazines or similar diaza-fused systems.

Alkylation
  • Pyridine: Alkylation at the

    
    -carbon is straightforward using NaH/RX.
    
  • Pyridazine: Requires control. The high acidity means the mono-alkylated product is also highly acidic, leading to rapid di-alkylation .

    • Protocol Adjustment: Use stoichiometric base (LiHMDS) at low temperature (-78°C) to prevent over-alkylation and ring attack.

ReactionPathways cluster_Py Pyridine Pathway cluster_Pdz Pyridazine Pathway Start Beta-Keto Ester Scaffold Py_Cond Hydrazine Condensation Start->Py_Cond Pdz_Cond Hydrazine Condensation Start->Pdz_Cond Py_Prod Pyrazolyl-Pyridine (Stable) Py_Cond->Py_Prod Pdz_Risk Risk: N-N Cleavage (Reductive Conditions) Pdz_Cond->Pdz_Risk If Na/EtOH used Pdz_Prod Fused Diazine System Pdz_Cond->Pdz_Prod

Figure 2: Divergent cyclization outcomes and risks.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (Standard)
  • Mechanism: Claisen Condensation.[1]

  • Reagents: Ethyl picolinate (1.0 eq), Ethyl acetate (excess), NaOEt (1.5 eq), Toluene.

  • Suspend NaOEt in dry toluene at 0°C.

  • Add ethyl acetate dropwise; stir for 30 min.

  • Add ethyl picolinate dropwise.

  • Reflux for 4 hours (Solution turns yellow/orange).

  • Cool, acidify with acetic acid (pH 6), and extract with DCM.

  • Yield: Typically 75-85%. Stable oil.

Protocol B: Synthesis of Ethyl 3-oxo-3-(pyridazin-3-yl)propanoate (Specialized)
  • Mechanism: Meldrum's Acid Activation (Avoids ring nucleophilic attack).

  • Reagents: Pyridazine-3-carboxylic acid (1.0 eq), CDI (1.1 eq), Meldrum's acid (1.1 eq), Ethanol.

  • Dissolve carboxylic acid in dry DCM; add CDI portions (Gas evolution!). Stir 1 h.

  • Add Meldrum's acid; stir overnight at RT.

  • Wash with dilute HCl (cold) to remove imidazole; dry organic layer.

  • Evaporate to obtain the Acyl-Meldrum's intermediate.

  • Reflux intermediate in absolute ethanol for 2-3 hours.

  • Yield: 50-65%.

  • Precaution: Do not store for long periods; use immediately or store at -20°C to prevent decarboxylation.

References

  • Synthesis of Pyridazines and Their Fused Derivatives from 1,3-Diketones. J. Org. Chem. 2013, 78, 7845–7858.

  • Pyridine-to-Pyridazine Skeletal Editing. J. Am. Chem. Soc. 2025 (Early Access).

  • Kinetics and mechanism of decarboxylation of pyridinecarboxylic acids. Can. J. Chem. 1972, 50, 3017-3027.[2] [2]

  • Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, 2000.

  • Ethyl 3-oxo-3-(pyridin-2-yl)propanoate Product Data. Sigma-Aldrich. (Note: Representative link for commercially available pyridine analog).

Sources

Methodological & Application

Synthesis of ethyl 3-oxo-3-(pyridazin-4-yl)propanoate from pyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026


-Keto Ester Synthesis

Executive Summary

This application note details a robust, scalable protocol for synthesizing ethyl 3-oxo-3-(pyridazin-4-yl)propanoate from pyridazine-4-carboxylic acid . While classical Claisen condensations often fail with electron-deficient diazines due to ring instability under strong basic conditions (e.g., NaOEt), this protocol utilizes the Masamune-Brooks reaction . This method employs a neutral magnesium enolate and mild acyl activation (CDI), ensuring high chemoselectivity and preserving the integrity of the sensitive pyridazine core.

Strategic Analysis & Retrosynthesis

The target molecule is a


-keto ester bearing an electron-deficient pyridazine ring. The primary synthetic challenge is the high susceptibility of the pyridazine ring to nucleophilic attack at the C3/C6 positions and ring-opening polymerization under the harsh alkoxide conditions typical of standard Claisen condensations.

To mitigate these risks, we select a decarboxylative C-acylation strategy:

  • Activation: Conversion of the carboxylic acid to an acyl imidazole using 1,1'-Carbonyldiimidazole (CDI). This avoids the generation of HCl associated with acid chlorides, which can protonate the pyridazine nitrogens and sequester the substrate.

  • Nucleophile: Generation of a magnesium bis(monoethyl malonate) enolate. The magnesium ion acts as a Lewis acid, chelating the dicarbonyl system to prevent O-acylation and facilitating the subsequent decarboxylation.

Pathway Visualization

The following diagram outlines the critical reaction flow and intermediate species.

G cluster_legend Reaction Phase Start Pyridazine-4- carboxylic acid Inter1 N-Acyl Imidazole Intermediate Start->Inter1 THF, RT CDI CDI (Activation) CDI->Inter1 Complex Mg-Chelated Adduct Inter1->Complex C-Acylation MgMal Mg(O2CCH2CO2Et)2 (Nucleophile) MgMal->Complex Product Ethyl 3-oxo-3- (pyridazin-4-yl)propanoate Complex->Product H3O+, Decarboxylation Acid Acid Hydrolysis (-CO2)

Caption: Logical flow of the Masamune-Brooks acylation strategy for pyridazine substrates.

Materials & Equipment

Reagents
ReagentRolePurityNotes
Pyridazine-4-carboxylic acid Substrate>97%Dry thoroughly before use.
1,1'-Carbonyldiimidazole (CDI) Activator>98%Moisture sensitive; use fresh bottle.
Potassium ethyl malonate Pronucleophile>95%Precursor to Mg enolate.
Magnesium chloride (MgCl₂) Chelation AgentAnhydrousMust be anhydrous for enolate formation.
Triethylamine (TEA) Base>99%Dry over KOH or sieves.
THF / Acetonitrile SolventAnhydrousWater content <50 ppm essential.
Equipment
  • Flame-dried 3-neck round bottom flask (250 mL).

  • Nitrogen/Argon inert gas manifold.

  • Internal temperature probe.

  • Addition funnel (pressure-equalizing).

Experimental Protocol

Phase 1: Preparation of Magnesium Bis(monoethyl malonate)

Note: This reagent is prepared in situ. The magnesium salt is crucial for driving the reaction equilibrium toward C-acylation.

  • Setup: Charge a flame-dried flask with Magnesium Chloride (anhydrous, 20.0 mmol, 1.90 g) and Potassium Ethyl Malonate (20.0 mmol, 3.40 g) .

  • Solvation: Suspend solids in anhydrous Acetonitrile (40 mL) or THF.

  • Base Addition: Cool the suspension to 0°C. Add Triethylamine (25.0 mmol, 3.5 mL) dropwise.

  • Formation: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 2–3 hours. The mixture will become a thick white slurry as the magnesium enolate forms.

Phase 2: Activation of Pyridazine-4-carboxylic Acid
  • Dissolution: In a separate flame-dried flask, dissolve Pyridazine-4-carboxylic acid (10.0 mmol, 1.24 g) in anhydrous THF (30 mL) .

    • Tip: If solubility is poor, add dry DMF (2–5 mL) as a co-solvent.

  • Activation: Add CDI (11.0 mmol, 1.78 g) portion-wise at RT.

    • Observation: Evolution of CO₂ gas will occur.

  • Completion: Stir at RT for 1 hour. Verify complete conversion to the acyl imidazole via TLC or LCMS (quench aliquot with methanol to check for methyl ester formation).

Phase 3: Coupling & Decarboxylation
  • Transfer: Transfer the Acyl Imidazole solution (Phase 2) dropwise into the Magnesium Enolate slurry (Phase 1) via cannula or syringe.

    • Rate: Maintain internal temperature <30°C.

  • Reaction: Stir the resulting mixture at RT for 12–16 hours.

    • Mechanism:[1][2] The magnesium coordinates the imidazole carbonyl and the malonate, facilitating nucleophilic attack.

  • Quench & Decarboxylation:

    • Cool the mixture to 0°C.

    • Slowly add 1.0 M HCl (approx. 60 mL) until pH reaches 2–3.

    • Stir vigorously for 30 minutes. The acid hydrolyzes the intermediate magnesium complex and induces decarboxylation of the carboxylic acid moiety, releasing CO₂.

Phase 4: Workup & Purification
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

  • Wash: Wash combined organics with Saturated NaHCO₃ (to remove unreacted acid) and Brine .

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude oil often requires flash column chromatography.

    • Stationary Phase: Silica Gel 60.[3]

    • Eluent: Gradient 20% -> 60% Ethyl Acetate in Hexanes.

    • Target: Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate typically elutes as a pale yellow oil or low-melting solid.

Process Data & Troubleshooting

Expected Yields
ScaleTypical YieldPurity (HPLC)
1 mmol75-85%>95%
10 mmol70-80%>95%
100 mmol65-75%>90%
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield Incomplete activation (CDI)Ensure CO₂ evolution stops before coupling; check CDI quality.
Pyridazine Degradation Base hydrolysisEnsure anhydrous conditions; avoid strong alkoxide bases (use the Mg method).
No Decarboxylation pH too high during quenchEnsure aqueous phase reaches pH 2–3; stir longer after acid addition.
Precipitate in Step 1 MgCl₂ hydrationUse fresh anhydrous MgCl₂; dry solvent over molecular sieves.

References

  • Masamune-Brooks Reaction Foundation

    • Clay, R. J., et al.
    • Context: Establishes the Mg-malonate protocol as the standard for sensitive substr
  • Application to Heterocycles

    • Sridharan, V., et al. "Mild and High-Yielding Synthesis of β-Keto Esters."[4] Organic Chemistry Portal / Synthesis, 2010.[4]

    • Context: Validates the use of mild activation methods for heteroarom
  • Pyridazine Chemistry & Stability

    • Tišler, M., & Stanovnik, B. "Pyridazines." Comprehensive Heterocyclic Chemistry.
    • Context: Authoritative review on the electron-deficient nature of pyridazines and their susceptibility to nucleophiles.
  • General Beta-Keto Ester Synthesis Review

    • "Synthesis of β-keto carboxylic acids, esters and amides."[5] Organic Chemistry Portal.

    • Context: Comparative analysis of Claisen vs. CDI/Mg methods.

Sources

Application Notes and Protocols for the Synthesis of Pyridazine Beta-Keto Esters via Claisen Condensation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of pyridazine beta-keto esters, a class of compounds with significant potential in medicinal chemistry and materials science. The core of this methodology is the Claisen condensation, a robust carbon-carbon bond-forming reaction. This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, critical parameters, and troubleshooting strategies. The content is structured to provide both a practical guide for laboratory synthesis and a deeper understanding of the underlying chemical principles, particularly as they apply to the unique reactivity of the pyridazine heterocycle.

Introduction: The Significance of Pyridazine Beta-Keto Esters

The pyridazine nucleus is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2][3] The introduction of a beta-keto ester functionality onto the pyridazine ring provides a versatile synthetic handle for further molecular elaboration, enabling the construction of complex heterocyclic systems and the exploration of novel chemical space in drug discovery programs. These derivatives serve as key intermediates in the synthesis of more complex molecules, including pyrazoles and other fused heterocyclic systems.[4]

The Claisen condensation is a classical and highly effective method for the formation of β-keto esters from simple ester precursors.[5][6] This application note details a protocol for the self-condensation of pyridazine esters, a transformation that leverages the acidity of the α-protons of an ester to generate a nucleophilic enolate, which subsequently attacks the carbonyl of a second ester molecule.

The Claisen Condensation: Mechanism and Considerations for Pyridazine Substrates

The Claisen condensation is a base-catalyzed reaction that proceeds through a series of equilibrium steps.[1][7] The overall transformation is driven to completion by the final deprotonation of the product, the β-keto ester, which is more acidic than the starting ester.[7]

A critical aspect of performing a Claisen condensation on a pyridazine ester is the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms in the ring withdraw electron density, which can influence the acidity of the α-protons and the reactivity of the ester carbonyl. This necessitates the careful selection of a strong, non-nucleophilic base to ensure efficient enolate formation without competing side reactions.

Key Mechanistic Steps:

  • Enolate Formation: A strong base abstracts an α-proton from the pyridazine ester to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second molecule of the pyridazine ester.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the pyridazine β-keto ester.

  • Deprotonation of the Product: The newly formed β-keto ester is deprotonated by the alkoxide base, shifting the equilibrium towards the product.

  • Acidic Workup: A final acidic workup step neutralizes the enolate and any remaining base to yield the final product.

experimental_workflow Experimental Workflow for Pyridazine β-Keto Ester Synthesis A 1. Reaction Setup - Flame-dried glassware - Inert atmosphere (N2/Ar) - Add base (NaOEt or NaH) - Add anhydrous solvent B 2. Reagent Addition - Dissolve pyridazine ester in anhydrous solvent - Slowly add to base suspension A->B Controlled addition C 3. Reaction - Heat to reflux - Monitor by TLC (2-4 h) B->C Heating D 4. Workup - Cool to 0°C - Quench with 1M HCl - Extract with diethyl ether - Wash with NaHCO3, H2O, brine C->D Cooling & Quenching E 5. Isolation & Purification - Dry organic layer (MgSO4) - Concentrate in vacuo - Purify by column chromatography D->E Purification F Characterization - NMR, IR, Mass Spectrometry E->F Analysis

Sources

Procedure for Knoevenagel condensation using pyridazine beta-keto esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Practical Guide to the Knoevenagel Condensation with Pyridazine β-Keto Esters for the Synthesis of Novel Heterocyclic Scaffolds

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in modern organic synthesis, valued for its efficiency in creating α,β-unsaturated functional groups from active methylene compounds and carbonyls.[1][2][3] This application note provides a detailed protocol and expert guidance for the Knoevenagel condensation specifically utilizing pyridazine-functionalized β-keto esters. Pyridazine moieties are prevalent in medicinal chemistry, and their incorporation into complex molecules via robust synthetic methods is of high interest to drug development professionals. We present a comprehensive procedure, mechanistic insights, and practical considerations for researchers aiming to leverage this reaction for the synthesis of novel, biologically relevant molecular architectures.

Introduction and Scientific Rationale

The synthesis of α,β-unsaturated carbonyl compounds is a critical endeavor in organic chemistry, as these motifs serve as versatile intermediates for a wide array of subsequent transformations, including Michael additions, cycloadditions, and reductions.[4] The Knoevenagel condensation offers a reliable and atom-economical route to these structures, typically proceeding under mild conditions with a basic catalyst.[2][5]

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical science, appearing in drugs with antihypertensive, analgesic, and antibacterial properties. The electron-deficient nature of the pyridazine ring significantly influences the reactivity of adjacent functional groups, a feature that can be strategically exploited in synthesis.[6]

This guide focuses on the reaction between a pyridazine-substituted β-keto ester and an aldehyde. The inherent electronic properties of the pyridazine nucleus are expected to enhance the acidity of the methylene protons in the β-keto ester, facilitating the initial deprotonation step of the Knoevenagel condensation and potentially allowing for milder reaction conditions. This protocol provides a foundational method for accessing novel α,β-unsaturated keto esters bearing a pyridazine core, opening avenues for library synthesis and the development of new therapeutic agents.[7]

Reaction Mechanism and Causality

The Knoevenagel condensation proceeds through a three-step sequence: deprotonation, nucleophilic addition, and dehydration. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.[5][8]

  • Deprotonation: A weak base (e.g., piperidine, pyridine) removes a proton from the active methylene carbon (α-carbon) of the pyridazine β-keto ester. The electron-withdrawing nature of both the adjacent pyridazine ring and the two carbonyl groups stabilizes the resulting enolate ion via resonance, making this deprotonation highly favorable.[2][8]

  • Nucleophilic Attack: The resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral intermediate, analogous to an aldol adduct.[4]

  • Dehydration: The intermediate is protonated and subsequently undergoes elimination of a water molecule, catalyzed by the base. This dehydration step is the thermodynamic driving force for the reaction, resulting in the formation of a stable, conjugated α,β-unsaturated system.[4]

Knoevenagel_Mechanism General Mechanism of the Knoevenagel Condensation sub_beta_keto Pyridazine β-Keto Ester (Active Methylene) enolate Resonance-Stabilized Enolate intermediate Aldol Adduct (β-Hydroxy Intermediate) enolate->intermediate 2. Nucleophilic Attack aldehyde Aldehyde product α,β-Unsaturated Product intermediate->product 3. Dehydration water H₂O base_in Base (e.g., Piperidine) base_in->enolate 1. Deprotonation base_out HB⁺

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocol: Piperidine-Catalyzed Synthesis

This section details a standard, reliable protocol for the Knoevenagel condensation using piperidine as a catalyst and toluene as a solvent with azeotropic removal of water.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Pyridazine β-Keto Ester (Substrate 1)≥95% PurityN/A (Custom)Ensure absence of acidic/basic impurities.
Aromatic or Aliphatic Aldehyde (Substrate 2)Reagent GradeSigma-AldrichPurify by distillation if necessary.
Piperidine≥99%Acros OrganicsCatalyst. Use fresh bottle; pungent and corrosive.
TolueneAnhydrous, ≥99.8%Fisher ScientificReaction solvent.
Ethyl AcetateACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Hydrochloric Acid (HCl)1 M solutionLabChemFor workup.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/ALab-preparedFor workup.
Saturated Sodium Chloride (NaCl) Solution (Brine)N/ALab-preparedFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Equipment
  • Round-bottom flask (appropriately sized for the reaction scale)

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the pyridazine β-keto ester (1.0 equiv).

    • Add the aldehyde (1.0-1.1 equiv). A slight excess of the aldehyde can help drive the reaction to completion but may complicate purification.

    • Add anhydrous toluene to create a 0.2-0.5 M solution with respect to the limiting reagent.

    • Add piperidine (0.1-0.2 equiv) to the mixture using a syringe. Rationale: Piperidine is a sufficiently strong base to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde.[2][9]

  • Condensation:

    • Assemble the Dean-Stark apparatus and reflux condenser on the flask. Ensure the system is under an inert atmosphere (N₂ or Ar).

    • Heat the reaction mixture to reflux (approx. 111°C for toluene). Vigorously stir the mixture. Rationale: Heating provides the activation energy for the reaction, and refluxing in a Dean-Stark trap azeotropically removes the water byproduct, shifting the equilibrium towards the product.[10]

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC every 1-2 hours. A typical eluent system is 20-30% ethyl acetate in hexanes.

    • Visualize spots under UV light (254 nm). The product should have a different Rf value than the starting materials and is often more UV-active due to the extended conjugation.

    • The reaction is typically complete within 4-12 hours, as indicated by the consumption of the limiting reagent.

  • Workup and Extraction:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (approx. 2-3 times the volume of toluene used).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove piperidine), saturated NaHCO₃ solution (to remove any acidic byproducts), and finally with brine (to reduce the solubility of organic material in the aqueous layer).[4]

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

    • Use a gradient elution, starting with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity to isolate the product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product.

Caption: A typical experimental workflow for the Knoevenagel condensation.

Alternative & "Green" Protocols

While the piperidine/toluene system is robust, modern synthetic chemistry emphasizes sustainability. Several alternative conditions can be employed.

Catalyst / SystemSolventTemperatureKey Advantages & RationaleReference(s)
Boric Acid (10 mol%)Aqueous EthanolRoom TemperatureMild Brønsted acid catalyst, environmentally benign, simple workup, and often high yielding.[1][1]
Ionic Liquid ([Bmim][OAc])Water / NeatRoom TemperatureActs as both catalyst and solvent; can be recycled, reducing waste. The basic acetate anion drives the condensation.[10][10]
Ni(NO₃)₂·6H₂O (5 mol%)WaterRoom TemperatureInexpensive, readily available Lewis acid catalyst that is effective in aqueous media, avoiding volatile organic solvents.[11][11]
Triethylamine (TEA)TolueneRefluxA less toxic alternative to pyridine, acting as a base catalyst. Can be more easily removed during workup.[12][12]

Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

  • ¹H and ¹³C NMR: The most powerful tool for structural elucidation. Expect to see a characteristic signal for the new vinylic proton in the ¹H NMR spectrum (typically 6.5-8.0 ppm). The disappearance of the active methylene signal and the appearance of new signals for the α,β-unsaturated system in the ¹³C NMR are also diagnostic.

  • Infrared (IR) Spectroscopy: Look for strong absorption bands corresponding to the C=O stretching of the ester (1710-1740 cm⁻¹) and ketone (1670-1690 cm⁻¹), and the C=C stretch of the newly formed double bond (1620-1650 cm⁻¹).[1]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the product.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst (old piperidine).2. Insufficient heat.3. Wet solvent/reagents.1. Use freshly opened or distilled piperidine.2. Ensure the reaction is at a full, vigorous reflux.3. Use anhydrous solvent and dry glassware.
Formation of Side Products 1. Aldehyde self-condensation (if using a strong base).2. Michael addition of the enolate to the product.1. Ensure a weak base like piperidine is used; avoid strong bases like alkoxides.[2]2. Use a 1:1 stoichiometry and do not let the reaction run for an excessively long time after completion.
Difficult Purification Product and starting aldehyde have similar polarity.1. Ensure the aldehyde is fully consumed.2. If necessary, use a different solvent system for chromatography or consider purification by recrystallization.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Piperidine is toxic, corrosive, and flammable. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Toluene is a flammable solvent and can be harmful if inhaled or absorbed through the skin.

  • Aldehydes can be irritants and sensitizers. Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 319-358. [Link]

  • El-Hakam, S. A., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Materials, 13(5), 1103. [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 5(4), 2639-2652. [Link]

  • Pure Chemistry. (2023). Knoevenagel condensation mechanism and applications. Pure Chemistry. [Link]

  • Wikipedia. (2020). Knoevenagel condensation. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from Organic Chemistry Portal. [Link]

  • Al-Warhi, T., et al. (2022). Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. Molecules, 27(9), 2942. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. IJPPR, 2(5), 341-344. [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from Taylor & Francis. [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • ResearchGate. (2012). Synthesis of β,β-substituted unsaturated keto esters by the Knoevenagel condensation reaction using the Lewis acids ZnCl2 or TiCl4. [Link]

  • ACS Omega. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13348–13360. [Link]

  • Royal Society of Chemistry. (2018). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 42(10), 7939-7947. [Link]

  • Royal Society of Chemistry. (2017). Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water. RSC Advances, 7(28), 17351-17357. [Link]

  • Royal Society of Chemistry. (2017). Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. RSC Advances, 7(12), 7088-7094. [Link]

  • PubMed. (2022). Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(10), e202100736. [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(19), 14528. [Link]

Sources

Synthesis of fused pyridazine-pyrimidines from beta-oxo esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Traceless Solid-Phase Synthesis of Fused Pyrimido[4,5-d]pyridazines from β-Keto Esters

Executive Summary & Pharmacological Context

Fused pyrimido-pyridazines, specifically pyrimido[4,5-d]pyridazines, represent a privileged structural motif in modern drug discovery, frequently evaluated for their kinase inhibitory and anti-proliferative properties. Traditional solution-phase syntheses of these bicyclic systems often suffer from tedious purification steps, low yields, and limited derivatization capabilities. To overcome these bottlenecks in library generation, this application note details a highly efficient, traceless solid-phase organic synthesis (SPOS) protocol. By leveraging a microwave-promoted Biginelli multicomponent reaction using a functionalized β-keto ester, followed by a nucleophilic cyclative cleavage, this methodology allows for the rapid generation of highly pure pyrimido[4,5-d]pyridazine libraries[1].

Mechanistic Rationale: The Multidirectional Cyclization Cleavage Strategy

The elegance of this protocol lies in the strategic selection of the β-keto ester: methyl 4-chloroacetoacetate .

  • The Biginelli Assembly: The β-keto ester moiety acts as the primary building block for the Biginelli condensation, reacting with urea and an aromatic aldehyde under acidic conditions to form a resin-bound dihydropyrimidone (DHPM) core[2].

  • The Traceless Cleavage: Crucially, the 4-chloro substituent is intentionally preserved during the multicomponent assembly, serving as a latent electrophilic handle. Upon the introduction of a monosubstituted hydrazine, the hydrazine bis-nucleophile first attacks the chloromethyl group. This initial alkylation perfectly positions the second nitrogen to attack the ester carbonyl that links the DHPM to the solid support. The resulting intramolecular amidation simultaneously forms the fused pyridazine ring and cleaves the final pyrimido[4,5-d]pyridazine product from the resin[1].

This "traceless" mechanism ensures a self-purifying system: only molecules that successfully undergo the dual annulation process are released into solution, inherently maximizing the purity of the final compound library.

Process Visualization: Synthetic Workflow

G Resin Hydroxymethylpolystyrene Resin Aceto Acetoacetylation (Methyl 4-chloroacetoacetate) MW, 170°C, 15 min Resin->Aceto Immobilized Immobilized 4-Chloroacetoacetate Aceto->Immobilized Biginelli Biginelli Condensation (Urea + R-CHO) HCl, 70°C, 18 h Immobilized->Biginelli DHPM Resin-Bound Dihydropyrimidone (DHPM) Biginelli->DHPM Cleavage Cyclative Cleavage (R'-NHNH2) DMF, RT, 30 min DHPM->Cleavage Product Pyrimido[4,5-d]pyridazine Derivatives Cleavage->Product

Fig 1. Solid-phase synthetic workflow for pyrimido[4,5-d]pyridazines via cyclative cleavage.

Experimental Methodologies & Self-Validating Protocols

General Note: All microwave-assisted steps should be performed in a dedicated monomode microwave synthesizer equipped with precise IR temperature monitoring to prevent localized superheating and resin degradation.

Phase I: Microwave-Assisted Resin Acetoacetylation

Objective: Immobilize the β-keto ester onto the solid support.

  • Resin Swelling: Suspend hydroxymethylpolystyrene resin (1.0 equiv, typical loading 0.8–1.0 mmol/g) in anhydrous 1,2-dichlorobenzene (10 mL/g resin). Allow the matrix to swell for 15 minutes to ensure full pore accessibility.

  • Reagent Addition: Add methyl 4-chloroacetoacetate (10.0 equiv) to the suspension.

    • Causality: A massive stoichiometric excess is utilized to drive the transesterification to absolute completion. Unreacted hydroxyl sites on the resin can participate in unwanted side reactions during the subsequent Biginelli phase[1].

  • Microwave Irradiation: Seal the reaction vessel and heat under microwave irradiation at 170 °C for exactly 15 minutes.

  • Washing Protocol: Filter the resin and wash sequentially with N,N-dimethylformamide (DMF) (3x), dichloromethane (DCM) (3x), and methanol (MeOH) (3x). Dry in vacuo for 12 hours.

  • Self-Validation Checkpoint (QA/QC): Analyze a micro-aliquot of the dried beads via ATR-FTIR. The appearance of a sharp, strong ester carbonyl stretch at ~1740 cm⁻¹ and the complete disappearance of the broad O-H stretch confirm successful quantitative loading.

Phase II: Solid-Phase Biginelli Condensation

Objective: Construct the functionalized dihydropyrimidone (DHPM) core.

  • Reaction Setup: To the immobilized 4-chloroacetoacetate resin (1.0 equiv) suspended in anhydrous dioxane, add the selected aromatic aldehyde (3.0 equiv) and urea (3.0 equiv)[2].

  • Catalysis: Add a catalytic amount of concentrated HCl (approx. 0.1 mL per gram of resin).

    • Causality: Acid catalysis is mechanistically imperative to promote the formation of the intermediate acyliminium ion, which dictates the rate-determining step of the Biginelli multicomponent assembly.

  • Thermal Condensation: Agitate the mixture gently at 70 °C for 18 hours.

  • Bisureide Scavenging (Critical Step): The presence of excess aldehyde and urea inherently leads to the reversible formation of insoluble bisureide byproducts [R-CH(NHCONH2)2] that precipitate and clog the resin pores. To solubilize and remove these impurities, treat the filtered resin with concentrated HCl at room temperature for 5 minutes[1].

  • Washing & QA/QC: Wash the resin extensively with DMF, MeOH, and DCM.

    • Self-Validation Checkpoint: Cleave a 5 mg analytical aliquot using standard transesterification (NaOMe/MeOH) and analyze via LC-MS to confirm the exact mass of the desired DHPM intermediate before proceeding to cleavage.

Phase III: Traceless Cyclative Cleavage via Hydrazine Annulation

Objective: Form the fused pyridazine ring and simultaneously release the product from the resin.

  • Cleavage Setup: Suspend the DHPM-bound resin (1.0 equiv) in anhydrous DMF.

  • Nucleophile Addition: Add the desired monosubstituted hydrazine (e.g., phenylhydrazine or methylhydrazine) (5.0 equiv).

  • Cyclization: Agitate at room temperature (25 °C) for 30 minutes.

    • Causality: The high alpha-effect nucleophilicity of hydrazine allows this dual alkylation/acylation sequence to occur rapidly at ambient temperature. Avoiding heat during cleavage prevents thermal degradation and unwanted side-reactions of the newly formed bicyclic system[1].

  • Product Isolation: Filter off the depleted resin and wash with a small volume of DMF. Combine the filtrates and remove the DMF in vacuo using a centrifugal evaporator.

  • Final QA/QC: Recrystallize the crude residue from cold ethanol. Validate the structural integrity of the purified pyrimido[4,5-d]pyridazine via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data & Yield Analysis

The traceless cleavage strategy ensures exceptionally high crude purities, as unreacted or partially reacted resin-bound intermediates lack the dual electrophilic centers required to undergo the cyclative release mechanism. Table 1 summarizes the optimized reaction parameters and typical outcomes for this protocol[1].

Table 1: Reaction Parameters and Outcomes for the Synthesis of Pyrimido[4,5-d]pyridazines via Traceless Cleavage

Hydrazine DerivativeCleavage Temp (°C)Cleavage Time (min)Post-Cleavage Purity (LC-MS)Isolated Yield (%)*
Hydrazine hydrate2530>92%72
Phenylhydrazine2530>95%68
4-Fluorophenylhydrazine2530>90%65
Methylhydrazine2530>94%58

*Isolated yields are calculated over the entire three-step solid-phase sequence, based on the initial loading capacity of the starting hydroxymethylpolystyrene resin[1].

References

  • Pérez-Pineiro, R., Beryozkina, T., Zbruyev, O. I., & Kappe, C. O. (2002). Traceless Solid-Phase Synthesis of Bicyclic Dihydropyrimidones Using Multidirectional Cyclization Cleavage. Journal of Combinatorial Chemistry, 4(5), 502-504. 1

  • Kappe, C. O., et al. (2002). ACS Combinatorial Science Vol. 4 No. 5. American Chemical Society. 2

Sources

Reaction of 4-Pyridazinepropanoic acid ethyl ester with hydrazine hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Hydrazinolysis of 4-Pyridazinepropanoic Acid Ethyl Ester

Part 1: Strategic Context & Reaction Mechanics

Executive Summary

The conversion of 4-pyridazinepropanoic acid ethyl ester (Ethyl 3-(pyridazin-4-yl)propanoate) to its corresponding hydrazide, 3-(pyridazin-4-yl)propanehydrazide , is a pivotal transformation in medicinal chemistry. This hydrazide serves as a high-value "chemical handle," enabling the rapid construction of complex heterocyclic libraries—specifically 1,3,4-oxadiazoles, 1,2,4-triazoles, and acyl-hydrazones—which are privileged scaffolds in kinase inhibitors and anti-infective drug discovery [1, 2].

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. Hydrazine, acting as a potent alpha-effect nucleophile, attacks the carbonyl carbon of the ethyl ester.

  • Nucleophilic Attack: The lone pair on the hydrazine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The ethoxy group is eliminated as ethanol, restoring the carbonyl double bond and yielding the hydrazide.

  • Selectivity: While pyridazines are electron-deficient and susceptible to nucleophilic attack at the ring carbons, the ester carbonyl is kinetically more reactive under neutral reflux conditions, ensuring high chemoselectivity for the side chain over the ring [3].

ReactionMechanism Reactant Ethyl 3-(pyridazin-4-yl)propanoate (Electrophile) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 3-(Pyridazin-4-yl)propanehydrazide Intermediate->Product Elimination (-EtOH) Byproduct Ethanol Intermediate->Byproduct

Figure 1: Mechanistic pathway of the hydrazinolysis reaction.

Part 2: Experimental Protocol (The Gold Standard)

This protocol is designed for reproducibility and scalability, minimizing the formation of the common N,N'-diacylhydrazine dimer byproduct.

Reagents & Equipment
  • Starting Material: 4-Pyridazinepropanoic acid ethyl ester (>97% purity).

  • Reagent: Hydrazine hydrate (

    
    ), 80% or 98-100% grade (Excess required).
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath.

Step-by-Step Methodology

Step 1: Stoichiometric Setup Dissolve 1.0 equivalent (eq.) of 4-pyridazinepropanoic acid ethyl ester in absolute ethanol (5–10 volumes relative to weight, e.g., 10 mL/g).

  • Critical Note: Use a sufficient volume of solvent to ensure the starting material is fully dissolved at reflux, but not so dilute as to slow the kinetics.

Step 2: Hydrazine Addition Add 3.0 to 5.0 equivalents of hydrazine hydrate dropwise to the stirring solution at room temperature.

  • Expert Insight: A large excess of hydrazine is mandatory. If the ratio is near 1:1, the newly formed hydrazide product can compete with hydrazine to attack another ester molecule, forming the unwanted symmetrical dimer (

    
    ).
    

Step 3: Reflux Heat the reaction mixture to reflux (


 for ethanol) with moderate stirring. Maintain reflux for 4–6 hours .
  • Monitoring: Monitor reaction progress via TLC (System:

    
    , 9:1). The ester spot (
    
    
    
    ) should disappear, and a more polar hydrazide spot (
    
    
    ) should appear.

Step 4: Workup & Isolation

  • Cooling: Allow the reaction mixture to cool slowly to room temperature. Often, the hydrazide product will crystallize directly from the solution upon cooling.

  • Precipitation: If no solid forms, concentrate the solution to

    
     of its original volume under reduced pressure. Add cold diethyl ether or petroleum ether to induce precipitation.
    
  • Filtration: Filter the solid product under vacuum.

  • Washing: Wash the filter cake with a small amount of cold ethanol (1-2 mL), followed by copious diethyl ether to remove residual hydrazine.

Step 5: Purification (If necessary) Recrystallize from hot ethanol or an ethanol/water mixture.

  • Target Yield: 75–90%.

  • Characterization: The product should exhibit a sharp melting point (typically

    
    ) and characteristic IR bands for 
    
    
    
    (
    
    
    ) and Amide I carbonyl (
    
    
    ).[1]

Part 3: Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Insufficient hydrazine or temperature too low.Increase hydrazine to 5-10 eq. Ensure vigorous reflux. Switch to

-Butanol (bp

) if higher temp is needed.
Dimer Formation (Insoluble high-melting solid)Hydrazine concentration too low (local deficiency).Add hydrazine before heating. Ensure rapid stirring. Use high excess (5 eq).
Oily Product Residual solvent or impurities.Triturate the oil with diethyl ether or hexanes. Scratch the flask wall to induce nucleation.
Ring Degradation Reaction time too long or temp too high.Pyridazines can be sensitive. Do not reflux longer than necessary (check TLC every hour).

Part 4: Downstream Applications

The hydrazide generated is a versatile intermediate. It serves as the precursor for several heterocycles used in drug discovery.

Applications Hydrazide 3-(Pyridazin-4-yl) propanehydrazide Oxadiazole 1,3,4-Oxadiazoles (Cyclization w/ carboxylic acids/POCl3) Hydrazide->Oxadiazole Triazole 1,2,4-Triazoles (Cyclization w/ CS2/KOH) Hydrazide->Triazole Hydrazone Acyl-Hydrazones (Condensation w/ Aldehydes) Hydrazide->Hydrazone

Figure 2: Synthetic utility of the pyridazine-hydrazide scaffold.

  • 1,3,4-Oxadiazoles: Reacting the hydrazide with carboxylic acids in

    
     yields oxadiazoles, common bioisosteres for amides and esters with improved metabolic stability [4].
    
  • 1,2,4-Triazoles: Reaction with carbon disulfide (

    
    ) in alkaline medium (KOH/EtOH) yields mercapto-triazoles, which are potent antifungal and antimicrobial pharmacophores [5].
    
  • Schiff Bases (Hydrazones): Condensation with aromatic aldehydes yields hydrazones, often screened for anti-tubercular activity.

References

  • Asif, M. et al. (2023).[2] "Pyridazine: A privileged scaffold in drug discovery."[3] Medicinal Chemistry Research. Link

  • Sridhar, S. et al. (2025).[2] "Pyridazine derivatives as tyrosine kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Organic Chemistry Portal. "Synthesis of Pyridazines." Link

  • Bostrom, J. et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Al-Masoudi, N. et al. (2011). "Synthesis and biological activity of new 1,2,4-triazoles." Heteroatom Chemistry. Link

Sources

Preparation of 4-substituted pyridazinones using beta-keto ester intermediates

Application Note: De Novo Synthesis of 4-Substituted Pyridazinones via -Keto Ester Intermediates

Executive Summary

Pyridazine and pyridazinone scaffolds are widely recognized as "privileged structures" in medicinal chemistry, frequently exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties[1]. The preparation of 4-substituted pyridazinones requires highly regioselective methodologies to ensure the correct placement of functional groups for target binding.

This application note details two highly efficient, field-proven synthetic routes utilizing


2

Mechanistic Rationale & Experimental Design

As an application scientist, it is critical to understand that successful heterocyclic synthesis relies on matching the electronic properties of the precursors.

Method A: Cyclocondensation of -Keto Glutarates

When a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Causality in Reagent Selection: A catalytic amount of glacial acetic acid is employed to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating hydrazone formation[1]. Subsequent heating to reflux drives an intramolecular nucleophilic attack by the secondary nitrogen onto the C1 ester. This eliminates ethanol and yields a stable 4-substituted dihydropyridazinone ring[3].

Method B: Lewis Acid-Catalyzed Hydrazone -Keto Ester Route

For fully aromatic or sterically complex 4-substituted pyridazinones, a specialized approach is required. In this pathway, a hydrazone aldehyde is reacted with an alkyl diazo ester (e.g., ethyl diazoacetate)[4].

Causality in Reagent Selection: A Lewis acid—specifically Tin(II) chloride (

4


4

Comparative Quantitative Data

To assist in selecting the appropriate synthetic strategy, the following table summarizes the key parameters, expected yields, and reaction conditions for both methodologies.

ParameterMethod A: CyclocondensationMethod B: Lewis Acid Pathway
Primary Precursors Diethyl 2-methyl-3-oxopentanedioate, HydrazineHydrazone aldehyde, Ethyl diazoacetate
Catalyst / Base Glacial Acetic Acid (cat.)

(Lewis Acid) /

(Base)
Reaction Time 4 - 6 hours (Reflux)18 hours (Step 1) + 7 hours (Step 2)
Typical Yield 75% - 85%50% - 60% (Over two steps)
Product Scaffold 4-Substituted tetrahydropyridazin-3-onesFully aromatic 4-substituted pyridazinones
Scalability High (Standard glassware)Moderate (Requires biphasic workup)

Visualizing the Synthetic Workflows

MethodAADiethyl 2-methyl-3-oxopentanedioateCHydrazoneIntermediateA->C NucleophilicAttackBHydrazine Hydrate+ AcOH (cat.)B->CDIntramolecularCyclizationC->D Reflux(-H2O)E4-SubstitutedPyridazinoneD->E Ring Closure(-EtOH)

Fig 1. Cyclocondensation mechanism of β-keto glutarates with hydrazine to form pyridazinones.

MethodBcluster_step1Step 1: Lewis Acid Catalyzed Condensationcluster_step2Step 2: Acylation & Ring ClosureHAHydrazone AldehydeBKEHydrazone β-Keto EsterHA->BKEDEAlkyl Diazo EsterDE->BKELASnCl2 CatalystLA->BKE ActivatesAldehydeProdFully Aromatic4-Substituted PyridazinoneBKE->ProdACAlkyl Acid ChlorideAC->Prod AcylationBaseCa(OH)2 BaseBase->Prod Deprotonation

Fig 2. Workflow for the Lewis acid-catalyzed synthesis of pyridazinones via diazo esters.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

This protocol is a self-validating system; completion of the reaction is marked by the disappearance of the starting material on TLC and the precipitation of the cyclized product during concentration.

Materials:

  • Diethyl 2-methyl-3-oxopentanedioate (10.81 g, 50 mmol)[3]

  • Hydrazine hydrate (~64% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 2.5 mL, ~50 mmol)
    
  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (0.5 mL)

Step-by-Step Procedure:

  • Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.81 g of diethyl 2-methyl-3-oxopentanedioate. Add 50 mL of absolute ethanol to dissolve the starting material completely[3].

  • Addition: While stirring vigorously at room temperature, slowly add 2.5 mL of hydrazine hydrate dropwise over 15 minutes. Caution: Exothermic reaction. Add 0.5 mL of glacial acetic acid as a catalyst[1].

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78–80 °C) and maintain this temperature for 4-6 hours[1]. Monitor the progress via TLC (Ethyl Acetate/Hexane, 1:1).

  • Work-up: Once TLC indicates complete consumption of the

    
    -keto ester, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator[1].
    
  • Extraction & Neutralization: Add 50 mL of distilled water to the residue and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize residual acetic acid, followed by a brine wash[1].

  • Purification: Dry the organic layer over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , filter, and concentrate. Purify the crude product via recrystallization from an ethanol/water mixture.
    
Protocol B: Synthesis of a 4-Substituted Pyridazinone via Hydrazone -Keto Ester

This advanced protocol utilizes Lewis acid catalysis to prevent diazo decomposition, ensuring high regioselectivity.

Step 1: Preparation of the Hydrazone


-Keto Ester
  • Slurry Formation: To a slurry of 10.3 g (0.06 mol) of hydrazone aldehyde (e.g., ethanedial, mono[(4-chlorophenyl)hydrazone]) in 600 mL of methylene chloride at 25 °C, add 2.55 g (0.014 mol) of Tin(II) chloride (

    
    )[4].
    
  • Diazo Addition: Slowly add 6.78 g (0.06 mol) of ethyldiazo acetate. Stir the reaction continuously for 18 hours at 25 °C[4].

  • Isolation: Dilute the reaction mixture with 100 mL of methylene chloride and quench by adding 100 mL of water. Separate the organic layer, dry, and purify by crystallization from ether/hexane to yield the hydrazone

    
    -keto ester as a yellow solid[4].
    

Step 2: Acylation and Ring Closure

  • Deprotonation: Dissolve 0.5 g (1.87 mmol) of the synthesized

    
    -keto ester in 10 mL of toluene. Add 0.21 g (2.79 mmol) of 
    
    
    and stir the slurry for 2 hours at 25 °C[4].
  • Acylation: Slowly add 0.25 g (2.79 mmol) of propionyl chloride. Stir the reaction for 5 hours at 25 °C[5].

  • Acidification & Cyclization: Add 10 mL of water and 20 mL of 5N HCl. Stir for 30 minutes to solubilize the calcium salts. Separate the top toluene layer and heat it to 80 °C for 2 hours to drive the final cyclization and aromatization[5].

  • Final Isolation: Cool the mixture and remove the excess solvent under reduced pressure to yield the fully formed 4-substituted pyridazinone[5].

References

1.1 - Benchchem[1] 2.4 - Google Patents[4] 3.5 - Google Patents[5] 4.3 - Benchchem[3] 5.2 - Benchchem[2]

Application Notes & Protocols for the Microwave-Assisted Synthesis of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Accelerating Heterocyclic Chemistry for Modern Drug Discovery

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties, including its high dipole moment, hydrogen bonding capacity, and ability to modulate metabolic stability, have established it as a "privileged scaffold" in drug design.[1][3] Pyridazine derivatives are integral to a wide spectrum of therapeutic agents, demonstrating activities as anticancer[3], anti-inflammatory[2], antimicrobial[4], and cardiovascular drugs.[5]

Traditionally, the synthesis of these vital heterocycles has relied on conventional heating methods, which often entail long reaction times, high energy consumption, and the generation of undesirable by-products.[6] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape.[7][8] By leveraging the unique heating mechanism of microwave irradiation, MAOS offers a green, efficient, and rapid alternative, dramatically accelerating the synthesis of complex molecules like pyridazines.[9][10][11] This guide provides an in-depth exploration of the principles, protocols, and field-proven insights for the microwave-assisted synthesis of pyridazine derivatives, tailored for researchers and professionals in drug development.

The Engine of MAOS: Understanding Microwave Heating

Unlike conventional heating, where heat is transferred slowly from an external source through the vessel walls, microwave synthesis employs a fundamentally different mechanism known as dielectric heating.[12] This process relies on the ability of a polar solvent or reagent to absorb microwave energy and convert it into heat.

The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules, like water or ethanol, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates significant molecular friction, which manifests as intense, uniform heat throughout the reaction medium.[13][14]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat through resistance.[10][11]

This "in-core" volumetric heating leads to a rapid and uniform temperature increase, avoiding the localized overheating at the vessel walls common in conventional methods.[12] This precise and efficient energy transfer not only shortens reaction times from hours to minutes but also often leads to higher yields and cleaner product profiles by minimizing the formation of thermal degradation by-products.[6][8][11]

G Figure 1: Comparison of Heating Mechanisms cluster_0 Conventional Heating cluster_1 Microwave Heating HeatSource External Heat Source VesselWall_C Vessel Wall (Hot) HeatSource->VesselWall_C Conduction/ Convection Mixture_C Reaction Mixture (Cooler Core) VesselWall_C->Mixture_C Slow Transfer MWSource Microwave Source Mixture_M Reaction Mixture (Heats Directly) MWSource->Mixture_M Direct Irradiation VesselWall_M Vessel Wall (Transparent/Cool) Mixture_M->Mixture_M

Caption: Figure 1: Comparison of conventional vs. microwave heating.

Core Synthetic Strategy: Pyridazine Formation from 1,4-Dicarbonyls

One of the most fundamental and reliable methods for constructing the pyridazine ring is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives.[15][16] This reaction proceeds via a double condensation to form a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine. Microwave irradiation is exceptionally effective at accelerating this transformation.

The general mechanism involves an initial nucleophilic attack of one hydrazine nitrogen onto a carbonyl carbon, followed by dehydration to form a hydrazone. An intramolecular cyclization then occurs as the second nitrogen attacks the remaining carbonyl group, which, after another dehydration step and oxidation, yields the final aromatic pyridazine ring.

G Figure 2: General Reaction Mechanism Reactants 1,4-Dicarbonyl Hydrazine Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 + H₂N-NH₂ - H₂O Intermediate2 Dihydropyridazine Intermediate1->Intermediate2 Intramolecular Cyclization Product Aromatic Pyridazine 2 H₂O Intermediate2->Product Oxidation - H₂O

Caption: Figure 2: General mechanism for pyridazine synthesis.

Application Protocol: Microwave-Assisted Synthesis of 3,6-diphenylpyridazine

This protocol details a validated method for the synthesis of 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione and hydrazine hydrate using a dedicated microwave reactor.

4.1. Materials and Equipment

  • Reagents:

    • 1,4-Diphenyl-1,4-butanedione (Benzil)

    • Hydrazine hydrate (N₂H₄·H₂O), 64-65% solution

    • Ethanol (Absolute)

    • Glacial Acetic Acid (as catalyst)

    • Ethyl acetate (for extraction)

    • Saturated sodium bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Monowave or Multiwave Microwave Synthesis Reactor

    • 10 mL glass microwave reaction vial with a magnetic stir bar

    • Septum or cap for the reaction vial

    • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

    • Rotary evaporator

    • Melting point apparatus

    • TLC plates (Silica gel 60 F₂₅₄)

4.2. Experimental Workflow

G Figure 3: Experimental Workflow cluster_workflow Synthesis & Purification A 1. Reagent Prep (Dicarbonyl, Hydrazine, Ethanol, Acetic Acid) B 2. Microwave Reaction (Set Temp, Time, Power) A->B Load into Vial C 3. Work-up (Cooling, Quenching, Extraction) B->C Reaction Complete D 4. Purification (Recrystallization) C->D Crude Product E 5. Characterization (NMR, MS, MP) D->E Pure Product

Caption: Figure 3: Step-by-step experimental workflow.

4.3. Step-by-Step Synthesis Protocol

  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1,4-diphenyl-1,4-butanedione (1.0 mmol, 238 mg).

  • Reagent Addition: Add 4 mL of absolute ethanol, followed by hydrazine hydrate (1.2 mmol, 0.06 mL). Finally, add 2-3 drops of glacial acetic acid as a catalyst.

  • Vessel Sealing: Securely seal the vial with a cap. Place it inside the cavity of the microwave reactor.

  • Microwave Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 120 °C (use the instrument's IR sensor to monitor)

    • Hold Time: 10 minutes

    • Pressure: Max 20 bar

    • Stirring: High

    • Power: Dynamic power control to maintain the target temperature.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Work-up:

    • Carefully open the vial in a fume hood.

    • Pour the reaction mixture into a beaker containing 20 mL of cold water. A precipitate should form.

    • Collect the crude solid by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude solid from hot ethanol.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterization: Determine the melting point and characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

4.4. Data and Results

The use of microwave irradiation drastically reduces reaction time and often improves yield compared to conventional refluxing methods.

Method Temperature (°C) Time Yield (%) Reference
Conventional804-6 hours~75%[16]
Microwave 120 10 minutes >90% This Protocol

Key Considerations and Troubleshooting

  • Solvent Choice: The polarity of the solvent is critical for efficient microwave absorption. Alcohols like ethanol and propanol are excellent choices. For less polar systems, the use of a "susceptor" (a strongly microwave-absorbing, inert material like silicon carbide) can be considered.

  • Pressure Monitoring: Reactions in sealed vessels at temperatures above the solvent's boiling point will generate significant pressure. Always use a microwave reactor equipped with reliable pressure monitoring and operate within the pressure limits of the vessel.

  • Catalyst: While the reaction can proceed without a catalyst, a few drops of acetic acid can significantly accelerate the initial hydrazone formation, leading to a more efficient overall process.

  • Scaling Up: The protocol described is for a lab scale. When scaling up, heat and pressure distribution can change. It may be necessary to re-optimize reaction times or consider continuous-flow microwave reactors for larger quantities.[13]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyridazine derivatives.[6][7] This technology provides a powerful platform for chemists to achieve higher efficiency, reduce waste, and accelerate the discovery and development of new therapeutic agents.[8][9] By understanding the fundamental principles of microwave heating and applying validated protocols, researchers can harness this tool to rapidly generate diverse libraries of pyridazine-based compounds, paving the way for future breakthroughs in medicine.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. ajprd.com. Available from: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. GEMs.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • Microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines: unexpected ketone and aldehyde cycloadditions. PubMed. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • A Review on: A significance of microwave assist technique in green chemistry. ResearchGate.
  • Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety. PubMed. Available from: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Available from: [Link]

  • Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Asian Journal of Chemistry.
  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. Available from: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR.
  • Microwave - Assisted Synthesis of Substituted Pyridines and Furans. MDPI.
  • An Exploratory Study on Microwave-Assisted Solid-Phase Diels−Alder Reactions of 2(1H)-Pyrazinones. ACS Publications.
  • Microwave-Enhanced Efficient Synthesis of Diversified 3,6-Disubstituted Pyridazines. ACS Combinatorial Science. Available from: [Link]

  • Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration. Georgia Southern University. Available from: [Link]

  • First Diels-Alder Reaction of Pyrazolyl Imines under Microwave Irradiation. ResearchGate. Available from: [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available from: [Link]

  • Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. organic-chemistry.org.
  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate.
  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available from: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available from: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.

Sources

Catalytic hydrogenation of pyridazine beta-keto esters

Application Note: Chemoselective Catalytic Hydrogenation of Pyridazine -Keto Esters

Executive Summary

The reduction of bifunctional molecules containing both a heteroaromatic ring and an aliphatic reducible group presents a classic challenge in modern drug development. Pyridazine



Mechanistic Rationale: The Chemoselectivity Paradigm

To achieve absolute chemoselectivity, the experimental design must exploit the fundamental geometric and electronic differences between the two reducible moieties.

Targeting the


-Keto Ester (Homogeneous Catalysis):11

Targeting the Pyridazine Ring (Heterogeneous Catalysis): Conversely, selective saturation of the pyridazine ring relies on surface adsorption mechanics. Heterogeneous catalysts like Platinum(IV) oxide (PtO


22

2

Workflow Visualization

GSubstratePyridazine β-Keto EsterCond1Ru(II)-BINAP, H2 (50 atm) MeOH, 50°CSubstrate->Cond1 Homogeneous Chelation (Ketone Selective)Cond2PtO2, H2 (3 atm) AcOH, 25°CSubstrate->Cond2 Heterogeneous Adsorption (Ring Selective)Prod1Pyridazine β-Hydroxy EsterCond1->Prod1Prod2Hexahydropyridazine β-Keto EsterCond2->Prod2Cond3Sequential Reduction (Complete Saturation)Prod1->Cond3Prod2->Cond3Prod3Hexahydropyridazine β-Hydroxy EsterCond3->Prod3

Figure 1: Divergent chemoselective hydrogenation pathways for pyridazine beta-keto esters.

Experimental Protocols

Protocol A: Asymmetric Hydrogenation of the -Keto Moiety (Ketone-Selective)

This protocol utilizes a homogeneous Ruthenium catalyst to selectively reduce the ketone to a chiral secondary alcohol.

  • Step 1: Catalyst Preparation. In an argon-filled glovebox, dissolve RuCl

    
    
    
    
    (1 mol%) in anhydrous, rigorously degassed methanol.
    • Causality: Ru(II) complexes are highly sensitive to oxygen. Degassing prevents the irreversible oxidation of the phosphine ligand and the metal center, which would instantly deactivate the catalyst.

  • Step 2: Substrate Addition. Add the pyridazine

    
    -keto ester (1.0 equiv) to the catalyst solution. Transfer the mixture to a high-pressure stainless-steel autoclave.
    
  • Step 3: Hydrogenation. Purge the autoclave with H

    
     gas three times, then pressurize to 50 atm. Heat the reactor to 50 °C and stir vigorously for 18 hours.
    
    • Causality: The high H

      
       pressure is thermodynamically required to drive the formation of the active ruthenium-dihydride species. This ensures the catalyzed asymmetric reduction outcompetes any non-selective background reactions[1].
      
  • Step 4: Workup. Cool the reactor and vent the gas carefully. Concentrate the mixture under reduced pressure and purify the crude product via flash column chromatography (silica gel, EtOAc/Hexane).

  • Step 5: System Validation (Quality Control).

    • Chemoselectivity Check: Analyze via

      
      H NMR. The presence of downfield aromatic doublets (
      
      
      7.5–9.0 ppm) validates that the pyridazine ring remains intact.
    • Conversion Check: Observe the disappearance of the ketone

      
      -protons and the appearance of a new methine proton (
      
      
      4.0–4.5 ppm) corresponding to the new
      
      
      -hydroxy group.
    • Enantioselectivity: Analyze via Chiral HPLC against a racemic standard to validate the enantiomeric excess (ee).

Protocol B: Heterogeneous Saturation of the Pyridazine Ring (Ring-Selective)

This protocol utilizes Adams' catalyst to selectively reduce the heteroaromatic ring to a hexahydropyridazine.

  • Step 1: Reaction Assembly. In a standard heavy-walled hydrogenation vessel, dissolve the pyridazine

    
    -keto ester (1.0 equiv) in glacial acetic acid. Add Platinum(IV) oxide (PtO
    
    
    , 5–10 mol%).
    • Causality: The choice of glacial acetic acid is the critical success factor here. The basicity of the pyridazine nitrogens can poison the platinum catalyst by binding too strongly to the active sites. Acetic acid protonates these nitrogens, attenuating their coordinating ability and facilitating rapid catalyst turnover[2].

  • Step 2: Hydrogenation. Flush the vessel with N

    
    , followed by H
    
    
    . Pressurize to 3–4 atm and stir vigorously at room temperature until the theoretical volume of hydrogen has been consumed (typically 12 hours)[2].
    • Causality: Vigorous stirring is mandatory to overcome the gas-liquid-solid mass transfer limitations inherent in heterogeneous multiphase catalysis.

  • Step 3: Workup. Purge the system thoroughly with N

    
    . Filter the reaction mixture through a tightly packed pad of Celite.
    
    • Causality: Platinum catalyst saturated with hydrogen is highly pyrophoric upon exposure to ambient air. Celite filtration safely traps the reactive particles.

    • Neutralize the acidic filtrate with saturated aqueous NaHCO

      
       and extract with dichloromethane. Dry the organic layer over MgSO
      
      
      and concentrate.
  • Step 4: System Validation (Quality Control).

    • Chemoselectivity Check: Analyze via

      
      H NMR. The aliphatic protons adjacent to the ketone must remain unchanged, validating that the ketone was not reduced.
      
    • Conversion Check: The defining validation metric is the complete disappearance of the aromatic pyridazine protons (

      
       7.5–9.0 ppm) and the emergence of broad aliphatic multiplets (
      
      
      1.5–3.5 ppm) corresponding to the newly formed hexahydropyridazine ring[2].

Data Presentation: Optimization Matrix

The following table summarizes the quantitative data and expected outcomes based on the divergent catalytic systems applied to pyridazine

Table 1: Quantitative Data for Chemoselective Hydrogenation
EntryTarget MoietyCatalyst SystemSolventPressure (atm)Temp (°C)Yield (%)Selectivity / ee
1

-Keto Ester
RuCl

[(R)-BINAP]
MeOH505092>95% ee (Ketone)
2

-Keto Ester
Ni-BisphosphineMeOH1008085>90% ee (Ketone)
3Pyridazine RingPtO

(Adams')
AcOH32595>99% (Ring)
4Pyridazine RingPd/C (10%)EtOH/HCl52588>95% (Ring)
5Global ReductionPtO


Ru-BINAP
AcOH

MeOH
VariableVariable75Complete Saturation

References

  • New nickel-containing homogeneous hydrogenation catalysts Source: researchgate.net URL: [Link]

Introduction: The Strategic Value of the Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to a Cornerstone Reaction: The Selective α-Alkylation of Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are of paramount importance. Among them, the pyridazine moiety, a 1,2-diazine ring system, is a recurring structural motif in a multitude of biologically active compounds. The electron-deficient nature of the pyridazine ring, resulting from the presence of two adjacent nitrogen atoms, imparts unique electronic properties that are often exploited to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

The α-alkylation of β-ketoesters is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of more complex molecular architectures.[2] When applied to a substrate such as ethyl 3-oxo-3-(pyridazin-4-yl)propanoate, this reaction provides a direct and efficient route to novel α-substituted pyridazine derivatives. These products serve as versatile intermediates, poised for further chemical elaboration into diverse compound libraries for screening and lead optimization.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, the rationale behind procedural choices, and the critical parameters for achieving a successful and selective α-alkylation.

Reaction Mechanism and Scientific Rationale

The α-alkylation of a β-ketoester is a two-step process: deprotonation to form a nucleophilic enolate, followed by an Sₙ2 reaction with an electrophilic alkylating agent.[3] However, the presence of the pyridazine ring introduces specific considerations regarding reactivity and potential side reactions.

Step 1: Enolate Formation

The methylene protons (α-protons) situated between the ketone and ester carbonyl groups are significantly acidic (pKa ≈ 10-12 in DMSO). This acidity is due to the ability of both carbonyl groups to stabilize the resulting carbanion through resonance. The electron-withdrawing pyridazine ring further enhances this acidity. A strong, non-nucleophilic base is required to quantitatively deprotonate the α-carbon.

Why Sodium Hydride (NaH)? Sodium hydride is an ideal choice for this transformation.[4][5] As an irreversible, non-nucleophilic base, it deprotonates the β-ketoester to form the sodium enolate and hydrogen gas, which evolves from the reaction, driving the equilibrium towards the product. The use of nucleophilic bases like sodium ethoxide (NaOEt) is generally avoided as it can lead to undesired side reactions such as Claisen condensation or transesterification with the ethyl ester.[6]

Step 2: Nucleophilic Attack (Sₙ2 Alkylation)

The generated enolate is a potent nucleophile that readily attacks a suitable alkylating agent, typically an alkyl halide. The reaction proceeds via a classic Sₙ2 mechanism, favoring primary and secondary alkyl halides.[3]

Critical Consideration: Chemoselectivity

A key challenge in this specific synthesis is achieving selective C-alkylation at the α-carbon versus N-alkylation at one of the pyridazine nitrogens. Diazines are known to react with alkyl halides to form N-alkyl quaternary salts.[1][7] However, the formation of the "soft" enolate nucleophile, coupled with the use of a polar aprotic solvent like THF or DMF, strongly favors C-alkylation. The negative charge in the enolate is delocalized over carbon and oxygen atoms, and under these conditions, the more nucleophilic carbon atom is the primary site of attack.

Workflow for α-Alkylation

Caption: A generalized workflow for the alpha-alkylation of ethyl 3-oxo-3-(pyridazin-4-yl)propanoate.

The Alkylation Mechanism

G Mechanism of α-Alkylation sub Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate enolate Stabilized Enolate (Nucleophile) sub->enolate Deprotonation base NaH base->enolate product α-Alkylated Product enolate->product SN2 Attack h2 H₂ gas enolate->h2 alkyl_halide R-X (Electrophile) alkyl_halide->product

Caption: The reaction mechanism involves deprotonation to form a stabilized enolate, followed by nucleophilic attack on an alkyl halide.

Detailed Experimental Protocol

This protocol describes a general procedure for the α-alkylation of ethyl 3-oxo-3-(pyridazin-4-yl)propanoate using methyl iodide as a representative alkylating agent.

Materials and Reagents:

  • Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion).

    • Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time under a positive pressure of nitrogen.

    • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Enolate Formation:

    • Dissolve ethyl 3-oxo-3-(pyridazin-4-yl)propanoate (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add the substrate solution dropwise to the stirred NaH slurry at 0 °C over 20-30 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the enolate.

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-methylated product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[8]

Data Summary and Expected Outcomes

The success and yield of the alkylation can vary depending on the reactivity of the alkylating agent. Below is a table of expected outcomes for different electrophiles.

Alkylating Agent (R-X)Reagent TypeExpected Relative ReactivityTypical Yield Range (%)Key Considerations
Methyl Iodide (CH₃I)Primary Alkyl HalideHigh85-95%Highly reactive, reaction is typically fast.
Ethyl Bromide (CH₃CH₂Br)Primary Alkyl HalideModerate75-85%Slower reaction time may be required compared to iodide.
Benzyl Bromide (BnBr)Benzylic HalideHigh80-90%Highly reactive; monitor for potential over-alkylation.
Isopropyl Iodide ((CH₃)₂CHI)Secondary Alkyl HalideLow< 40%Steric hindrance significantly slows the Sₙ2 reaction; elimination (E2) becomes a competitive side reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion 1. Incomplete deprotonation (inactive NaH).2. Low reactivity of alkylating agent.3. Insufficient reaction time/temperature.1. Use fresh, high-quality NaH; ensure anhydrous conditions.2. Switch from alkyl chloride/bromide to the more reactive iodide. Add NaI as a catalyst (Finkelstein reaction).3. Increase reaction time or gently heat the reaction (e.g., to 40-50 °C).
Dialkylation Product Observed 1. Use of excess alkylating agent.2. Enolate proton exchange with the mono-alkylated product.1. Use no more than 1.05-1.1 equivalents of the alkylating agent.2. Add the alkylating agent at 0 °C or lower and maintain a low temperature.
N-Alkylation of Pyridazine Ring Unlikely under these conditions but theoretically possible.This suggests the enolate is not forming correctly. Re-verify the quality of the base and the dryness of the solvent. Characterize the byproduct carefully to confirm its structure.
Recovery of Starting Material Incomplete deprotonation or quenching of the enolate by a proton source (e.g., water).Ensure all glassware is flame- or oven-dried and all solvents/reagents are anhydrous.

Conclusion

The α-alkylation of ethyl 3-oxo-3-(pyridazin-4-yl)propanoate is a robust and high-yielding method for accessing novel, functionalized pyridazine derivatives. A thorough understanding of the reaction mechanism and careful control over key parameters—particularly the choice of base, the exclusion of moisture, and the stoichiometry of the alkylating agent—are essential for achieving high selectivity and yield. The protocols and insights provided herein offer a solid foundation for the successful application of this pivotal reaction in synthetic and medicinal chemistry programs.

References

  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Vertex AI Search.
  • Erenler, R. (2008). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry. [Link]

  • AK Lectures. (2015). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • JoVE. (2025). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. [Link]

  • P. Venturello and M. Barbero. Sodium Hydride. Science of Synthesis.
  • Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. [Link]

  • Scribd. IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Scribd. [Link]

  • ChemistNate. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. [Link]

  • Gomtsyan, A. et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness. [Link]

Sources

Using pyridazine beta-keto esters as precursors for kinase inhibitors

Application Note & Methodological Guide: Pyridazine -Keto Esters as Precursors for Targeted Kinase Inhibitors

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the pyridazine ring is recognized as a "privileged scaffold" for drug discovery, particularly in the development of targeted kinase inhibitors[1]. The inherent structural properties of pyridazine derivatives allow them to form highly stable, specific hydrogen bonds with the hinge region of the ATP-binding site in various kinases[2].

The utilization of


3456

Pathway & Workflow Visualization

To conceptualize the transformation of

SynthesisWorkflowAβ-Keto EsterPrecursorBDiaza-WittigCyclizationA->B HydrazineCPyridazineIntermediateB->C Ring ClosureDPd-CatalyzedCross-CouplingC->D Aryl Boronic AcidEKinaseInhibitorD->E Final Assembly

Synthetic workflow from beta-keto esters to functionalized kinase inhibitors.

BTKPathwayBCRB-Cell Receptor (BCR)SYKSYK KinaseBCR->SYKBTKBruton's Tyrosine KinaseSYK->BTKPLCPLCγ2 ActivationBTK->PLCNFKBNF-κB SignalingPLC->NFKBProlifTumor ProliferationNFKB->ProlifInhibitorPyridazine InhibitorInhibitor->BTK Irreversible Blockade

BTK signaling pathway and targeted blockade by pyridazine-based inhibitors.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis and biological evaluation of pyridazine-based kinase inhibitors. Each protocol is designed with built-in validation metrics to ensure scientific integrity and reproducibility.

Protocol A: Synthesis of the Pyridazine Core via Diaza-Wittig Cyclization

Starting from a

3
  • Reagent Preparation: Dissolve the

    
    -keto ester precursor (1.0 eq) in anhydrous toluene under a strict argon atmosphere.
    
  • Condensation: Introduce the functionalized hydrazine derivative (1.1 eq) dropwise at 0°C to prevent exothermic degradation of the ester moiety.

  • Cyclization: Elevate the reaction temperature to 110°C and reflux for 6 hours.

  • Workup: Concentrate under reduced pressure and purify via flash column chromatography.

  • Causality: The

    
    -keto ester provides a dual-electrophilic center. The differential reactivity between the ketone and ester carbonyls dictates the regiochemistry of the nitrogen insertion, ensuring the correct orientation of substituents at the 6-position of the heterocyclic ring[3].
    
  • Self-Validating System: Extract a 10

    
    L aliquot every 2 hours for LC-MS analysis. The protocol mandates that the reaction is only quenched when the intermediate mass peak accounts for >95% of the total ion current, validating complete cyclization before downstream processing.
    
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To introduce selectivity-pocket binding moieties, the halogenated pyridazine intermediate undergoes cross-coupling[2].

  • Mixture Assembly: Combine the chloropyridazine intermediate (1.0 eq), arylboronic acid (1.2 eq), and

    
     (0.05 eq) in a rigorously degassed mixture of 1,4-dioxane and 2M aqueous 
    
    
    (3:1 v/v)[2].
  • Reflux: Heat the biphasic mixture to 90°C for 12 hours under argon.

  • Purification: Dilute with water, extract with ethyl acetate, dry over anhydrous

    
    , and purify via silica gel chromatography[2].
    
  • Causality: The biphasic solvent system is critical; the organic phase solubilizes the precursors, while the aqueous base activates the boronic acid by forming a highly reactive boronate complex, drastically accelerating the transmetalation step[2].

  • Self-Validating System: The catalytic cycle's integrity is visually and analytically validated by the absence of palladium black precipitation during the first 4 hours. If bulk precipitation occurs, oxygen contamination is confirmed, and the batch must be aborted.

Protocol C: In Vitro Kinase Inhibition & Cell Viability (MTT Assay)

Evaluating the cellular efficacy of the synthesized pyridazine derivatives[7].

  • Cell Seeding: Plate target cancer cells (e.g., A549 or HeLa) in 96-well plates and incubate for 24 hours at 37°C[6].

  • Compound Treatment: Add the synthesized pyridazine derivatives dissolved in DMSO at varying concentrations (0.1 nM to 10

    
    M)[7].
    
  • MTT Addition: After 48 hours of incubation, add MTT solution and incubate for an additional 4 hours. Solubilize the resulting formazan crystals with DMSO[7].

  • Causality: MTT (a yellow tetrazole) is reduced to purple formazan exclusively by active mitochondrial dehydrogenases. This provides a direct causal link between the colorimetric absorbance at 570 nm and the metabolic viability of the cells, rather than merely measuring physical cell mass[7].

  • Self-Validating System: Every plate must include a vehicle control (0.1% DMSO) and a positive reference control (e.g., Golvatinib)[6]. The assay is strictly self-validating: data is only accepted if the positive control's

    
     falls within a pre-calibrated 10% variance threshold of its established baseline.
    

Quantitative Data Analysis

The structural versatility of

Compound DesignationScaffold TypeTarget KinaseBiochemical

Cellular Efficacy / PhenotypeRef
Compound 22 (TM471-1) Imidazo[1,2-

]pyridazine
BTK1.3 nMComplete tumor regression in vivo (15 mg/kg)[4]
Compound 27f Imidazo[1,2-

]pyridazine
Mps1 (TTK)0.70 nMA549 cell line

= 6.0 nM
[5]
Compound 40 Pyrido-pyridazinoneFER Tyrosine KinaseN/AA549 cell line

= 1.03

M
[6]
Compound 10a (Control) Imidazo[1,2-

]pyrazine
Mps1 (TTK)55 nMA549 cell line

= 1112 nM
[5]

Note: The shift from an imidazo[1,2-a]pyrazine core (Compound 10a) to an imidazo[1,2-b]pyridazine core (Compound 27f) demonstrates a profound enhancement in both biochemical potency and cellular antiproliferative activity[5].

References

  • ResearchGate - Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity URL: [Link]

  • ACS Publications (Journal of Medicinal Chemistry) - Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity URL:[Link]

  • ACS Publications (Journal of Medicinal Chemistry) - Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors URL: [Link]

  • Lirias (KU Leuven) - Strategy for the synthesis of pyridazine heterocycles and its derivatives URL: [Link]

  • ACS Publications (The Journal of Organic Chemistry) - Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Claisen Condensation for Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the Claisen condensation of electron-deficient heterocycles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experimental work. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering potential causes and actionable solutions.

Q1: My Claisen condensation with an electron-deficient heterocycle is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or non-existent yields in Claisen condensations involving electron-deficient heterocycles often stem from a few critical factors related to the reduced nucleophilicity of the ester enolate and the stability of the starting materials.

  • Insufficient Basicity: The α-protons of esters adjacent to an electron-deficient heterocycle are more acidic than their non-heterocyclic counterparts. However, the resulting enolate is often less nucleophilic due to the electron-withdrawing nature of the ring system. The base used must be strong enough to generate a sufficient concentration of the enolate at equilibrium.[1][2][3] Standard alkoxide bases like sodium ethoxide (NaOEt) may not be adequate.

    • Solution: Consider using a stronger, non-nucleophilic base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LiHMDS).[1][4] These bases can more effectively deprotonate the ester, shifting the equilibrium towards the enolate.[1] When using NaH, ensure strictly anhydrous conditions, as it reacts violently with water.[5]

  • Reaction Reversibility: The Claisen condensation is a reversible reaction.[1][6] The final, irreversible deprotonation of the β-keto ester product by the alkoxide base is the primary driving force for the reaction to proceed to completion.[1][2][6] If the product's α-proton is not sufficiently acidic, or if the base is not strong enough to deprotonate it, the equilibrium will favor the starting materials.

    • Solution: The use of a full equivalent of a strong base is crucial to drive the reaction forward by ensuring the deprotonation of the product.[6][7]

  • Side Reactions: Electron-deficient heterocycles can be susceptible to nucleophilic attack themselves. The base or the ester enolate can potentially react with the heterocyclic ring, leading to undesired byproducts.

    • Solution: Carefully control the reaction temperature. Lower temperatures (e.g., -78 °C to 0 °C) can often minimize side reactions by favoring the desired kinetic pathway of enolate attack on the second ester molecule.[8] The order of addition is also critical; slowly adding the ester to a solution of the base can help maintain a low concentration of the free ester and minimize self-condensation or other side reactions.

Q2: I am observing the formation of multiple products, making purification difficult. How can I improve the selectivity of my reaction?

A2: The formation of a complex mixture of products is a common challenge, particularly in crossed Claisen condensations.[9][10] Improving selectivity requires careful consideration of the reactants and reaction conditions.

  • Self-Condensation: If both esters have α-hydrogens, a mixture of four products can be expected.

    • Solution: Employ a "directed" Claisen condensation strategy. One approach is to use an ester that cannot form an enolate (i.e., has no α-hydrogens) as the electrophile.[11] Examples include benzoates, formates, and carbonates. The enolate-forming ester is then added slowly to a mixture of the non-enolizable ester and the base. Alternatively, pre-forming the enolate of one ester with a strong, non-nucleophilic base like LDA at low temperature before adding the second ester can provide excellent control.[12]

  • Transesterification: If the alkoxide base used does not match the alkoxy group of the ester, transesterification can occur, leading to a mixture of ester starting materials and, consequently, a mixture of products.[1][13]

    • Solution: Always use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide with ethyl esters).[1] If this is not feasible, a non-nucleophilic base like NaH or LDA should be used.[1]

Q3: My reaction appears to stall, or the conversion rate is very low. How can I drive the reaction to completion?

A3: A stalled reaction or low conversion can be due to an unfavorable equilibrium or deactivation of the reagents.

  • Equilibrium Issues: As mentioned, the deprotonation of the β-keto ester product is key.[1][2][6][14]

    • Solution: Ensure at least one full equivalent of a sufficiently strong base is used. The pKa of the base's conjugate acid should be significantly higher than the pKa of the β-keto ester product.[3]

  • Solvent Effects: The choice of solvent can influence the solubility of the reagents and intermediates, as well as the reactivity of the base.

    • Solution: Aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene are often preferred, especially when using strong bases like NaH or LDA.[5] Ensure the solvent is rigorously dried, as trace amounts of water can quench the base and the enolate.[5]

  • Temperature Control: While lower temperatures can improve selectivity, they can also decrease the reaction rate.

    • Solution: If the reaction is sluggish at low temperatures, a gradual warming to room temperature or gentle heating may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to find the optimal temperature profile that balances reaction rate and side product formation.[15]

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the Claisen condensation?

The Claisen condensation is a base-catalyzed reaction between two ester molecules to form a β-keto ester.[6][16] The mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base removes an acidic α-proton from an ester molecule to form a resonance-stabilized enolate ion.[11][12]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[6][11]

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to yield the β-keto ester.[6][14]

  • Deprotonation of the Product: The newly formed β-keto ester is more acidic than the starting ester and the alcohol byproduct. The alkoxide base deprotonates the β-keto ester, forming a highly stable enolate. This step is irreversible and drives the reaction to completion.[1][2][7][14]

  • Protonation: An acidic workup is required to protonate the enolate and yield the final neutral β-keto ester product.[2][7][12]

Why are electron-deficient heterocycles challenging substrates for the Claisen condensation?

Electron-deficient heterocycles, such as pyridine, pyrimidine, and pyrazine, contain one or more heteroatoms that withdraw electron density from the ring system.[17] This has several consequences for the Claisen condensation:

  • Reduced Enolate Nucleophilicity: While the α-protons of an adjacent ester are more acidic, the resulting enolate is less nucleophilic because the negative charge is delocalized and stabilized by the electron-withdrawing heterocycle. This can slow down the rate of nucleophilic attack.

  • Increased Electrophilicity of the Heterocycle: The heterocyclic ring itself becomes more susceptible to nucleophilic attack. This can lead to side reactions where the base or the enolate adds to the ring instead of the second ester molecule.

  • Product Stability: The stability of the final β-keto ester product can be influenced by the electronic properties of the heterocycle.

How do I choose the appropriate base for my reaction?

The choice of base is critical for success.[1] Consider the following:

  • pKa: The base must be strong enough to deprotonate the ester to a sufficient extent. A general rule is that the pKa of the base's conjugate acid should be at least 2-3 pKa units higher than that of the ester's α-proton.[3]

  • Nucleophilicity: To avoid side reactions like transesterification or attack on the ester carbonyl, the base should ideally be non-nucleophilic.[1]

  • Compatibility: The base must be compatible with the other functional groups in your molecule.

BasepKa of Conjugate AcidTypical Use CaseAdvantagesDisadvantages
Sodium Ethoxide (NaOEt)~16 (Ethanol)Simple, self-condensation of ethyl estersInexpensive, easy to handleCan cause transesterification, may not be strong enough for some substrates
Sodium Hydride (NaH)~36 (H₂)When a strong, non-nucleophilic base is neededIrreversible deprotonation, avoids transesterificationHighly reactive with protic solvents, requires anhydrous conditions
Lithium Diisopropylamide (LDA)~36 (Diisopropylamine)Directed Claisen, kinetically controlled enolate formationStrong, non-nucleophilic, sterically hinderedRequires low temperatures, sensitive to air and moisture
Lithium Hexamethyldisilazide (LiHMDS)~26 (Hexamethyldisilazane)Similar to LDA, sometimes offers different selectivityStrong, non-nucleophilic, sterically hinderedRequires anhydrous conditions
What is a Dieckmann condensation and how does it relate to the Claisen condensation?

The Dieckmann condensation is an intramolecular Claisen condensation.[11][16] It occurs when a molecule containing two ester groups reacts in the presence of a base to form a cyclic β-keto ester. This reaction is particularly useful for forming five- and six-membered rings. The mechanism is identical to the intermolecular Claisen condensation, but the enolate and the electrophilic carbonyl are part of the same molecule.

Experimental Protocols & Visualizations

Representative Protocol: Crossed-Claisen Condensation using Sodium Hydride

This protocol describes the synthesis of a β-keto ester from an ester bearing an electron-deficient heterocycle and a non-enolizable ester.

Materials:

  • Ester with α-hydrogens (e.g., ethyl 2-(pyridin-4-yl)acetate)

  • Non-enolizable ester (e.g., ethyl benzoate)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF is then added to the flask.

  • Enolate Formation: The flask is cooled to 0 °C in an ice bath. A solution of ethyl 2-(pyridin-4-yl)acetate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete.

  • Condensation: A solution of ethyl benzoate (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is allowed to slowly warm to room temperature and is stirred for 12-16 hours. The progress of the reaction is monitored by TLC.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired β-keto ester.

Visualizing the Claisen Condensation Mechanism

Claisen_Condensation s1_start Ester + Base (RO⁻) s1_end Ester Enolate s1_start->s1_end s2_start Enolate + 2nd Ester s2_end Tetrahedral Intermediate s2_start->s2_end s3_start Tetrahedral Intermediate s3_end β-Keto Ester + RO⁻ s3_start->s3_end s4_start β-Keto Ester + RO⁻ s4_end Product Enolate + ROH s4_start->s4_end s5_start Product Enolate s5_end Final β-Keto Ester s5_start->s5_end

Caption: The five key steps of the Claisen condensation mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction q_base Is the base strong enough? (e.g., NaH, LDA) start->q_base q_side_reactions Multiple Products Observed? a_base_yes Yes q_base->a_base_yes a_base_no No q_base->a_base_no q_conditions Are conditions strictly anhydrous? a_base_yes->q_conditions sol_base Use a stronger base (NaH, LDA, LiHMDS) a_base_no->sol_base sol_base->q_conditions a_cond_yes Yes q_conditions->a_cond_yes a_cond_no No q_conditions->a_cond_no q_temp Is temperature optimized? a_cond_yes->q_temp sol_cond Dry solvents and reagents rigorously a_cond_no->sol_cond sol_cond->q_temp a_temp_yes Yes q_temp->a_temp_yes a_temp_no No q_temp->a_temp_no end Optimized Reaction a_temp_yes->end sol_temp Monitor by TLC/LCMS while adjusting temperature a_temp_no->sol_temp sol_temp->end q_directed Using a directed strategy? (non-enolizable ester or pre-formation) q_side_reactions->q_directed a_directed_yes Yes q_directed->a_directed_yes a_directed_no No q_directed->a_directed_no q_transester Does base match ester alkoxy group? a_directed_yes->q_transester sol_directed Employ a directed condensation strategy a_directed_no->sol_directed sol_directed->q_transester a_transester_yes Yes q_transester->a_transester_yes a_transester_no No q_transester->a_transester_no a_transester_yes->end sol_transester Match base to ester or use non-nucleophilic base a_transester_no->sol_transester sol_transester->end

Caption: A logical workflow for troubleshooting common Claisen condensation issues.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Claisen Condensation. (2022, December 17). ChemTalk. [Link]

  • The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts. [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]

  • Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

Sources

Technical Support Center: Purification of Ethyl 3-Oxo-3-(pyridazin-4-yl)propanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of ethyl 3-oxo-3-(pyridazin-4-yl)propanoate via silica gel column chromatography. We will move beyond basic protocols to address the specific chemical challenges presented by this molecule, ensuring a higher rate of success in achieving excellent purity.

The unique structure of ethyl 3-oxo-3-(pyridazin-4-yl)propanoate, featuring a basic pyridazine heterocycle and a β-keto ester moiety, presents distinct challenges during purification.[1][2][3] The pyridazine nitrogen atoms can interact strongly with the acidic silica stationary phase, leading to poor peak shape, while the β-keto ester exists in a keto-enol equilibrium, which can complicate separation.[4][5][6] This guide is structured to anticipate and solve these problems logically.

Section 1: Foundational Knowledge & Pre-Chromatography Setup

A successful column purification begins long before the sample is loaded. Understanding the interplay between your molecule and the chromatographic system is paramount.

Q1: What are the critical structural features of ethyl 3-oxo-3-(pyridazin-4-yl)propanoate that will impact its purification?

A: There are two primary features you must consider:

  • The Pyridazine Ring: This nitrogen-containing heterocycle imparts two key properties. Firstly, it makes the molecule relatively polar.[1][7] Secondly, and more critically, the lone pair of electrons on the nitrogen atoms makes the ring basic. These basic sites can form strong hydrogen bonds or have acid-base interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[8][9] This secondary interaction is a primary cause of significant peak tailing.[10][11]

  • The β-Keto Ester Group: This functional group can exist as two distinct constitutional isomers in equilibrium: the keto form and the enol form.[12] These tautomers have different polarities and will interact with the stationary phase differently.[13][14] This keto-enol tautomerism can lead to broadened or even split peaks during chromatography, as the molecule may interconvert between forms while on the column.[4][15]

Q2: How do I select the appropriate stationary and mobile phases for this compound?

A: Your choice of phases is a direct response to the challenges identified in Q1.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice. However, if severe peak tailing persists despite mobile phase optimization, consider deactivating the silica by preparing a slurry in your starting eluent containing 1% triethylamine (TEA), or using a less acidic stationary phase like neutral alumina.[16]

  • Mobile Phase (Eluent): You need a solvent system that can effectively elute a polar compound while still providing separation from impurities.

    • Good Starting Point: A mixture of a non-polar solvent like Hexane (Hex) or Heptane and a moderately polar solvent like Ethyl Acetate (EtOAc) is the most common initial system.[16][17]

    • Alternative System: For more polar compounds, a system of Dichloromethane (DCM) and Methanol (MeOH) can be effective.[17]

    • The Critical Additive: To counteract peak tailing caused by the basic pyridazine ring, it is highly recommended to add a small amount of a basic modifier, such as 0.5-1% Triethylamine (TEA) , to your eluent system.[17] The TEA will competitively bind to the acidic silanol sites, masking them from your target compound and allowing for a more symmetrical peak shape.

Protocol: Developing an Optimal Eluent System via Thin Layer Chromatography (TLC)

Before packing your column, you must identify a suitable eluent system using TLC. The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of approximately 0.3-0.4 .[18] This Rf value typically provides the best separation from impurities during column chromatography.

  • Prepare Stock Solutions: Create small volumes of several Hexane/Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1) in separate vials. To each, add 0.5% TEA.

  • Spot the Plate: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of your prepared eluents. Ensure the solvent level is below the baseline. Allow the eluent to travel up the plate until it is about 1 cm from the top.[19]

  • Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp.[20]

  • Analyze and Iterate: Calculate the Rf value for your product spot.

    • If the Rf is too high (>0.5), the eluent is too polar. Increase the proportion of hexane.[17]

    • If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.[17]

  • Confirm: Once you find a system that gives an Rf of ~0.3, this will be your starting eluent for the column.

Section 2: The Column Chromatography Workflow

This section provides a self-validating protocol for the purification process. Each step is designed to prevent common failures like column cracking, poor separation, and sample loss.

Step-by-Step Purification Protocol
  • Column Preparation:

    • Secure a glass chromatography column of appropriate size vertically to a clamp stand. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

  • Packing the Column (Slurry Method):

    • In a beaker, measure the required amount of silica gel.

    • Add your starting eluent (the one giving an Rf of ~0.3) to the silica to create a moderately thin, pourable slurry.

    • Pour the slurry into the column. Use a funnel to prevent spillage.

    • Gently tap the side of the column continuously to encourage even packing and dislodge air bubbles.[17]

    • Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica bed. This will cause the column to crack, ruining the separation.

    • Add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition. Drain the solvent until it is just level with the top of the sand layer.[17]

  • Sample Loading (Dry Loading Recommended):

    • Due to the polarity of the compound, dry loading is superior to wet loading as it often results in better resolution.

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder as a uniform layer on top of the sand in your packed column.

  • Elution and Fraction Collection:

    • Carefully add your starting eluent to the top of the column, opening the stopcock to begin the flow.

    • Start collecting the eluate in numbered test tubes or flasks (fractions).

    • Maintain a constant flow rate. A steady drip is generally appropriate.

    • If impurities are close to your product, a gradient elution may be necessary. Gradually increase the polarity of your eluent (e.g., move from 7:3 Hex/EtOAc to 1:1 Hex/EtOAc) to elute more strongly-bound compounds.[16]

  • Monitoring and Isolation:

    • Monitor the collected fractions using TLC to identify which ones contain your pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield your purified ethyl 3-oxo-3-(pyridazin-4-yl)propanoate.

Visualization of the Purification Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Eluent Optimization (Rf ≈ 0.3) Crude->TLC Pack Pack Column (Slurry Method) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Standard workflow for column chromatography purification.

Section 3: Troubleshooting Guide

Even with a solid protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Q1: My compound is smearing down the column and the collected fractions show significant peak tailing on TLC. What's causing this and how do I fix it?

A: This is the most common problem for this class of compounds and is almost certainly caused by strong secondary interactions between the basic pyridazine nitrogen and acidic silanol groups on the silica.[8][10]

  • Primary Solution: Add a basic modifier to your eluent. Start with 0.5% triethylamine (TEA) in your Hexane/EtOAc mobile phase.[17] This is usually sufficient to neutralize the active sites on the silica and produce sharp, symmetrical peaks. If using DCM/MeOH, a 1% solution of ammonium hydroxide in methanol can be used as the polar component.[17]

  • Secondary Cause - Column Overload: You may have loaded too much sample.[10] As a rule of thumb, for a moderately difficult separation, the mass of crude material should be about 1-2% of the mass of the silica gel used (e.g., 100-200 mg of crude on 10 g of silica). Reduce the sample load.

  • Tertiary Cause - Poor Packing: An improperly packed column with channels or cracks will lead to tailing and band broadening. Repack the column carefully.

Q2: My compound appears as a very broad or split peak. What's happening?

A: This is often a manifestation of the keto-enol tautomerism.[5][13] The two tautomers may be separating or interconverting on the column.

  • Solvent Effect: Ensure the solvent used for dry loading is fully removed. Any residual strong solvent can disrupt the initial banding at the top of the column, leading to broadening.

  • Tautomerism: While difficult to eliminate completely, you can try to favor one form. Sometimes, the addition of the basic TEA modifier can help by catalyzing rapid interconversion, leading to a single, averaged, and sharper peak. In other cases, switching the solvent system entirely (e.g., from an aprotic system like Hex/EtOAc to a protic one like DCM/MeOH) can alter the equilibrium and potentially improve peak shape.[14]

  • Column Overload: As with tailing, loading too much material can saturate the stationary phase and lead to very broad peaks.[11]

Q3: My compound is not eluting from the column, even when I switch to 100% ethyl acetate.

A: Your mobile phase is not polar enough to displace the compound from the silica. Ethyl acetate has its limits.

  • Solution: You need to introduce a much more polar "kicker" solvent. Begin adding a small percentage of methanol (MeOH) to your ethyl acetate.[17] Start with 1-2% MeOH in EtOAc and gradually increase if necessary. Methanol is very effective at eluting polar, hydrogen-bond-accepting compounds like yours. Be cautious, as a small increase in methanol concentration can dramatically decrease the Rf.

Q4: My TLC analysis of the crude material looks clean, but after the column, I see new, lower-Rf spots in my product fractions. Is the compound decomposing?

A: It's possible. β-keto esters can be sensitive to the acidic nature of silica gel, which can catalyze hydrolysis or other degradation pathways.[16]

  • How to Confirm: Spot your pure starting material on a TLC plate and let it sit in the open air for an hour next to a spot of silica gel that has been wetted with the same solvent. Develop the plate. If a new spot appears on the silica-spotted lane, your compound is likely degrading on the stationary phase.[17]

  • Prevention:

    • Work Quickly: Do not let the compound sit on the column for an extended period.

    • Use a Modifier: The addition of TEA not only prevents tailing but also neutralizes the silica surface, reducing the likelihood of acid-catalyzed degradation.[16]

    • Use Deactivated Silica/Alumina: If the problem is severe, use silica gel that has been pre-treated with a base, or switch to a more inert stationary phase like neutral alumina.[16]

Troubleshooting Decision Tree

G Start Problem with Purification Tailing Peak Tailing / Smearing? Start->Tailing Broad Broad / Split Peak? Tailing->Broad No Sol_Tailing Add 0.5-1% TEA to Eluent. Reduce Sample Load. Tailing->Sol_Tailing Yes NoElute Compound Not Eluting? Broad->NoElute No Sol_Broad Check for Tautomerism. Reduce Sample Load. Ensure Dry Loading. Broad->Sol_Broad Yes Decomp New Spots Appearing? NoElute->Decomp No Sol_NoElute Add 1-5% MeOH to Eluent. NoElute->Sol_NoElute Yes Sol_Decomp Add TEA to Eluent. Use Deactivated Silica. Work Faster. Decomp->Sol_Decomp Yes

Caption: A decision tree for troubleshooting common chromatography issues.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use reversed-phase chromatography for this purification?

    • A: Yes, reversed-phase (C18 silica) chromatography is an option, especially for highly polar compounds.[17][21] In this system, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[17] Your polar product would elute earlier than non-polar impurities. This can be a powerful orthogonal technique if normal-phase purification fails.[22]

  • Q: How much crude material can I load onto my column?

    • A: This depends on the difficulty of the separation. A good starting point for a moderately difficult separation is a sample-to-silica mass ratio of 1:50 to 1:100 (e.g., 1 gram of crude on 50-100 grams of silica). For very easy separations, you might go as high as 1:20. For very difficult separations, you may need a ratio of 1:200 or more.

  • Q: My crude product is not very soluble in hexane. How can I perform dry loading?

    • A: Use a more polar, volatile solvent that completely dissolves your compound, such as Dichloromethane (DCM), Acetone, or Ethyl Acetate. The key is that this solvent must be completely removed on the rotary evaporator before the silica-adsorbed sample is added to the column. Any residual solvent will act as a strong eluent and ruin the separation at the start.

Section 5: Summary of Recommended Starting Conditions

ParameterRecommended Starting ConditionRationale & Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice. Consider neutral alumina if degradation is observed.[16]
Mobile Phase (Eluent) Hexane / Ethyl AcetateGood starting polarity range. Develop specific ratio using TLC to achieve an Rf of ~0.3.[17][18]
Eluent Additive 0.5 - 1.0% Triethylamine (TEA)Critical. Neutralizes acidic silica sites to prevent peak tailing from the basic pyridazine ring.[17]
Sample Loading Dry LoadingMinimizes band broadening for polar compounds, leading to sharper peaks and better resolution.[16]
Elution Method Isocratic or GradientStart isocratically with the eluent found via TLC. Switch to a gradient (increasing EtOAc %) if needed to elute other compounds.

References

  • Chemsrc. (n.d.). Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | CAS#:26377-17-3. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Chromatography Online. Retrieved from [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Kubica, P., et al. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]

  • Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764.
  • ResearchGate. (2011, August). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. Retrieved from [Link]

  • LookChem. (n.d.). Cas 6283-81-4, 3-OXO-3-PYRIDIN-3-YL-PROPIONIC ACID ETHYL ESTER. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry | Request PDF. Retrieved from [Link]

  • Asymmetric, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 5.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Penzo, E., et al. (2023, February 1). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 26). How to isolate impurities from a reaction product. Retrieved from [Link]

  • PMC. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]

Sources

Technical Support Center: Solving Solubility Issues of Pyridazine Intermediates in NMR Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with pyridazine intermediates during Nuclear Magnetic Resonance (NMR) analysis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested strategies to help you acquire high-quality NMR data efficiently.

Part 1: Foundational Principles - Why is My Pyridazine Not Dissolving?

This section addresses the fundamental physicochemical properties of the pyridazine scaffold that often lead to solubility issues.

Q1: What structural features of pyridazines contribute to their poor solubility in common NMR solvents?

Answer: The solubility behavior of pyridazine derivatives is a complex interplay of their unique structural and electronic properties. Several key features are often responsible for poor solubility:

  • High Polarity and Dipole Moment: The pyridazine ring, with its two adjacent nitrogen atoms, possesses a significant dipole moment.[1] This inherent polarity means it prefers to interact with polar solvents. In non-polar solvents like deuterated chloroform (CDCl₃) or benzene-d₆, the solute-solvent interactions are often too weak to overcome the strong crystal lattice energy of the solid-state pyridazine intermediate.

  • Hydrogen Bonding Capacity: The nitrogen atoms in the pyridazine ring are potent hydrogen bond acceptors.[1] If the intermediate also contains hydrogen bond donors (like -OH, -NH₂, or -COOH groups), strong intermolecular hydrogen bonds can form in the solid state. These robust networks require highly polar or protic solvents, such as DMSO-d₆ or Methanol-d₄, to disrupt them effectively.

  • π-π Stacking: As an aromatic heterocycle, the pyridazine ring can engage in π-π stacking interactions.[1] These non-covalent interactions contribute to a more stable crystal lattice, making it more difficult for solvent molecules to break the solid apart and solvate individual molecules.

  • Molecular Symmetry and Crystallinity: Symmetrically substituted pyridazines can pack very efficiently into a stable crystal lattice. High lattice energy is a significant barrier to dissolution, as the energy gained from solvation must be sufficient to overcome it. This is why seemingly minor structural changes can dramatically alter solubility.

Understanding these underlying factors is the first step in rationally selecting a solvent or developing a strategy to improve solubility.

Part 2: Systematic Troubleshooting Workflow

When faced with a new pyridazine intermediate, a systematic approach saves time, sample, and frustration. This workflow proceeds from the simplest methods to more advanced techniques.

Initial Troubleshooting Workflow Diagram

This diagram outlines the initial decision-making process for solubilizing a new pyridazine sample for NMR.

G cluster_0 Initial Steps cluster_1 Evaluation cluster_2 Outcomes cluster_3 Advanced Steps Start New Pyridazine Sample (1-10 mg) TestSolubility Test with Common Solvents (e.g., CDCl₃, DMSO-d₆) Start->TestSolubility IsDissolved Completely Dissolved? TestSolubility->IsDissolved Success Acquire NMR Spectrum IsDissolved->Success Yes ApplyPhysical Apply Physical Methods: - Gentle Heating - Sonication IsDissolved->ApplyPhysical No IsDissolved2 Dissolved After Physical Methods? ApplyPhysical->IsDissolved2 IsDissolved2->Success Yes Advanced Proceed to Advanced Techniques (Part 3) IsDissolved2->Advanced No G Start Sample Insoluble in Single Solvents CheckProps Analyze Compound Properties Start->CheckProps Decision Select Strategy CheckProps->Decision CoSolvent Use Co-Solvent Mixture (e.g., CDCl₃/CD₃OD) Decision->CoSolvent Intermediate Polarity pH_Adjust Adjust pH (DCl or NaOD in D₂O/CD₃OD) Decision->pH_Adjust Ionizable Group Present AltSolvent Try Alternative Solvent (e.g., DMF-d₇, THF-d₈) Decision->AltSolvent Extreme Polarity or Aprotic Nature

Sources

Minimizing side reactions in the synthesis of pyridazine-4-yl ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridazine-4-yl Ketone Synthesis . As a Senior Application Scientist, I have designed this knowledge base to help researchers, medicinal chemists, and drug development professionals navigate the notoriously difficult late-stage functionalization of 1,2-diazines.

Due to the highly electron-deficient nature of the pyridazine ring and the adjacent nitrogen lone pairs, traditional Friedel-Crafts acylations fail completely[1]. Instead, synthesis must rely on either radical-mediated (Minisci-type) pathways or cryogenic ionic pathways (Directed Metalation/Cross-Coupling). Below, you will find a mechanistic breakdown, troubleshooting guides, self-validating protocols, and quantitative data to help you minimize side reactions and maximize your yields.

Core Mechanistic Pathways & Bottlenecks

Before troubleshooting, it is critical to understand the divergent pathways and their respective failure modes. The diagram below illustrates the two primary synthetic routes to pyridazine-4-yl ketones and the competing side reactions that commonly derail them.

G cluster_minisci Radical Pathway (Minisci-Type) cluster_ionic Ionic Pathway (Directed Metalation) Start Pyridazine Core (Substrate) Minisci Homolytic Acylation Start->Minisci Acyl Radical (H+ cat.) Metalation Halogen-Metal Exchange Start->Metalation Base / Grignard (Cryogenic) Target Pyridazine-4-yl Ketone (Target Product) Minisci->Target C-4 Attack SR_Min1 Decarbonylative Alkylation Minisci->SR_Min1 CO Loss SR_Min2 C-3 / C-5 Regioisomers Minisci->SR_Min2 Poor Control Metalation->Target Electrophile Trapping SR_Met1 Nucleophilic Base Addition Metalation->SR_Met1 Nucleophilic Base SR_Met2 Oxidative Dimerization Metalation->SR_Met2 Instability

Mechanistic divergence in pyridazine-4-yl ketone synthesis highlighting competing side reactions.

Troubleshooting Guide I: Minisci-Type Homolytic Acylation

The Minisci reaction involves the generation of nucleophilic acyl radicals that attack the protonated (electron-deficient) pyridazine ring[2].

Q: Why am I isolating alkylated pyridazines instead of the desired pyridazine-4-yl ketone? A: You are observing decarbonylative alkylation. Acyl radicals (


) are prone to 

-cleavage, losing carbon monoxide gas to form an alkyl radical (

)[3]. Causality: This side reaction is driven by thermodynamics. If you are using high temperatures (e.g., thermal persulfate activation at >80 °C) or if the resulting alkyl radical is highly stabilized (e.g., a tertiary radical like tert-butyl), the acyl radical will fragment before it can attack the heterocycle[2]. Solution: Shift to mild, room-temperature radical generation. Utilizing photoredox catalysis (e.g., 4CzIPN) with acyl oxamates or

-keto acids prevents thermal decarbonylation and preserves the acyl radical intact[3].

Q: How can I improve the regioselectivity? I am getting a mixture of C-4 and C-5 acylated products. A: Pyridazine regiocontrol is dictated by protonation. The adjacent nitrogen lone pairs repel each other, making mono-protonation easy, but the high energy required to generate two positive charges on adjacent atoms makes di-protonation practically impossible[4]. Mono-protonation activates the ring, making the C-4 and C-5 positions highly susceptible to nucleophilic radical attack[5]. Solution: If C-4/C-5 symmetry does not exist in your substrate, you must use a blocking group. A highly effective strategy is the homolytic acylation of ethyl pyridazine-4-carboxylate, which directs the acyl radical to the C-5 position, followed by ester hydrolysis and thermal decarboxylation to yield the pure 4-acylpyridazine[5].

Table 1: Quantitative Comparison of Minisci Acylation Conditions
Radical PrecursorActivation MethodTarget Ketone YieldPrimary Side ReactionSide Reaction Yield
Aliphatic AldehydePersulfate / Heat (80 °C)35–50%Decarbonylative Alkylation20–30%

-Keto Acid
AgNO

/ Persulfate (40 °C)
60–75%Over-acylation (Di-ketone)10–15%
Acyl OxamatePhotoredox (4CzIPN, RT)85–95%Minimal (Trace alkylation)< 5%
FormamideH

O

/ Fe(II) (RT)
40–55%C-3 Regioisomer Formation15–25%
Protocol 1: Self-Validating Photoredox Minisci Acylation
  • Preparation: In a dry vial, combine pyridazine (1.0 equiv), acyl oxamate (1.5 equiv), 4CzIPN (2 mol%), and trifluoroacetic acid (TFA, 1.5 equiv) in anhydrous dichloromethane (DCM).

    • Validation Check: The solution must appear clear and bright yellow. Cloudiness indicates moisture contamination.

  • Degassing: Perform three freeze-pump-thaw cycles.

    • Validation Check: Upon the final thaw under argon, no gas bubbles should evolve. Oxygen quenches the excited photocatalyst; a bubble-free thaw ensures an anaerobic environment.

  • Irradiation: Stir the mixture under 450 nm blue LED irradiation at room temperature for 12 hours.

    • Validation Check: Take a 10

      
      L aliquot, dilute in MeCN, and run LC-MS. You should observe the disappearance of the starting material mass and the appearance of the 
      
      
      
      mass. Absence of the
      
      
      mass confirms suppression of decarbonylation.
  • Workup: Quench with saturated aqueous NaHCO

    
     until gas evolution ceases. Extract with DCM.
    
    • Validation Check: Verify the aqueous layer pH is >7. Pyridazines are basic; if the aqueous layer remains acidic, your product will remain water-soluble as a pyridinium salt, ruining your isolated yield.

Troubleshooting Guide II: Directed Metalation & Cross-Coupling

For substrates where radical chemistry is incompatible, ionic pathways utilizing 4-halopyridazines are preferred.

Q: When using n-BuLi to lithiate my 4-bromopyridazine, LC-MS shows a massive byproduct corresponding to the addition of a butyl group. What went wrong? A: You are observing a Chichibabin-type nucleophilic addition. Causality: Pyridazines are incredibly electron-deficient[4]. Standard alkyllithium reagents (like n-BuLi) are highly nucleophilic. Instead of performing a halogen-metal exchange, the butyl carbanion directly attacks the electrophilic C-3 or C-5 position of the pyridazine ring[1]. Solution: Never use nucleophilic bases on pyridazines. You must use non-nucleophilic bases like Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP) for deprotonation, or use the Turbo-Grignard reagent (


-PrMgCl·LiCl) for strictly controlled halogen-metal exchange.

Q: My metalated pyridazine intermediate seems to decompose before it can react with the Weinreb amide. How do I stabilize it? A: Lithiated pyridazines are notoriously unstable and prone to oxidative dimerization or ring-opening decomposition[1]. Causality: At temperatures above -75 °C, the localized negative charge on the ring triggers ring-fragmentation or reacts with trace oxygen to form bi-pyridazine dimers. Solution: Maintain strict cryogenic conditions (


 -78 °C) throughout the addition. Alternatively, utilize an in situ trapping (Barbier-type) methodology where the electrophile is present in the flask during the metalation step.
Table 2: Reagent Selection for Directed Metalation of 4-Halopyridazines
Base / ReagentTemp (°C)ElectrophileTarget Ketone YieldMajor Competing Side Reaction
n-BuLi-78Weinreb Amide< 10%Nucleophilic Addition (Bu-adduct)
LDA-78Weinreb Amide55–65%Oxidative Dimerization
LiTMP-90Acyl Chloride70–80%Ring-Opening Decomposition

-PrMgCl·LiCl
-40Weinreb Amide85–90%Incomplete Metalation
Protocol 2: Self-Validating Halogen-Metal Exchange via Turbo-Grignard
  • Preparation: Dissolve 4-iodopyridazine (1.0 equiv) in anhydrous THF under strictly inert atmosphere. Cool the reaction flask to -40 °C.

    • Validation Check: Insert an internal temperature probe. The internal temperature must read strictly

      
       -40 °C before proceeding to prevent ring opening.
      
  • Metalation: Dropwise add

    
    -PrMgCl·LiCl (1.1 equiv) over 15 minutes. Stir for 30 minutes at -40 °C.
    
    • Validation Check: Quench a 0.1 mL aliquot with D

      
      O. GC-MS analysis of the aliquot must show >95% deuterium incorporation at the C-4 position. If <95%, extend the stirring time.
      
  • Acylation: Rapidly add the desired Weinreb amide (1.2 equiv) dissolved in cold THF. Allow the mixture to slowly warm to 0 °C over 2 hours.

    • Validation Check: A distinct color change (often deep red to pale yellow) indicates consumption of the Grignard intermediate. TLC should reveal a new, UV-active spot with a lower

      
       value than the starting material.
      
  • Workup: Quench carefully with saturated aqueous NH

    
    Cl.
    
    • Validation Check: Do not use strong acids (e.g., HCl) for the quench, as this will protonate the pyridazine nitrogens and partition your product into the aqueous waste stream.

Frequently Asked Questions (FAQs)

Q: Can I use standard Friedel-Crafts acylation (AcCl / AlCl


) to synthesize pyridazine-4-yl ketones? 
A:  No. Pyridazines are highly deactivated toward electrophilic aromatic substitution. The nitrogen atoms will coordinate with the Lewis acid (AlCl

), creating an even more electron-deficient complex that completely halts any electrophilic attack[1].

Q: How do I remove unreacted pyridazine starting material from my ketone product? A: Because both the starting material and the product are basic, standard acid-base extractions can be tricky. However, unsubstituted pyridazines coordinate strongly to transition metals. Washing the organic layer with a dilute aqueous copper(II) sulfate solution will selectively pull the less-sterically-hindered starting material into the aqueous phase as a Cu-complex, leaving your bulkier pyridazine-4-yl ketone in the organic layer.

Q: Why does my product streak heavily on silica gel during column chromatography? A: The lone pairs on the pyridazine nitrogens interact strongly with the acidic silanol groups on standard silica gel. Pre-treat your silica column by flushing it with 1-2% triethylamine (TEA) in your starting eluent to neutralize the acidic sites, which will result in sharp, distinct product bands.

References

  • Recent Advances in Pyridazine Chemistry - ResearchG
  • Minisci reaction - Wikipedia
  • Preparation of Pyridines, Part 3: By Acyl
  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine - Lejan Team
  • Photocatalytic C(sp3) radical generation via C–H, C–C, and C–X bond cleavage - RSC Publishing

Sources

Stability of 4-Pyridazinepropanoic acid beta-oxo- ester under basic conditions

Technical Support Center: Stability of Pyridazine -Keto Esters

Topic: Stability of 4-Pyridazinepropanoic acid,

Document ID:Author:Last Updated:

Executive Summary

4-Pyridazinepropanoic acid,


-oxo-, ethyl ester

significant instability under basic conditions

The electron-withdrawing nature of the pyridazine ring significantly increases the acidity of the



hydrolysisdecarboxylationretro-Claisen cleavage

Mechanism of Instability

To troubleshoot effectively, one must understand the degradation pathways triggered by base (OH⁻, OR⁻).

A. Enolization (Reversible & Stabilizing)

In anhydrous base (e.g., NaOEt/EtOH), the compound forms a stable enolate. This is the basis for its synthesis and subsequent reactions (e.g., alkylation). The enolate is generally stable if kept anhydrous.

B. Hydrolysis & Decarboxylation (Primary Degradation)

In the presence of water and base :

  • Saponification: The ester is hydrolyzed to the

    
    -keto carboxylate.
    
  • Acidification: Upon quenching with acid, the unstable

    
    -keto acid is formed.
    
  • Decarboxylation: The acid spontaneously loses CO

    
     (often at room temperature) to form 4-acetylpyridazine .
    
C. Retro-Claisen Cleavage (Nucleophilic Attack)

Because the pyridazine ring is highly electron-deficient, the ketone carbonyl at the

pyridazine-4-carboxylic acid
Pathway Visualization

The following diagram illustrates the competing pathways under basic conditions.

GStart4-Pyridazinepropanoic acid,beta-oxo-, ethyl ester(Starting Material)EnolateStabilized Enolate(Anhydrous Base)Start->Enolate NaOEt/EtOH(Reversible)HydrolysisBeta-Keto Carboxylate(Aqueous Base)Start->Hydrolysis NaOH/H2O(Saponification)Enolate->Hydrolysis Add WaterAcidBeta-Keto Acid(Transient)Hydrolysis->Acid H+ WorkupCleavagePyridazine-4-carboxylic acid(Retro-Claisen Product)Hydrolysis->Cleavage Heat/Strong Base(C-C Bond Break)Ketone4-Acetylpyridazine(Decarboxylation Product)Acid->Ketone -CO2(Spontaneous)

Figure 1: Degradation pathways of pyridazine

Troubleshooting Guide (FAQ)

Q1: I synthesized the ester using NaOEt, but after aqueous workup, the product mass is low and NMR shows a methyl ketone. What happened?

Diagnosis: You likely triggered decarboxylation . Explanation: The aqueous workup hydrolyzed the ester to the

Solution:
  • Avoid aqueous basic workups if possible.

  • If quenching an enolate reaction, pour the mixture into a biphasic system containing excess acetic acid or dilute HCl at 0°C to immediately protonate the species.

  • Extract rapidly into an organic solvent (DCM or EtOAc) and keep the solution cold. Do not heat during rotary evaporation.

Q2: Can I use K CO in DMF for alkylation?

Answer: Yes, but with caveats. Explanation: K


Protocol Adjustment:
  • Use anhydrous DMF.

  • Dry K

    
    CO
    
    
    in an oven before use.
  • Conduct the reaction at the lowest effective temperature (usually <60°C).

Q3: The compound disappeared completely on the TLC plate after treating with 1M NaOH.

Diagnosis: Retro-Claisen Cleavage or high water solubility of the carboxylate. Explanation: The electron-deficient pyridazine ring makes the

Solution:
  • Avoid strong hydroxide bases (NaOH, KOH). Use LiOH at 0°C if saponification is absolutely necessary (though not recommended for this substrate).

  • Check the aqueous layer of your extraction; the degradation products (pyridazine carboxylic acid) are likely there.

Experimental Protocols

Protocol A: Safe Handling During Basic Reactions

Use this protocol when using the ester as a nucleophile (e.g., alkylation).

  • Solvent: Use strictly anhydrous solvents (THF, EtOH, or DMF).

  • Base Selection:

    • Preferred: NaH (in THF/DMF) or NaOEt (in EtOH) at 0°C.

    • Alternative: Cs

      
      CO
      
      
      or K
      
      
      CO
      
      
      for milder conditions.
  • Temperature: Maintain reaction temperature between 0°C and Room Temperature (RT). Avoid reflux unless confirmed stable by pilot reaction.

  • Quenching (Critical):

    • Do NOT add water directly to the basic reaction mixture.

    • Step 1: Cool the mixture to 0°C.

    • Step 2: Add a stoichiometric amount of Acetic Acid (AcOH) or dilute HCl before adding water. This ensures the pH transitions from Basic

      
       Neutral/Acidic without passing through a "hot aqueous base" phase.
      
Protocol B: Stability Test

Perform this small-scale test to verify stability in your specific reaction matrix.

ConditionTimeTempObservation MethodExpected Result
1M NaOH (aq) 10 minRTTLC / LCMSDegradation (Hydrolysis/Cleavage)
Sat. NaHCO

1 hrRTTLC / LCMSStable (Slow hydrolysis possible)
Et

N / DCM
24 hrRTTLC / LCMSStable
NaOEt / EtOH 24 hrRTTLC / LCMSStable (Enolate form)

References

  • ChemIndex . (n.d.). 4-Pyridazinepropanoic acid, b-oxo-, ethyl ester (CAS 51149-09-8).[1][2] Retrieved March 5, 2026, from [Link]

  • Erenler, R. (2025).[3] Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate. Asian Journal of Chemistry. Retrieved March 5, 2026, from [Link] (Note: Discusses the pyridine analog, serving as the closest mechanistic model for stability and synthesis).

  • Bauer, E. (2025). Catalytic formation of beta-oxo esters from propargylic alcohols. University of Missouri - St. Louis. Retrieved March 5, 2026, from [Link]

  • PubChem . (n.d.). Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling chemical substances.

Controlling regioselectivity in reactions of pyridazine beta-keto esters

Technical Support Center: Controlling Regioselectivity in Pyridazine -Keto Ester Reactions

Topic: Controlling Regioselectivity in Reactions of Pyridazine

Audience:Format:

Executive Summary

Pyridazine

regioselectivity
  • Cyclization Ambiguity: When forming the pyridazine core from acyclic

    
    -keto esters, competition arises between the ketone and ester moieties for the hydrazine nucleophiles.
    
  • Tautomeric Reactivity: Once formed, pyridazin-3-ones exhibit lactam-lactim tautomerism, leading to competition between N-alkylation and O-alkylation.

  • Side-Chain Competition: In pyridazines bearing a

    
    -keto ester side chain, nucleophilic attack can occur at the side-chain ketone, the side-chain ester, or the ring nitrogen.
    

This guide provides mechanistic insights and validated protocols to control these outcomes.

Module 1: Regioselective Synthesis of the Pyridazine Core

Troubleshooting Guide: "I’m getting a mixture of regioisomers during cyclization."

The Issue: You are reacting a


Root Cause Analysis:

  • Electronic Bias: Hydrazines are ambident nucleophiles (especially monosubstituted ones). The more nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • pH Sensitivity: In acidic media, the ketone carbonyl is activated (protonated), favoring attack by the unsubstituted hydrazine nitrogen. In basic media, the reaction may shift toward the ester or be governed by steric approach.

  • Solvent Effects: Protic solvents (water, alcohols) stabilize charged intermediates differently than aprotic solvents, often altering the rate-determining step between addition and dehydration.

Corrective Protocol: The "Water-Mediated" Control Strategy For the synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones from ethyl 2-cyanoacetates and arylglyoxals:

  • Solvent Selection: Use water as the reaction medium.[1] Water enhances the hydrophobic effect, accelerating the condensation of the hydrophobic arylglyoxal and cyanoacetate before the hydrazine is introduced.

  • Stepwise Addition (One-Pot):

    • Step A: Stir the arylglyoxal and ethyl 2-cyanoacetate in water at room temperature for 15 minutes. This pre-forms the

      
      -keto ester intermediate (via Knoevenagel-type condensation) in situ.
      
    • Step B: Add hydrazine hydrate after the intermediate is formed.

  • Mechanism: The hydrazine attacks the ketone of the in situ formed

    
    -keto ester species selectively, driven by the higher electrophilicity of the ketone over the sterically hindered ester/nitrile complex.
    

Data: Solvent Impact on Yield & Selectivity

SolventTemperatureTimeYield (Isomer Purity)
Water 25 °C 15 min 90-95% (Single Regioisomer)
EthanolReflux2 h75% (Mixture observed)
TolueneReflux5 h40% (Significant decomp.)

Source: Adapted from Rimaz et al., Aust. J. Chem. 2010.[1]

Module 2: Controlling N- vs. O-Alkylation

FAQ: "Why is my pyridazinone alkylating at the Oxygen instead of the Nitrogen?"

Q: I am trying to N-alkylate my pyridazin-3(2H)-one using an alkyl halide, but I see significant O-alkylation. How do I switch this?

A: This is a classic Hard-Soft Acid-Base (HSAB) conflict.

  • The Nucleophile: The pyridazinone anion is an ambident nucleophile. The Nitrogen (N2) is the soft center, while the Oxygen is the hard center.

  • The Electrophile:

    • Soft Electrophiles (Alkyl iodides, bromides, benzyl halides) favor N-alkylation .

    • Hard Electrophiles (Alkyl sulfonates, sulfates, diazo compounds) favor O-alkylation .

    • Silver Salts (Ag): Using silver salts (e.g.,

      
      ) almost exclusively drives O-alkylation  because the silver ion coordinates to the nitrogen (soft-soft interaction), blocking it and forcing the electrophile to attack the oxygen.
      

Decision Logic for Alkylation:

AlkylationLogicStartTarget: Alkylated PyridazinoneChoiceDesired Regioisomer?Start->ChoiceN_AlkN-Alkylation (Lactam)Choice->N_AlkTarget N2O_AlkO-Alkylation (Lactim Ether)Choice->O_AlkTarget O3N_CondConditions:1. Base: K2CO3 or Cs2CO32. Electrophile: Alkyl Iodide/Bromide3. Solvent: DMF or AcetoneN_Alk->N_CondO_CondConditions:1. Base: Ag2CO3 or NaH2. Electrophile: Alkyl Tosylate/Triflate3. Solvent: Toluene or EtherO_Alk->O_CondResult_NProduct: N-Alkyl PyridazinoneN_Cond->Result_NResult_OProduct: AlkoxypyridazineO_Cond->Result_O

Caption: Decision tree for selecting conditions to favor N- vs. O-alkylation in pyridazinone systems.

Module 3: Reactions of Pyridazine Side-Chains

Troubleshooting Guide: "Cyclization of my pyridazine -keto ester failed to form the fused ring."

The Context: You possess a scaffold like Ethyl 3-oxo-3-(pyridazin-3-yl)propanoate and are reacting it with a binucleophile (e.g., hydrazine or an amidine) to form a fused system or a pyrazolyl-pyridazine.

Common Failure Mode: The nucleophile attacks the ester first instead of the ketone, or attacks the pyridazine ring nitrogen (N2) if it is not protected/deactivated, leading to ring opening or degradation.

Technical Solution: The "pH-Switch" Protocol To control the regioselectivity of hydrazine attack on the side chain:

  • To favor Pyrazole formation (Attack at Ketone first):

    • Use acidic conditions (AcOH/EtOH). The acid protonates the ketone oxygen, making it the hardest electrophile. The hydrazine attacks the ketone, forms the hydrazone, and then cyclizes onto the ester.

    • Result: 3-(Pyrazol-3-yl)pyridazine derivatives.[2]

  • To favor Pyridazinone formation (Attack at Ester first):

    • This is rare for hydrazines but common for amidines . Use basic conditions (NaOEt/EtOH). The amidine deprotonates and attacks the ester (Claisen-type), followed by cyclization onto the ketone.

    • Result: Pyrimido[1,2-b]pyridazine derivatives (if the pyridazine nitrogen participates).

Validated Protocol: Synthesis of Pyrimido[1,2-b]pyridazin-2-ones Target: Fusing a pyrimidine ring onto a 3-aminopyridazine using a

  • Reagents: 3-Aminopyridazine (1.0 eq), Diethyl malonate or Ethyl acetoacetate (1.2 eq).

  • Catalyst: Polyphosphoric acid (PPA) or diphenyl ether (thermal).

  • Procedure:

    • Mix amine and

      
      -keto ester.
      
    • Heat to 120°C (PPA) or 200°C (diphenyl ether).

    • Mechanism:[3][4][5][6][7] The exocyclic amine (N-NH2) attacks the ester carbonyl first to form the amide. The ring nitrogen (N2) then attacks the ketone/active methylene to close the ring.

    • Note: If you use a

      
      -keto ester with an alkyl group at the 
      
      
      -position, steric hindrance may force the reaction to proceed via the N-ring attack first. Check NMR for shift in the pyridazine protons.

References

  • Rimaz, M., Khalafy, J., & Moghadam, P. N. (2010).[5] A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry.[1]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021).[8] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry.

  • AlMarzouq, D. S. (2021). Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones toward active methylene reagents. European Journal of Chemistry.

  • Podgurskaya, V. V., et al. (2023).[6] Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. International Journal of Molecular Sciences. [9]

  • Tiwari, A., et al. (2013).

    
    -Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones. Chemistry Central Journal.
    
    

Technical Support Center: Pyridazine Ester Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Starting Materials from Pyridazine Ester Synthesis Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Development Scientists

Introduction: The "Sticky" Diazine Challenge

Welcome to the Technical Support Center. If you are synthesizing pyridazine esters—likely via the condensation of hydrazines with 1,4-dicarbonyls or


-diazo-

-ketoesters—you are likely facing a specific set of purification challenges.

Unlike their pyridine cousins, pyridazines are


-deficient  and possess low basicity  (

). This physicochemical reality renders standard acid-base extraction protocols ineffective or detrimental to your ester functionality. Furthermore, unreacted hydrazine is a potent nucleophile that "streaks" on silica and can degrade your product during storage.

This guide moves beyond standard workups, offering chemically grounded protocols to isolate high-purity pyridazine esters.

Module 1: The Hydrazine Headache (Primary Impurity)

The Issue: Hydrazine (or substituted hydrazine) is often used in excess to drive the reaction. It is toxic, reduces metal catalysts in subsequent steps, and co-elutes with polar pyridazines.

Strategy A: Chelation Extraction (The "Blue" Wash)

Best for: Large scale, solution-phase workups.

Hydrazines form stable, water-soluble complexes with Copper(II). This is superior to simple water washes where hydrazine partitioning is inefficient.

Protocol:

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Prepare a 10% aqueous Copper(II) Sulfate (

    
    )  solution.
    
  • Wash the organic layer with the

    
     solution.
    
    • Visual Indicator: The aqueous layer will turn from pale blue to deep purple/blue as the hydrazine-copper complex forms.

  • Repeat until the aqueous layer remains pale blue.

  • Perform a final wash with brine to remove residual copper salts.

Strategy B: Covalent Scavenging (The "Smart" Cleanup)

Best for: High-throughput synthesis, valuable intermediates, or when metal contamination is a concern.

Mechanism: Polymer-supported aldehydes react with hydrazine to form an insoluble hydrazone, which is removed via filtration.

Recommended Resin: PS-Benzaldehyde (1.0–1.5 mmol/g loading).

Protocol:

  • Calculate excess hydrazine (typically 0.5–1.0 eq relative to limiting reagent).

  • Add 2–3 equivalents of PS-Benzaldehyde resin relative to the excess hydrazine.

  • Add a catalytic amount of Acetic Acid (AcOH) (1-2 drops) to catalyze hydrazone formation.

  • Agitate gently at room temperature for 1–4 hours .

  • Validation: Spot the supernatant on a TLC plate; stain with ninhydrin or phosphomolybdic acid (PMA) to confirm hydrazine absence.

  • Filter the resin. The filtrate contains your purified pyridazine ester.

Module 2: Removing Dicarbonyl/Keto-Ester Starting Materials

The Issue: Unreacted 1,4-dicarbonyls or


-diazo-

-ketoesters are lipophilic and often co-elute with the product on silica.
Decision Matrix: Choosing the Right Wash
Impurity TypeChemical PropertyRecommended Wash SolutionMechanism
1,4-Diketones Electrophilic CarbonylSat.

(Bisulfite)
Forms water-soluble bisulfite adduct.

-Ketoesters
Enolizable (Acidic protons)5%

or 1M NaOH
*
Deprotonates the

-carbon, moving it to aq. phase.
Diazo Species Lipophilic/NeutralSilica Plug (Pre-purification) Diazo compounds decompose or stick; requires chromatography.

*Warning: Monitor contact time with NaOH to prevent hydrolysis of your product ester.

Module 3: Chromatography Optimization

The Issue: Pyridazine nitrogens have lone pairs that hydrogen-bond with silanols on silica gel, causing peak tailing and poor separation.

The Fix: Deactivate the Stationary Phase.

Protocol:

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (

    
    ) .
    
  • Elution: Run your gradient (e.g., Hexane/EtOAc) maintaining 0.5%

    
      in the solvent system.
    
  • Alternative: Use Neutral Alumina instead of silica if the ester is extremely acid-sensitive (silica is slightly acidic).

Visualizing the Purification Logic

The following diagram illustrates the decision pathway for purifying pyridazine esters based on the specific impurities present.

PyridazinePurification Start Crude Reaction Mixture (Pyridazine Ester + Impurities) ImpurityCheck Identify Major Impurity Start->ImpurityCheck Hydrazine Excess Hydrazine ImpurityCheck->Hydrazine Basic/Polar KetoEster Excess Keto-Ester/Dicarbonyl ImpurityCheck->KetoEster Lipophilic ScaleCheck Scale / Metal Sensitivity? Hydrazine->ScaleCheck EnolCheck Is Impurity Enolizable? KetoEster->EnolCheck CuWash Wash w/ 10% CuSO4 (Forms water-soluble complex) ScaleCheck->CuWash Large Scale / Robust Resin Add PS-Benzaldehyde Resin (Forms insoluble hydrazone) ScaleCheck->Resin Small Scale / Metal Free Final Concentrate Organic Layer & Flash Chromatography (+1% Et3N) CuWash->Final Resin->Final BaseWash Wash w/ mild base (NaHCO3) (Moves Enolate to Aq.) EnolCheck->BaseWash Yes (e.g., β-ketoester) Bisulfite Wash w/ NaHSO3 (Forms Bisulfite Adduct) EnolCheck->Bisulfite No (e.g., Diketone) BaseWash->Final Bisulfite->Final

Caption: Decision tree for selecting the optimal workup method based on impurity profile and scale.

Frequently Asked Questions (FAQ)

Q1: Can I use an acid wash (HCl) to remove the pyridazine product into the water layer and leave non-polar impurities behind? A: Proceed with extreme caution. Unlike pyridine (


 5.2), pyridazine is a much weaker base (

~2.3). To fully protonate it, you would need a pH < 1.5. These highly acidic conditions often hydrolyze the ester group to the carboxylic acid. It is safer to keep the pyridazine in the organic layer and wash out the impurities.

Q2: My product is oiling out during the aqueous workup. What should I do? A: Pyridazine esters are often amphiphilic.

  • Salting Out: Saturate the aqueous layer with NaCl (brine). This increases the ionic strength and forces the organic product back into the organic phase.

  • Solvent Switch: Switch from EtOAc to Chloroform (

    
    )  or DCM . Pyridazines often have higher solubility in chlorinated solvents.
    

Q3: I see a "ghost" spot on TLC that trails my product. What is it? A: This is likely the N-oxide byproduct or a hydrate. Pyridazines can oxidize if left in solution with air or peroxides. Ensure your solvents are peroxide-free. If the spot is very polar and near the baseline, it is likely residual hydrazine salt.

Q4: Can I recrystallize instead of running a column? A: Yes, pyridazine esters often crystallize well.

  • Solvent System: Try Isopropyl Alcohol (IPA) or an EtOAc/Heptane mixture.

  • Tip: If the crude is dark/tarry, perform a "charcoal treatment" (activated carbon) in hot ethanol before attempting crystallization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general workup and solvent properties). Link

  • Timbart, L., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(17), 8859–8864. (Details on diazo-Wittig and hydrazine condensation methods). Link

  • Meanwell, N. A. (2017).[1] The influence of the pyridazine ring on the physical and biological properties of drug molecules.[2][3] Advances in Heterocyclic Chemistry, 123, 245-361.[1] (Authoritative source on pKa and physicochemical properties). Link

  • Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new tool for the medicinal chemist. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. (Definitive guide on scavenger resins like PS-Benzaldehyde). Link

Sources

Technical Support Center: Navigating the Scale-Up of Pyridazine-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up of pyridazine-based pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production. The inherent physicochemical properties of the pyridazine ring, while beneficial for pharmacological activity, can present unique hurdles in manufacturing.[1][2] This resource offers troubleshooting guidance and frequently asked questions to ensure the safe, efficient, and reproducible synthesis of these critical building blocks.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Synthesis & Reaction Optimization

Question 1: My reaction yield has significantly dropped upon scaling up from milligrams to grams. What are the likely causes and how can I troubleshoot this?

Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

  • Mixing and Heterogeneity: In larger vessels, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure your reaction vessel is equipped with an appropriate overhead stirrer. The type of impeller (e.g., anchor, pitched-blade turbine) should be chosen based on the viscosity and solids content of your reaction mixture. For heterogeneous reactions, vigorous agitation is crucial to maximize the interfacial area between phases.

  • Heat Transfer: Exothermic reactions that are easily managed in a small flask can become difficult to control at a larger scale due to the lower surface-area-to-volume ratio of the reactor. This can lead to thermal runaway and the formation of degradation products.[3]

    • Solution: Implement controlled addition of reagents, particularly for highly exothermic steps. Use a reactor with a cooling jacket and consider a more dilute reaction mixture to help dissipate heat more effectively.[3] Real-time temperature monitoring is essential.

  • Reaction Kinetics: Some reactions are more sensitive to changes in concentration and temperature than others. What works at a small scale may not be optimal for a larger batch.

    • Solution: Re-optimize the reaction conditions at the new scale. This may involve adjusting the temperature, reaction time, or stoichiometry of the reactants. For instance, in some pyridazine syntheses, temperature and steric effects can significantly influence product selectivity.[4]

Question 2: I'm observing the formation of unexpected impurities in my scaled-up reaction. How can I identify and control them?

Answer: Impurity profiling is a critical aspect of pharmaceutical development.[5][6][7] Unwanted substances can arise from starting materials, side reactions, or degradation.[5]

  • Identification:

    • Technique: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying non-volatile impurities.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile impurities.[8]

    • Protocol: Develop a robust analytical method to separate your desired product from all potential impurities. This will be your primary tool for monitoring reaction progress and assessing purity.

  • Control Strategies:

    • Starting Material Purity: Ensure the purity of your starting materials and reagents, as they are a common source of impurities.[9]

    • Reaction Conditions: As mentioned above, uncontrolled exotherms can lead to degradation. Tightly controlling the temperature is crucial.

    • Atmosphere Control: Some reactions may be sensitive to oxygen or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative impurities.

Purification Challenges

Question 3: I'm struggling to purify my pyridazine intermediate using column chromatography. I'm observing significant tailing and poor separation. What's going on?

Answer: The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silica gel, leading to the issues you're observing.[10]

  • Troubleshooting Steps:

    • Neutralize the Stationary Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will "cap" the acidic silanol groups on the silica gel, reducing the strong interaction with your basic product and improving peak shape.[11]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.

    • Reverse-Phase Chromatography: For more polar pyridazine derivatives, reverse-phase HPLC using a C18 column can be a very effective purification method.[11]

Question 4: My pyridazine intermediate is a solid, but I'm having trouble getting it to crystallize effectively for purification.

Answer: Crystallization is an excellent method for purifying solid compounds, but finding the right conditions is key.[11][12]

  • Solvent Selection: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[12]

    • Protocol: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) on a small scale to find the optimal system.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure, crystalline material, add a "seed" crystal to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of crystals.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with hydrazine hydrate, a common reagent in pyridazine synthesis?

A1: Hydrazine is a hazardous material and must be handled with extreme caution.[13] It is reactive, toxic, and a suspected carcinogen.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a flame-resistant lab coat, and impermeable gloves (e.g., neoprene or butyl rubber).[14]

  • Ventilation: Handle hydrazine in a well-ventilated chemical fume hood.[15]

  • Storage: Store hydrazine in a tightly closed container in a cool, dry, well-ventilated area, away from heat, sparks, and incompatible materials like oxidizing agents and acids.[15] Storage under a nitrogen blanket is recommended.[15]

  • Spill and Emergency Procedures: Be familiar with your institution's emergency procedures for hydrazine spills. Small spills can be contained and neutralized, but large spills require immediate evacuation and professional response.[14]

Q2: Some pyridazine derivatives are reported to be explosive. How do I assess and mitigate this risk during scale-up?

A2: Certain nitrogen-rich pyridazine derivatives, such as those containing azide functionalities, can be highly energetic and pose a significant explosion hazard.

  • Risk Assessment: Before scaling up any synthesis, perform a thorough literature search for any reported instability or explosive nature of your target compound or structurally similar molecules.

  • Mitigation Strategies:

    • Work on the smallest possible scale.

    • Always work behind a blast shield.

    • Avoid isolation of potentially explosive intermediates. If possible, use them in situ in a subsequent reaction step.

    • Avoid grinding, scraping, or subjecting the material to friction or shock.

Q3: How should I properly store my pyridazine-based intermediates to ensure their stability?

A3: The stability of pyridazine intermediates can vary depending on their substitution pattern.

  • General Guidelines: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and strong oxidizing agents.[16]

  • Hygroscopic Compounds: Some pyridazine derivatives may be hygroscopic. Store these in a desiccator or under an inert atmosphere.

  • Light Sensitivity: Aromatic iodides can be light-sensitive.[10] If your intermediate contains such functional groups, protect it from light by storing it in an amber vial or wrapping the container in aluminum foil.

Q4: What are the most common synthetic routes for preparing pyridazine cores, and what are the scale-up implications for each?

A4: Several methods exist for the synthesis of the pyridazine ring. The choice of route for scale-up depends on factors like the availability and cost of starting materials, reaction conditions, and safety.

  • From 1,4-Dicarbonyl Compounds and Hydrazine: This is a classical and widely used method involving the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine.[17]

    • Scale-up Considerations: The use of hydrazine requires stringent safety protocols. The reactions can be exothermic, necessitating careful temperature control.

  • Inverse-Electron-Demand Diels-Alder Reactions: This modern approach often involves the reaction of a 1,2,4,5-tetrazine with an alkyne, which can be highly regioselective.[18]

    • Scale-up Considerations: This method can be efficient and high-yielding. However, the synthesis and stability of the tetrazine starting materials need to be considered.

  • From 1,2,3-Triazines: An aza-Diels-Alder reaction of 1,2,3-triazines with alkynes can provide highly substituted pyridazines under neutral conditions.[4]

    • Scale-up Considerations: This metal-free approach can be a sustainable and cost-effective alternative.[4] The availability and synthesis of the triazine precursors are key factors.

Section 3: Experimental Protocols & Data

Table 1: Comparison of Common Pyridazine Synthesis Methods
Synthesis MethodKey ReactantsTypical ConditionsAdvantagesScale-Up Challenges
Cyclocondensation 1,4-Dicarbonyl, Hydrazine HydrateReflux in ethanol with a catalytic amount of acidReadily available starting materialsUse of hazardous hydrazine, potential exotherms
Inverse-Demand Diels-Alder 1,2,4,5-Tetrazine, AlkyneToluene at 110 °C or HFIP at 40 °C[18]High regioselectivity, good yieldsSynthesis and stability of tetrazines
Aza-Diels-Alder 1,2,3-Triazine, AlkyneNeutral conditions, often just heatingMetal-free, good functional group tolerance[4]Availability of substituted triazines
Protocol 1: Gram-Scale Synthesis of a Pyridazinone Derivative via Cyclocondensation

This protocol describes the synthesis of ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate, a common pyridazinone scaffold.[19]

Materials:

  • Diethyl 2-methyl-3-oxopentanedioate (10.81 g, 50 mmol)

  • Hydrazine hydrate (~64% N₂H₄, 2.5 mL, ~50 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (0.5 mL)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 2-methyl-3-oxopentanedioate (10.81 g, 50 mmol).[19]

  • Add absolute ethanol (50 mL) to dissolve the starting material completely.[19]

  • While stirring, slowly add hydrazine hydrate (2.5 mL, ~50 mmol) to the solution.[19]

  • Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.[19]

  • Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.[19]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.[19]

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and wash with deionized water (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Section 4: Visualized Workflows

Diagram 1: Troubleshooting Low Yield in Pyridazine Synthesis

LowYieldTroubleshooting start Low Yield Observed in Scaled-Up Reaction check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat Assess Heat Transfer start->check_heat check_kinetics Review Reaction Kinetics start->check_kinetics improve_stirring Improve Stirring: - Use overhead stirrer - Select appropriate impeller check_mixing->improve_stirring Inefficient? control_temp Control Temperature: - Slow reagent addition - Use cooling jacket - Dilute reaction check_heat->control_temp Exotherm? reoptimize Re-optimize Conditions: - Adjust temperature - Modify reaction time - Alter stoichiometry check_kinetics->reoptimize Suboptimal? solution Improved Yield improve_stirring->solution control_temp->solution reoptimize->solution

Caption: A decision tree for troubleshooting low yields in pyridazine synthesis.

Diagram 2: Workflow for Safe Handling of Hydrazine Hydrate

HydrazineSafetyWorkflow start Prepare for Reaction with Hydrazine Hydrate ppe Don Appropriate PPE: - Safety goggles & face shield - Flame-resistant lab coat - Impermeable gloves start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood reagent_prep Prepare Reagents and Glassware fume_hood->reagent_prep reaction Perform Reaction: - Controlled addition - Temperature monitoring reagent_prep->reaction workup Quench and Work-up reaction->workup waste Dispose of Hydrazine Waste Appropriately workup->waste

Caption: A workflow for the safe handling of hydrazine hydrate in synthesis.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem., 86, 8926-8932. [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Notre Dame Research. [Link]

  • Saeed, A., & Larik, F. A. (2017). Recent breakthroughs in the stability testing of pharmaceutical compounds. ResearchGate. [Link]

  • Eastchem. (2025). Common Applications and Maintenance of Hydrazine Hydrate. Eastchem. [Link]

  • Wang, Z., et al. (2019). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. Organic & Biomolecular Chemistry. [Link]

  • de Oliveira, R. B., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. [Link]

  • LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. LIRIAS. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Purins, M., & Levin, M. D. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Al-Mousawi, S., & Elnagdi, M. H. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. [Link]

  • Google Patents. (n.d.). Process for purification of 3,6-dichloropyridazine.
  • Hoo Chemtec. (2026). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Hoo Chemtec. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. [Link]

  • Dehaen, W., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]

  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. YouTube. [Link]

  • Parajuli, R. R., et al. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. ResearchGate. [Link]

  • PMC. (2025). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. PMC. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Review article on impurity profiling. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science. ResearchGate. [Link]

  • Yamamoto, C., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). ResearchGate. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025). ResearchGate. [Link]

  • SCIRP. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. [Link]

  • JOCPR. (n.d.). Drug design, development and biological screening of pyridazine derivatives. JOCPR. [Link]

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Technical Support Center: Handling Hygroscopic Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling hygroscopic pyridazine derivatives. Pyridazine and its derivatives are pivotal heterocyclic compounds in medicinal chemistry and drug development, valued for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, their utility in the lab is often challenged by their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere.[3] This can lead to inaccuracies in weighing, compromised sample integrity, and undesirable side reactions.

This guide provides practical, field-proven solutions to common problems encountered when working with these sensitive materials. The protocols and explanations herein are designed to ensure the accuracy, reproducibility, and safety of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My pyridazine derivative has become clumpy and difficult to handle. How should I be storing it?

A1: Proper storage is the first line of defense against moisture. The clumping you're observing is a direct result of water absorption from the air.[3] To prevent this, rigorous storage protocols are essential.

Core Protocol: Storage

  • Primary Container: Always keep the derivative in a tightly sealed container. For screw-cap jars, wrapping the cap threads with Parafilm provides an excellent secondary seal.[4]

  • Secondary Containment (Desiccation): Place the primary container inside a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or silica gel. For larger containers where a desiccator is impractical, desiccant pouches can be suspended inside the container, ensuring they don't directly contact the product.[4]

  • Inert Atmosphere Storage: For exceptionally sensitive derivatives, storage inside a nitrogen or argon-filled glovebox is the gold standard.[5][6] This provides the ultimate protection from atmospheric moisture.[5][7]

Expert Insight: The choice of storage method depends on the hygroscopicity of the specific derivative and the ambient humidity of your lab. For long-term storage, a combination of a sealed primary container within a desiccator is highly effective. If you frequently access the compound, consider aliquoting it into smaller vials to minimize exposure of the bulk material.

Table 1: Comparison of Storage Methods

Storage MethodProtection LevelBest ForKey Consideration
Tightly Sealed ContainerBasicShort-term storage of less sensitive derivativesEnsure cap is securely tightened after each use.
DesiccatorHighLong-term storage; frequently accessed compoundsRegenerate or replace desiccant when color indicator changes.
GloveboxVery HighExtremely sensitive or pyrophoric derivativesMaintain low (<1 ppm) water and oxygen levels.[5]
Q2: I'm getting inconsistent weights for my hygroscopic pyridazine derivative. What is the correct weighing procedure?

A2: Inconsistent readings during weighing are a classic sign of moisture uptake. As the compound sits on the balance pan, it continuously absorbs atmospheric water, causing the mass to drift upwards.[8] The key is to minimize air exposure during the process.

Core Protocol: Weighing by Difference

  • Preparation: Oven-dry a glass weighing bottle or a small vial with a cap and cool it to room temperature in a desiccator.[8]

  • Initial Weighing: Weigh the empty, capped vial on an analytical balance and record the mass.

  • Transfer: In a low-humidity environment (ideally a glovebox) or as quickly as possible in the open lab, add an approximate amount of the hygroscopic solid to the vial and securely recap it.[9]

  • Second Weighing: Weigh the capped vial containing the solid and record the mass.

  • Dispensing: Quickly transfer the desired amount of the solid from the vial into your reaction flask.

  • Final Weighing: Immediately recap the vial and weigh it again. The difference between the second and final mass is the precise amount of compound transferred.

Expert Insight: Direct weighing on weighing paper is not recommended for highly hygroscopic solids.[8] The "weighing by difference" method is superior because the compound is protected from the atmosphere for the majority of the process. For the highest precision, perform all weighing operations inside a glovebox.[9]

Workflow for Weighing a Hygroscopic Solid

G cluster_prep Preparation cluster_weighing Weighing Process cluster_calc Calculation P1 Oven-dry & cool vial in desiccator W1 Weigh empty, capped vial (Mass 1) P1->W1 W2 Quickly add solid & recap vial W1->W2 W3 Weigh vial + solid (Mass 2) W2->W3 W4 Transfer solid to reaction flask W3->W4 W5 Immediately re-weigh vial (Mass 3) W4->W5 C1 Mass Transferred = Mass 2 - Mass 3 W5->C1

Caption: Workflow for accurate weighing of hygroscopic solids.

Q3: My reaction requires anhydrous conditions, but I suspect my hygroscopic starting material is introducing water. How can I set up a truly moisture-free reaction?

A3: Success with moisture-sensitive reactions hinges on a holistic approach that eliminates water from all components: glassware, solvents, and reagents.

Core Protocol: Inert Atmosphere Reaction Setup

  • Glassware Preparation: All glassware (flasks, stir bars, etc.) must be rigorously dried, either by flame-drying under vacuum or by oven-drying (e.g., 125°C overnight) and cooling in a desiccator or under a stream of inert gas.[10]

  • Solvent Preparation: Use commercially available anhydrous solvents packaged under an inert atmosphere (e.g., Sure/Seal™ bottles).[10][11] If preparing your own, use appropriate drying agents (e.g., molecular sieves for THF, calcium hydride for dichloromethane) followed by distillation under inert gas.[12][13]

  • Assembling the Apparatus: Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or a balloon setup.[5][11] Purge the system by alternating between vacuum and inert gas fill cycles (typically 3 cycles) to remove all atmospheric air and moisture.[5]

  • Reagent Addition: Add the hygroscopic pyridazine derivative to the reaction flask under a positive flow of inert gas or inside a glovebox.[11] Liquids should be added via a gas-tight syringe.[14]

  • Moisture Scavengers: For particularly sensitive reactions, consider adding a moisture scavenger to the reaction mixture. These are additives that react preferentially with trace amounts of water.[15][16][17]

Expert Insight: A common mistake is to focus only on the solvent while neglecting the moisture adsorbed on glassware surfaces or introduced by a hygroscopic reagent.[10] The "gold standard" is to weigh the hygroscopic solid inside a glovebox, seal the flask, and then attach it to the Schlenk line in the fume hood.

Diagram of an Inert Atmosphere Reaction Setup

G flask stir_bar Stir Bar flask->stir_bar lab_flask Oven-Dried Reaction Flask flask->lab_flask balloon Inert Gas (Ar or N2) septum Rubber Septum balloon->septum Needle Inlet septum->flask

Caption: Basic setup for a reaction under an inert gas balloon.

Q4: My analytical results (NMR, LC-MS) are inconsistent. Could absorbed water be the culprit?

A4: Absolutely. Water can significantly impact analytical results.

  • NMR Spectroscopy: In ¹H NMR, absorbed water will appear as a broad singlet, which can obscure signals from your compound of interest.[18] Its chemical shift is also dependent on the solvent and concentration. For quantitative NMR (qNMR), the presence of water will artificially lower the calculated purity of your sample. Using deuterated solvents that have been stored over molecular sieves can help minimize this issue.

  • Elemental Analysis: The presence of water will lead to inaccurate elemental analysis results, as the calculated molecular formula will not account for the mass of the water molecules.

Troubleshooting Protocol: Analytical Sample Preparation

  • Sample Source: Always use a sample that has been properly stored as described in Q1.

  • Solvent Choice: For NMR, use high-quality deuterated solvents from a freshly opened ampule or bottle. For LC-MS, use HPLC or MS-grade solvents.

  • Drying Before Analysis: If you suspect your sample has absorbed moisture, it may be possible to dry it under high vacuum. However, be cautious, as this may remove other volatile components or cause degradation if the compound is thermally labile.

  • Quantification of Water: Techniques like Karl Fischer titration can be used to precisely quantify the water content in your sample, allowing you to correct your calculations accordingly.[19]

References

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
  • Precautions for Using Glove Boxes: A Comprehensive Safety Guide - Vacuum Degassing. (2025, January 12).
  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower. (2026, January 30).
  • How to Use a Glove Box: Standard Operating Procedure | Ossila.
  • Glovebox safety guidelines | EPFL.
  • How do you handle hygroscopic solutes in the lab? - TutorChase.
  • General Usage Guide Glove Boxes - VITTA Education.
  • Glovebox and environmental chamber solutions - ProcessSensing.com.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Performing Sensitive Reactions without a Schlenk Line.
  • Technique: Weighing Objects.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
  • Drying solvents - Sciencemadness Wiki. (2023, July 25).
  • Moisture Scavengers in Adhesives and Sealants: Overview and Benefits - SpecialChem.
  • How to weigh a higroscopic substance - Chromatography Forum. (2008, October 20).
  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review.
  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (2025, October 18).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
  • How Humidity Affects H₂S Scavenger Performance - Chemical Products Industries. (2025, July 30).
  • Drying Organic Solutions - Organic Chemistry at CU Boulder.
  • Weighing Reactants and Reagents - Department of Chemistry : University of Rochester.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Advanced Practical Organic Chemistry - Purification and Drying of Solvents (1990) - Scribd.
  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 05).
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry - ACS Publications. (2013, July 31).
  • Conducting Electrochemical Experiment in an Inert Atmosphere - Pine Research Instrumentation. (2024, November 08).
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias.
  • Dry and safe - Drying agents from EMD Millipore.
  • Benefits of oxazolidine moisture scavengers in polyurethane protective top coats for wind turbines - Chemicalia.
  • An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity - Bentham Science Publisher. (2026, January 12).
  • Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples - Tri-iso.
  • How moisture scavengers reduce defects in polyurethane coatings - Borchers. (2022, September 07).
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC. (2020, August 11).
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC.
  • Determination of Water Content in Organic Compounds Using Proton Nuclear Magnetic Resonance (H‐NMR) Spectroscopy - ResearchGate. (2026, January 20).
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 01).
  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. (2020, November 16).
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (2020, July 03).
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR.
  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - MDPI. (2025, August 14).
  • A Primer on LC/NMR/MS - 2014 - Wiley Analytical Science. (2014, February 14).
  • Dissolution Method Troubleshooting: An Industry Perspective | Request PDF - ResearchGate. (2025, August 06).

Sources

Validation & Comparative

1H NMR characterization of ethyl 3-oxo-3-(pyridazin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis for the 1H NMR characterization of ethyl 3-oxo-3-(pyridazin-4-yl)propanoate , a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other pyridazine-based therapeutics.

Given the scarcity of public spectral data for this specific pyridazine isomer compared to its ubiquitous pyridine analogs, this guide synthesizes theoretical shift mechanics with validated data from structural homologs to provide a high-confidence characterization standard.

Comparative 1H NMR Profile

The following table contrasts the predicted spectral data for the pyridazine target against the experimentally validated data for its closest analog, ethyl 3-oxo-3-(pyridin-4-yl)propanoate. This comparison highlights the diagnostic signals required to distinguish the pyridazine core from common pyridine impurities or regioisomers.

Solvent: CDCl₃ (referenced to 7.26 ppm) | Frequency: 400-500 MHz

Structural UnitProton TypeTarget: Pyridazin-4-yl Analog (Predicted

)
Reference: Pyridin-4-yl Analog (Lit.

) [1][2]
Diagnostic Difference
Aromatic Ring H-Ortho (to C=O) 9.50 - 9.60 (m, 1H, H-3/H-5) 8.82 (d, J=5.9 Hz, 2H)Key Differentiator: Pyridazine H-3/H-5 are chemically non-equivalent and significantly more deshielded (downfield) due to the adjacent N-N bond.[1]
H-Meta (to C=O) 7.80 - 7.95 (m, 1H, H-6) 7.80 (d, J=5.9 Hz, 2H)The pyridine analog shows a symmetric AA'BB' system; the pyridazine analog shows a complex ABC or ABX pattern.

-Keto Linker
Keto (-CH₂-) 4.25 - 4.30 (s, 2H) 4.23 (s, 2H)Indistinguishable. Both show a sharp singlet.
Enol (=CH-) 12.50 (s, OH) / 5.80 (s, =CH) 12.30 (s, OH) / 6.13 (s, =CH)Tautomeric equilibrium is solvent-dependent. Pyridazine is more electron-withdrawing, potentially stabilizing the enol form.
Ethyl Ester -OCH₂- 4.15 - 4.25 (q, J=7.1 Hz, 2H) 4.11 (q, J=7.1 Hz, 2H)Standard quartet. Overlap with keto-methylene is common.
-CH₃ 1.20 - 1.30 (t, J=7.1 Hz, 3H) 1.16 (t, J=7.1 Hz, 3H)Standard triplet.
Expert Insight: The Tautomerism Trap

Like all


-keto esters, this compound exists in a dynamic equilibrium between its keto  and enol  forms.
  • In CDCl₃: Expect a mixture (typically ~3:2 enol:keto). You will see two sets of ethyl signals and a distinct vinyl proton singlet near 5.8–6.2 ppm.

  • In DMSO-d₆: The equilibrium often shifts heavily toward the enol form due to hydrogen bond stabilization with the solvent, or conversely, the keto form depending on concentration.

  • Validation Tip: Do not integrate the enol -OH peak (usually >12 ppm) for stoichiometry as it is broad and exchangeable. Use the ethyl ester -CH₃ triplet (integral = 3.0) as your internal reference.

Structural Validation Logic

To confirm the identity of ethyl 3-oxo-3-(pyridazin-4-yl)propanoate without a reference standard, use this self-validating logic flow.

A. The "Deshielding Ladder" (Aromatic Region)

The most critical validation is the chemical shift of the ring protons.

  • Pyridazine Effect: The 1,2-diazine ring is more electron-deficient than pyridine. Protons alpha to the nitrogens (H-3 and H-6) will appear very far downfield (>9.0 ppm).

  • Asymmetry Check: Unlike the 4-pyridyl analog (symmetric), the 4-pyridazinyl group is asymmetric.

    • H-3: Singlet-like or small doublet (adjacent to C=O and N). Most deshielded (~9.6 ppm).

    • H-5: Doublet (adjacent to H-6).

    • H-6: Doublet (adjacent to N and H-5).

B. Diagram: NMR Assignment & Logic Flow

NMR_Logic Sample Crude Sample (CDCl3 Solution) Region1 Region: 12.0 - 13.0 ppm Look for: Broad Singlet Sample->Region1 Region2 Region: 9.0 - 10.0 ppm Look for: Deshielded Multiplets Sample->Region2 Region3 Region: 4.0 - 6.5 ppm Look for: Singlets & Quartets Sample->Region3 Decision1 Signal Present? Region1->Decision1 Decision2 Symmetric AA'BB'? Region2->Decision2 Check Methylene (Keto)\nvs Methine (Enol) Check Methylene (Keto) vs Methine (Enol) Region3->Check Methylene (Keto)\nvs Methine (Enol) Result_Enol Enol Form Confirmed (H-bond stabilized) Decision1->Result_Enol Yes (>12 ppm) Result_Pyridazine Pyridazine Core Confirmed (Asymmetric, High Shift) Decision2->Result_Pyridazine No (Complex/Asymmetric) Result_Pyridine Pyridine Impurity/Analog (Symmetric Pattern) Decision2->Result_Pyridine Yes (2 sets of equiv protons)

Figure 1: Decision tree for interpreting the 1H NMR spectrum of pyridazine beta-keto esters.

Experimental Protocol: Characterization Workflow

This protocol ensures reproducible data, minimizing artifacts from water exchange or concentration effects.

Step 1: Sample Preparation
  • Solvent: Use CDCl₃ (99.8% D) stored over molecular sieves. Acidic impurities in CDCl₃ can catalyze keto-enol exchange, broadening peaks.

    • Alternative: DMSO-d₆ is acceptable but will shift the enol -OH signal significantly and may obscure the aromatic region due to solvent viscosity broadening.

  • Concentration: Prepare a 10-15 mg/mL solution.

    • Why? High concentrations favor the keto form (intermolecular aggregation), while low concentrations favor the enol form (intramolecular H-bonding). Consistent concentration is key for batch-to-batch comparison.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (ensure accurate integration).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The quaternary carbons and the enol proton have long T1 relaxation times. A short D1 will under-represent the enol form quantitatively.

  • Scans: 16–64 scans are sufficient.

Step 3: Impurity Profiling (The "Red Flags")

Common synthesis impurities for this target include:

  • Ethanol: Triplet at 1.25 ppm, Quartet at 3.72 ppm. (Often trapped in the lattice).

  • Diethyl Carbonate: Singlet at 3.78 ppm (if used as a reagent).

  • Pyridazine-4-carboxylic acid: Broad singlet >10 ppm (COOH), aromatic shifts slightly upfield from the ester.

Synthesis & Impurity Tracking

Understanding the synthesis route helps anticipate spectral contaminants. The standard route involves the condensation of ethyl pyridazine-4-carboxylate with ethyl acetate (Claisen condensation).

Synthesis_Flow Start Ethyl pyridazine-4-carboxylate (Starting Material) Intermediate Enolate Anion (Reactive Species) Start->Intermediate Claisen Cond. Reagent Ethyl Acetate + NaOEt Reagent->Intermediate Product Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate (Target) Intermediate->Product Acidic Workup Impurity Hydrolysis Product: 4-Acetylpyridazine Product->Impurity Decarboxylation (If heated >80°C)

Figure 2: Synthesis pathway highlighting the origin of the decarboxylated impurity (4-acetylpyridazine), which appears as a methyl ketone singlet (~2.7 ppm) in NMR.

References

  • Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764.[1] Link

  • PubChem. (n.d.).[2] Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Compound CID 222197). National Center for Biotechnology Information. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • ChemicalBook. (n.d.).[3] Pyridazine 1H NMR Spectrum. Link

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Pyridazine Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and chemical research, the structural elucidation of novel compounds is a cornerstone of discovery. Among the vast array of heterocyclic scaffolds, pyridazine beta-keto esters represent a class of molecules with significant potential in medicinal chemistry. Their unique electronic and structural features, however, present a distinct challenge for analytical characterization. This guide, born from extensive experience in mass spectrometry-based analysis, offers an in-depth exploration of the fragmentation patterns of pyridazine beta-keto esters, providing a comparative framework and actionable experimental protocols to empower your research.

The Analytical Imperative: Why Mass Spectrometry of Pyridazine Beta-Keto Esters Matters

Pyridazine moieties are prevalent in a wide range of biologically active compounds.[1] The incorporation of a beta-keto ester side chain introduces a reactive and versatile handle for further synthetic transformations, making these compounds attractive building blocks in drug discovery programs. Understanding their behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step in confirming molecular identity, identifying metabolites, and ensuring the purity of synthesized compounds.

This guide will dissect the characteristic fragmentation pathways of these molecules, moving beyond a simple recitation of data to explain the underlying chemical principles that govern their dissociation in the mass spectrometer.

Deconstructing the Fragmentation: A Tale of Two Moieties

The mass spectral fragmentation of pyridazine beta-keto esters is a fascinating interplay between the inherent properties of the pyridazine ring and the beta-keto ester side chain. To truly understand the fragmentation of the whole, we must first appreciate the behavior of its parts.

The Pyridazine Core: A Propensity for Ring Cleavage

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, exhibits characteristic fragmentation patterns under electron ionization (EI). The dominant fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂), a highly stable species, leading to a significant fragment ion at [M-28]⁺.[2] Another common fragmentation is the expulsion of hydrogen cyanide (HCN), resulting in a fragment at [M-27]⁺. The relative abundance of these fragments can be influenced by the position and nature of substituents on the ring.[2]

The Beta-Keto Ester Side Chain: Alpha-Cleavage and McLafferty's Legacy

Beta-keto esters are well-known to undergo two primary fragmentation pathways in mass spectrometry.[3] Alpha-cleavage , the breaking of the bond adjacent to a carbonyl group, is a major route of fragmentation.[4] This can lead to the loss of various fragments, such as the ethoxy group (-OCH₂CH₃) or the entire ester group.

The second key fragmentation is the McLafferty rearrangement , a characteristic reaction of carbonyl compounds containing a gamma-hydrogen. This intramolecular hydrogen transfer followed by cleavage of the alpha-beta bond results in the formation of a neutral enol and a charged alkene, or vice-versa.[3][5]

The Synergy of Fragmentation: Unraveling the Patterns of Pyridazine Beta-Keto Esters

When the pyridazine ring and the beta-keto ester side chain are combined, their individual fragmentation tendencies merge and interact to produce a unique mass spectral fingerprint. While no comprehensive studies exclusively detailing the fragmentation of a wide range of pyridazine beta-keto esters are readily available, we can predict the most probable pathways based on established principles and data from related structures.

Consider, for example, a generic ethyl 2-(pyridazin-4-yl)-3-oxobutanoate. Its fragmentation is likely to be initiated by ionization at either the pyridazine ring's nitrogen lone pairs or the carbonyl oxygen of the ester.

Predicted Fragmentation Pathways:

  • Loss of the Ethoxy Radical: Alpha-cleavage at the ester carbonyl can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a prominent ion at [M-45]⁺.

  • McLafferty Rearrangement: The presence of a gamma-hydrogen on the ethyl group of the ester allows for a McLafferty rearrangement, leading to the loss of ethylene (C₂H₄) and the formation of an ion at [M-28]⁺. This ion may coincide with the fragment from the loss of N₂ from the pyridazine ring, potentially leading to a more intense peak at this mass-to-charge ratio.

  • Cleavage of the Pyridazine Ring: Following initial fragmentation of the side chain, the pyridazine ring can undergo its characteristic loss of N₂ or HCN. For instance, the [M-45]⁺ fragment could subsequently lose N₂ to give a fragment at [M-45-28]⁺.

  • Combined Fragmentation: A concerted or sequential fragmentation involving both moieties is also highly probable. For instance, a cleavage of the bond between the pyridazine ring and the side chain could occur.

The following table summarizes the predicted key fragment ions for a hypothetical ethyl 2-(pyridazin-4-yl)-3-oxobutanoate.

m/z (mass/charge ratio) Proposed Fragment Ion Fragmentation Pathway
[M]⁺Molecular IonIntact ionized molecule
[M-28]⁺[M-N₂]⁺ or [M-C₂H₄]⁺Loss of dinitrogen from the pyridazine ring or McLafferty rearrangement
[M-29]⁺[M-C₂H₅]⁺Loss of an ethyl radical from the ester
[M-45]⁺[M-OC₂H₅]⁺Alpha-cleavage with loss of the ethoxy radical
[M-73]⁺[M-COOC₂H₅]⁺Alpha-cleavage with loss of the ethoxycarbonyl radical

Comparative Analysis: Isomeric and Substituted Pyridazine Beta-Keto Esters

The fragmentation patterns can be a powerful tool for differentiating between isomers. For instance, the position of the beta-keto ester on the pyridazine ring (e.g., 3-substituted vs. 4-substituted) can influence the relative abundance of certain fragment ions due to differences in electronic effects and steric hindrance.

Substituents on the pyridazine ring or the keto-ester side chain will also significantly alter the fragmentation pathways. Electron-donating groups may stabilize the molecular ion, leading to a more abundant parent peak, while electron-withdrawing groups might promote specific cleavage patterns.

Experimental Protocols for Robust Analysis

To obtain high-quality, reproducible mass spectra of pyridazine beta-keto esters, a well-defined experimental protocol is essential. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed, with the choice depending on the volatility and thermal stability of the specific analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for volatile and thermally stable pyridazine beta-keto esters.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.

2. GC Conditions:

  • Instrument: Agilent 7890B GC coupled to a 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: m/z 40-500.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the preferred method for less volatile or thermally labile compounds.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.

2. LC Conditions:

  • Instrument: Agilent 1290 Infinity II LC system or equivalent.
  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.

3. MS/MS Conditions:

  • Instrument: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Capillary Voltage: 3500 V.
  • Gas Temperature: 300 °C.
  • Gas Flow: 8 L/min.
  • Nebulizer Pressure: 45 psi.
  • Collision Energy: Optimized for each precursor-to-product ion transition (typically 10-40 eV).

Visualizing the Fragmentation and Workflow

To further clarify the proposed fragmentation pathways and the experimental workflow, the following diagrams are provided.

Fragmentation_Pathway M Molecular Ion [M]⁺ M_minus_28 [M-28]⁺ M->M_minus_28 Loss of N₂ or C₂H₄ (McLafferty) M_minus_45 [M-45]⁺ M->M_minus_45 Loss of •OC₂H₅ (α-cleavage) M_minus_73 [M-73]⁺ M->M_minus_73 Loss of •COOC₂H₅ (α-cleavage) Further_Fragments Further Fragments M_minus_45->Further_Fragments Loss of N₂

Caption: Proposed fragmentation pathways for a pyridazine beta-keto ester.

Experimental_Workflow cluster_GCMS GC-MS Analysis cluster_LCMS LC-MS/MS Analysis GC_Sample_Prep Sample Preparation (Dissolve in volatile solvent) GC_Injection GC Injection GC_Sample_Prep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization MS_Detection_GC Mass Detection EI_Ionization->MS_Detection_GC Data_Analysis Data Analysis and Structural Elucidation MS_Detection_GC->Data_Analysis LC_Sample_Prep Sample Preparation (Dissolve in polar solvent) LC_Injection LC Injection LC_Sample_Prep->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization MSMS_Detection Tandem MS Detection ESI_Ionization->MSMS_Detection MSMS_Detection->Data_Analysis Sample Pyridazine Beta-Keto Ester Sample Sample->GC_Sample_Prep Sample->LC_Sample_Prep

Caption: General experimental workflow for MS analysis.

Conclusion: Empowering Discovery Through Analytical Rigor

The mass spectrometric analysis of pyridazine beta-keto esters, while presenting unique challenges, offers a wealth of structural information crucial for advancing chemical and pharmaceutical research. By understanding the fundamental fragmentation patterns of the constituent pyridazine and beta-keto ester moieties, and by employing robust and optimized experimental protocols, researchers can confidently identify and characterize these important molecules. This guide provides a foundational framework for this endeavor, encouraging a deeper, mechanism-based understanding of mass spectral data. As new derivatives are synthesized, the principles outlined herein will serve as a valuable tool in the ongoing quest for novel and impactful scientific discoveries.

References

  • This reference is not available.
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  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis, 16, 125-236. [Link]

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  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

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  • Mass Spectra of β-Keto Esters. (2025, August 6). ResearchGate. [Link]

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  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2024, February 17). PMC. [Link]

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Structural Elucidation of Pyridazine Esters: A Comparative Guide to FTIR Sampling Techniques for Carbonyl Stretching Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly conjugated heterocyclic systems. Pyridazine esters—crucial scaffolds in modern agrochemicals and targeted therapeutics—present a unique spectroscopic challenge. Unlike standard aliphatic esters, the carbonyl stretching frequency (


) in pyridazine esters is highly sensitive to its chemical environment, resonance delocalization, and the chosen Fourier Transform Infrared (FTIR) sampling technique.

This guide objectively compares the three primary FTIR sampling modalities—Attenuated Total Reflectance (ATR-FTIR) , Transmission (KBr Pellet) , and Transmission (Liquid Cell) —to help researchers select the optimal workflow for analyzing the carbonyl region of pyridazine esters.

Mechanistic Context: The Pyridazine Carbonyl Shift

To make an informed choice about instrumentation, we must first understand the molecular physics at play. In standard aliphatic esters, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stretch typically appears around 1735–1750 cm⁻¹. However, pyridazine is a highly electron-deficient 1,2-diazine. When an ester group is conjugated to this ring, resonance delocalization draws electron density away from the carbonyl double bond, increasing its single-bond character. This lowers the force constant of the bond, shifting the stretching frequency down to the 1668–1682 cm⁻¹  range ().

This specific frequency range creates an analytical vulnerability: Moisture interference . Absorbed water exhibits a strong H-O-H bending mode at ~1640 cm⁻¹. If the sample matrix (such as hygroscopic KBr) is not perfectly dry, this broad water band will overlap with the 1668 cm⁻¹ ester peak, artificially broadening it or completely obscuring the


 maximum (1)[1].

Comparative Performance Data

When selecting a sampling technique, analysts must balance spectral fidelity against sample preparation risks. The table below summarizes the quantitative and qualitative performance of each method for pyridazine ester analysis.

Performance MetricATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)Transmission (Liquid Cell, DCM)
Spectral Fidelity Subject to anomalous dispersion shiftTrue transmission (Beer-Lambert compliant)True transmission
Typical

Position
1668–1678 cm⁻¹ (Red-shifted)1672–1682 cm⁻¹1675–1685 cm⁻¹ (Solvent dependent)
Moisture Interference Minimal (Surface only)High (H₂O bend at ~1640 cm⁻¹ overlaps C=O)Low (Requires anhydrous solvent)
Sensitivity / Pathlength Low (Penetration depth ~1-2 µm)High (Adjustable via pellet thickness)High (Adjustable pathlength)
Sample Preparation Time < 1 minute10–15 minutes5 minutes

Causality of the ATR Peak Shift: It is known that ATR spectra have band distortion and a shift of peak positions into lower frequencies in comparison to transmission techniques (2)[2]. The anomalous dispersion of the refractive index near the strong carbonyl absorption band causes a slight peak shift—typically 1–4 cm⁻¹ to lower frequencies—compared to KBr transmission spectra (3)[3].

Workflow & Decision Architecture

FTIR_Workflow A Pyridazine Ester Sample B Moisture Sensitive? (Avoid 1640 cm⁻¹ H₂O overlap) A->B C ATR-FTIR (Diamond) Fast, No KBr Moisture B->C Yes E Trace Analysis Required? B->E No D Transmission (KBr) High Sensitivity E->D Yes F Liquid Cell (DCM) Solvation State E->F No

FTIR sampling decision tree for pyridazine esters based on moisture and sensitivity.

Optical_Phenomena cluster_ATR ATR Mode cluster_Trans Transmission Mode IR IR Source Crystal Diamond Crystal (High Refractive Index) IR->Crystal Internal Reflection Pellet KBr Pellet (IR Transparent) IR->Pellet Direct Path Evanescent Evanescent Wave (Penetrates ~1-2 µm) Crystal->Evanescent Absorption Bulk Absorption (Beer-Lambert Law) Pellet->Absorption

Optical pathways comparing Attenuated Total Reflectance (ATR) and Transmission FTIR modes.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be treated as a self-validating system. Below are the optimized methodologies for analyzing pyridazine esters.

Protocol A: ATR-FTIR (Diamond Crystal) Workflow

Best for rapid screening and avoiding moisture artifacts.

  • Background Validation: Clean the diamond crystal with spectroscopic-grade isopropanol. Collect a background spectrum in ambient air.

    • Self-Validation Check: Inspect the single-beam energy profile. Ensure maximum throughput occurs around 2000 cm⁻¹ and that no residual organic contamination (C-H stretches at 2900 cm⁻¹) is present.

  • Sample Application: Deposit 1–2 mg of the solid pyridazine ester directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the slipping clutch engages (clicks).

    • Causality: Consistent pressure ensures uniform contact with the evanescent wave, maximizing the signal-to-noise ratio without fracturing the crystal. Poor contact results in artificially weak carbonyl bands (4)[4].

  • Data Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans. Apply an ATR correction algorithm in the software to account for penetration depth variations across the spectrum.

Protocol B: Transmission FTIR (KBr Pellet) Workflow

Best for trace impurity analysis and strict Beer-Lambert compliance.

  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours. Store in a desiccator.

  • Sample Milling: Grind ~1 mg of the pyridazine ester with ~100 mg of dried KBr in an agate mortar for exactly 60 seconds.

    • Causality: Over-grinding can induce polymorphic transformations in the API, while under-grinding causes the Christiansen effect (asymmetric scattering on the high-frequency side of the peak).

  • Pellet Pressing: Transfer the homogenized powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes.

    • Self-Validation Check: The resulting pellet must be visually transparent. If the pellet is turbid, the baseline of the resulting spectrum will drift due to stray light scattering, and the sample must be reprepared[4].

  • Data Acquisition: Place the pellet in the transmission holder and scan at 2 cm⁻¹ resolution for 64 scans. Verify that the baseline transmittance at 4000 cm⁻¹ is >80%.

Conclusion & Recommendations

For the routine structural elucidation of pyridazine esters, ATR-FTIR (Diamond) is the superior choice. It entirely bypasses the risk of KBr moisture contamination, which is fatal to accurate integration of the uniquely shifted 1668–1682 cm⁻¹ conjugated ester carbonyl band.

However, if the analytical goal is the quantification of trace impurities or the generation of a classic transmission spectrum for legacy library matching, the KBr Pellet method remains the gold standard—provided the analyst employs rigorous desiccation and self-validating pressing techniques.

References

1.[Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line] - PMC (NIH) -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Lq5ljjiL4oGSCnVj0ZUIBrjXF5Mw8_-_YC9EiFFUxxKnTaKD0IBswTrOUUHRS-8c4DjsgoVJedr2-sdfP5uiM0P2Y2iTkJl5m7hzd7DOu6_gIsTpi3w53Hvay0ACnbXpuMuyUDR8vmYr9WX0] 2.[What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy] - Kintek Press -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKfo8tua5UyYlXvZQSpU_Y9ZJzteQZz4a83s8pbwsOrHpLQUW5nljZxX8h4uIYyc8BwolwtMfg-UvOH-SoM6jlvhr85tMKp0kAWi8Qx3n997nYz3uvhYdIKh5Qv1MHDEdCVGO0HNUGoYIhqLBljdzKjiE2Yebq1X1h7uXttl9FrdE6B9KBrMPvTYKsxcdxOk41jR3I_K_pHu1TUCj-4rrv9PglWfXfcamy] 3.[FTIR: Transmission vs ATR spectroscopy] - Specac Ltd -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoH14yD-yOFxZWpXC0tAzTZWjP5cUSFdhC2hpJTMRiCmQeVg7_5vrpbSkr97at4dx-4zW7rEKd-eGr-Uba72Xmx9IPu8QV1ckU0YdbfiMgcUBvwL2iNGfNFl-XSz9zYXfmtazZnab-zIRUFupO7rxkXvjKu-pYgym8m94IyR_cQUewN15AjPDyfy-hfBMASA==] 4. [Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy] - AZoM -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU9fAiQ8_DEn5UyJ_PFIiowTkBLfOMhLFxXH6bGtppAMsD04Zx9IKA6TRHGrIj_ZAjd06badCUjFxa0T8zLIVEnxsEL-Q-Mqw1KA6IvEE8OcvtP4OESbynRODhMoRXGkU4GWZaCHA-WFdZrg==] 5.[Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics] - PMC (NIH) -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6YHx_csVGaMZEANQcSnjbqBjRuyhrue6nky96sOu2GtcWQ1GXb9bIPds814tfAdGE8a7X1_nHXyE3JMM1jaj92mRrV3lD1pPX4hThzUHfmaJG4_2lJ7ldfRgA-MtLSsab0CHQ8uekkVAdKIs=]

Sources

A Comparative Guide to HPLC Method Development for 4-Pyridazinepropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, establishing a robust and reliable analytical method for novel compounds is a foundational step. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-pyridazinepropanoic acid derivatives. We will move beyond rote protocols to explore the scientific rationale behind method development choices, ensuring a self-validating and trustworthy analytical system.

The Analytical Challenge: Understanding 4-Pyridazinepropanoic Acid Derivatives

The key to any successful method development is a thorough understanding of the analyte's physicochemical properties. The structure of a 4-pyridazinepropanoic acid derivative combines two key functional groups: a basic pyridazine ring and an acidic propanoic acid tail. This amphoteric nature presents a unique challenge and opportunity in reversed-phase HPLC.

  • The Pyridazine Moiety : Pyridazine is a basic, π-deficient N-heterocycle. The two adjacent nitrogen atoms are electron-withdrawing, making the ring system relatively polar. The reported pKa for pyridazine is approximately 2.24.[1][2][3][4] This means that in highly acidic conditions (pH < 2.24), the pyridazine ring will be predominantly protonated (positively charged).

  • The Propanoic Acid Moiety : Propanoic acid is a weak carboxylic acid with a pKa of about 4.87.[5][6][7][8] Therefore, in mobile phases with a pH above 4.87, the carboxyl group will be deprotonated (negatively charged).

This dual-pKa system means the overall charge and polarity of the molecule can be significantly manipulated by adjusting the mobile phase pH, which is the most powerful tool for controlling retention and selectivity in the separation of ionizable compounds.[9][10]

The Central Role of Mobile Phase pH

In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Since the ionized form of a molecule is more polar, it will have less retention and elute earlier from the column.[9][11] For 4-pyridazinepropanoic acid derivatives, the mobile phase pH will dictate the ionization state of both the acidic and basic functional groups.

To achieve reproducible results, it is crucial to operate at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa.[9][11][12] Operating near the pKa can lead to split or broad peaks because both the ionized and non-ionized forms of the analyte exist in significant concentrations, each with a different retention time.[9][11]

Caption: Ionization states of a 4-pyridazinepropanoic acid derivative at different pH values.

Experimental Design: A Comparative Method Development Study

To illustrate the practical application of these principles, we will compare three distinct reversed-phase HPLC methods for the analysis of a hypothetical 4-pyridazinepropanoic acid derivative and a potential closely-related impurity.

Stationary Phase: All methods will utilize a standard L1 column (C18-bonded silica), 4.6 x 150 mm, 5 µm particle size. Detection: UV at 254 nm. Flow Rate: 1.0 mL/min. Injection Volume: 10 µL.

Method A: The Acidic TFA "Default"

Trifluoroacetic acid (TFA) is a strong ion-pairing agent commonly used in reversed-phase chromatography. It creates a low pH environment (around pH 2) and its trifluoroacetate anion pairs with positively charged analytes, masking residual silanol interactions on the column and often improving peak shape for basic compounds.[13]

Experimental Protocol:

  • Mobile Phase A Preparation: Mix 950 mL of HPLC-grade water with 50 mL of HPLC-grade acetonitrile and 1.0 mL of TFA (0.1% v/v).

  • Mobile Phase B Preparation: Mix 950 mL of HPLC-grade acetonitrile with 50 mL of HPLC-grade water and 1.0 mL of TFA (0.1% v/v).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

Rationale: At the low pH created by TFA, the propanoic acid group (pKa ~4.87) is fully protonated and neutral. The pyridazine ring (pKa ~2.24) will be partially protonated. This method is a common starting point for many analyses.

Method B: The pH-Optimized Formic Acid Approach

Formic acid is a weaker acid than TFA and is often preferred for LC-MS applications as it is less likely to cause ion suppression.[14][15] It provides a mobile phase pH of around 2.7-3.0, which is strategically placed between the two pKa values of our target molecule.

Experimental Protocol:

  • Mobile Phase A Preparation: Mix 950 mL of HPLC-grade water with 50 mL of HPLC-grade acetonitrile and 1.0 mL of formic acid (0.1% v/v).

  • Mobile Phase B Preparation: Mix 950 mL of HPLC-grade acetonitrile with 50 mL of HPLC-grade water and 1.0 mL of formic acid (0.1% v/v).

  • Gradient Program: Same as Method A.

Rationale: At this pH, the pyridazine ring is predominantly in its neutral form, while the propanoic acid group remains protonated and neutral. This should render the molecule maximally hydrophobic, leading to increased retention compared to Method A.

Method C: The Alternative Selectivity Phenyl-Hexyl Column

When a standard C18 column fails to provide adequate resolution, changing the stationary phase chemistry is a powerful strategy. A Phenyl-Hexyl column offers a different selectivity profile. It provides hydrophobic interactions via its hexyl chain and unique π-π interactions with aromatic or unsaturated analytes via its phenyl ring.[16][17][18][19] This can be particularly effective for separating compounds with similar hydrophobicity but different aromatic character.

Experimental Protocol:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Same as Method B (0.1% Formic Acid in Water/Acetonitrile).

  • Gradient Program: Same as Method A.

Rationale: The pyridazine ring in the analyte can engage in π-π interactions with the phenyl rings of the stationary phase, introducing a new separation mechanism beyond simple hydrophobicity.[16] This can alter the elution order or improve the resolution of closely eluting peaks.

Data-Driven Comparison and Interpretation

The performance of each method is evaluated based on retention time (RT), peak shape (Tailing Factor, Tf), and the resolution (Rs) between the main analyte and a key impurity.

MethodAnalyte RT (min)Impurity RT (min)Analyte TfResolution (Rs)
A (C18 / TFA) 8.58.71.41.2
B (C18 / Formic Acid) 10.210.51.11.8
C (Phenyl-Hexyl / Formic Acid) 9.810.31.02.5

Analysis of Results:

  • Method A shows the earliest elution and the poorest performance. The retention time is low, the peak tailing is significant (Tf > 1.2), and the resolution is below the generally accepted value of 1.5 for baseline separation. This is likely due to the partial protonation of the pyridazine ring, increasing the molecule's polarity.

  • Method B demonstrates the power of pH optimization. By moving to a pH where the molecule is neutral and more hydrophobic, retention time increases significantly, and both peak shape and resolution are improved.[9]

  • Method C provides the best overall separation. While the retention is slightly less than Method B on the C18, the alternative selectivity of the Phenyl-Hexyl phase dramatically improves the resolution between the analyte and the impurity. The peak shape is also excellent (Tf = 1.0). This indicates that π-π interactions are playing a crucial role in the separation mechanism.[17][19]

Comparison with Alternative Analytical Technologies

While HPLC is a workhorse, it's important to consider other technologies.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems operate at much higher pressures (up to 15,000 psi) and use columns with sub-2 µm particles.[20][21][22][23] This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC.[20][21][24] A method developed on HPLC can often be transferred to a UPLC system for improved throughput, making it an excellent alternative for high-volume testing environments.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[25] It is a form of normal-phase chromatography and can be an excellent technique for separating polar compounds that are difficult to retain in reversed-phase mode.[25][26][27] While powerful, SFC may require more specialized expertise and instrumentation.

Summary Workflow for Method Development

The process of developing a robust HPLC method can be summarized in a logical workflow.

HPLC_Method_Development_Workflow cluster_planning Phase 1: Planning & Characterization cluster_screening Phase 2: Initial Screening cluster_optimization Phase 3: Optimization cluster_validation Phase 4: Validation & Finalization A Analyte Characterization (pKa, Polarity, Solubility) B Define Separation Goals (Resolution, Runtime) A->B C Select Column (Start with C18) B->C D Screen Mobile Phases (Low pH: TFA/Formic Acid) C->D E Fine-tune Gradient D->E F Check Peak Shape & Resolution E->F G Alternative Selectivity? (e.g., Phenyl-Hexyl) F->G If Rs < 1.5 H Method Validation (Robustness, Linearity, etc.) F->H If Rs >= 1.5 G->E I Final Method Document H->I

Caption: A systematic workflow for HPLC method development.

Conclusion

Developing a successful HPLC method for complex molecules like 4-pyridazinepropanoic acid derivatives is a systematic process grounded in the principles of chromatography and analyte chemistry. This guide demonstrates that a "one-size-fits-all" approach is rarely optimal. By understanding the analyte's pKa values, strategically manipulating mobile phase pH, and exploring alternative column selectivities, a robust, reliable, and high-resolution method can be achieved. For the separation of 4-pyridazinepropanoic acid derivatives, controlling the pH to maintain the analyte in a neutral, hydrophobic state is critical, and leveraging the unique selectivity of a Phenyl-Hexyl phase can provide superior resolution compared to standard C18 columns.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER.
  • Propionic Acid | CH3CH2COOH | CID 1032. PubChem. Available at: [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI.
  • A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • UPLC vs HPLC: what is the difference?. Alispharm. Available at: [Link]

  • Propanoic Acid Definition. Fiveable. Available at: [Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. Available at: [Link]

  • Differences between HPLC and UPLC. Pharmaguideline. Available at: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • Pyridazine CAS#: 289-80-5. ChemWhat. Available at: [Link]

  • The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. Consider an. Brainly. Available at: [Link]

  • Ionizable compound purification using reversed-phase flash column chromatography. Biotage. Available at: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. Available at: [Link]

  • Development of Supercritical Fluid Chromatography Techniques. Longdom Publishing. Available at: [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. Available at: [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. Available at: [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing). Available at: [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters. Available at: [Link]

  • HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). Reddit. Available at: [Link]

  • How to calculate the pH of propanoic acid. Quora. Available at: [Link]

  • Big change in retention times switching from TFA to FA?. Chromatography Forum. Available at: [Link]

  • Tricks of the Trade-Off. The Analytical Scientist. Available at: [Link]

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv. Available at: [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO® Columns for Chromatography Separations. Available at: [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. Available at: [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]

  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. Available at: [Link]

  • Pyridazine | C4H4N2 | CID 9259. PubChem. Available at: [Link]

  • A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Analytical Methods (RSC Publishing). Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

  • HPLC Method Development. SlideShare. Available at: [Link]

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Crystal structure analysis of pyridazine-4-yl beta-keto esters

Crystal Structure Analysis of Pyridazine-4-yl -Keto Esters: A Comparative Guide

Executive Summary

The "Synthesis Gap" in Heterocyclic Scaffolds: In drug discovery, the transition from a pyridine (C



1

This guide provides a technical comparison of the crystal structure dynamics of Pyridazine-4-yl


-keto estersPyridine-4-ylPhenyl

Part 1: Structural Dynamics & Tautomerism

The core structural feature of

The Tautomeric Equilibrium

In solution,

  • The Product (Pyridazine-4-yl): The electron-deficient pyridazine ring exerts a strong electron-withdrawing effect (EWG), significantly acidifying the

    
    -proton. This often shifts the equilibrium toward the cis-Enol  form, stabilized by a strong intramolecular hydrogen bond (IMHB) between the enol hydroxyl and the ester carbonyl.
    
  • The Alternative (Pyridine-4-yl): Similar EWG effect, but the basicity of the pyridine nitrogen (

    
    ) is higher than pyridazine (
    
    
    ). This affects intermolecular hydrogen bonding networks.
Visualization of Tautomeric Pathways

The following diagram illustrates the stabilization mechanism and the competitive intermolecular interactions in the crystal lattice.

Tautomerismcluster_factorsStabilizing FactorsKetoKeto Form(Dicarbonyl)EnolCis-Enol Form(IMHB Stabilized)Keto->Enol Proton Transfer(Fast in Soln)Enol->Keto Solvent PolarityCrystalCrystal Lattice(Packing Motif)Enol->Crystal Preferred in Solid State(Planarity)EWGPyridazine Ring(Electron Withdrawal)EWG->EnolIMHBIntramolecularH-Bond (O-H...O)IMHB->Enol

Figure 1: Tautomeric equilibrium favoring the planar cis-enol form in the solid state due to intramolecular hydrogen bonding (IMHB) and ring electron deficiency.

Part 2: Comparative Crystallography

This section compares the crystallographic parameters of the Pyridazine-4-yl scaffold against standard alternatives.

Quantitative Structural Comparison

The following data highlights the distinct physicochemical properties derived from X-ray diffraction (XRD) and computational studies.

FeaturePyridazine-4-yl

-keto ester
Pyridine-4-yl

-keto ester
Phenyl

-keto ester
Primary Tautomer (Solid) Enol (Z-form) Enol (Z-form)Keto / Enol mix
Ring Planarity (

)

(Highly Planar)


(Twisted)
Dipole Moment (

)
High (~4.2 D) Moderate (~2.2 D)Low
Packing Motif

-

Stacking (Antiparallel)
Herringbone / H-bond NetworkHerringbone
H-Bond Acceptors 2 (N1, N2) 1 (N)0
LogP (Lipophilicity) Low (-0.51) Medium (0.84)High
Intermolecular Interactions
  • Pyridazine-4-yl (The Product):

    • N-N Repulsion & Dipole: The adjacent nitrogens create a localized high electron density region. In the crystal, this often forces molecules to stack in an antiparallel fashion to cancel the strong dipole moments.

    • C-H...N Interactions: The acidic protons on the pyridazine ring (especially at C3/C6) often form weak hydrogen bonds with the carbonyl oxygens of neighboring molecules, creating "ribbon" structures.

  • Pyridine-4-yl (The Alternative):

    • The single nitrogen acts as a primary H-bond acceptor. If the enol OH is not fully engaged intramolecularly, it may form intermolecular O-H...N bonds, leading to polymeric chains rather than discrete dimers.

Part 3: Experimental Protocols

To validate these structures, high-purity crystals must be grown. Pyridazine derivatives are notoriously difficult to synthesize due to "dissonant" starting material patterns (1,4-dicarbonyls).

Synthesis of Ethyl 3-oxo-3-(pyridazine-4-yl)propanoate

Methodology: Modified Claisen Condensation using Magnesium Enolates.

  • Rationale: Standard bases (NaOEt) often lead to ring cleavage or polymerization of the electron-deficient pyridazine. Magnesium salts stabilize the intermediate.

Step-by-Step Protocol:

  • Activation: Dissolve mono-ethyl malonate (20 mmol) in dry THF (50 mL). Cool to 0°C.

  • Enolate Formation: Add

    
    -PrMgBr (40 mmol, 2.0 equiv) dropwise. Stir for 30 min at 0°C then warm to RT for 30 min. Result: Magnesium enolate forms.
    
  • Acylation: Cool back to 0°C. Add Pyridazine-4-carbonyl chloride (10 mmol) in THF slowly.

    • Note: The acid chloride is prepared freshly from pyridazine-4-carboxylic acid using thionyl chloride (SOCl

      
      ).
      
  • Quench: Stir 1h at RT. Quench with 1N HCl (cold).

  • Extraction: Extract with EtOAc (3x). Wash with NaHCO

    
     and Brine.
    
  • Purification: Flash chromatography (DCM/MeOH 95:5). Pyridazines are polar; avoid pure hexane/EtOAc.

Crystallization for XRD

Technique: Slow Evaporation with Solvent Diffusion.

  • Dissolve 50 mg of the purified

    
    -keto ester in a minimum amount of Dichloromethane (DCM) .
    
  • Place in a small vial.

  • Place this vial inside a larger jar containing Hexane or Diisopropyl ether .

  • Cap the large jar. The hexane will slowly diffuse into the DCM, reducing solubility and promoting crystal growth over 3-7 days.

    • Why? This method minimizes kinetic trapping and favors the thermodynamic (most stable) tautomer crystal form.

Part 4: Strategic Application in Drug Design

Why choose the Pyridazine scaffold despite the synthetic difficulty?

The "Skeletal Edit" Advantage

Replacing a Pyridine with a Pyridazine is not just a structural change; it is a physicochemical toggle.

DrugDesignPyridinePyridine Scaffold(Standard)EditSkeletal Edit(C -> N Replacement)Pyridine->EditPyridazinePyridazine Scaffold(Target)Edit->PyridazineSolubilityIncreased Water Solubility(Lower LogP)Pyridazine->SolubilityMetabolismAltered Metabolic Stability(No N-Oxide formation at pos 2)Pyridazine->MetabolismBindingNew H-Bond Vector(N2 Acceptor)Pyridazine->Binding

Figure 2: Strategic benefits of the Pyridazine scaffold in medicinal chemistry.[1]

  • Water Solubility: The lower LogP (-0.51 vs 0.[2]84) improves oral bioavailability for lipophilic drugs.

  • Metabolic Stability: The N-N bond alters the oxidation potential, often reducing clearance rates compared to pyridine which is prone to N-oxidation or hydroxylation.

References

  • Jurberg, I. D., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. University of Chicago / Nature. Link

  • Meanwell, N. A. (2023).[1] The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Link

  • Vakili, M., et al. (2023).[3] Tautomerism in pyridinyl methyl

    
    -diketones in the liquid and the solid state. Journal of Molecular Liquids. Link
    
  • Levin, M. D. (2022). Pyridine-to-pyridazine skeletal editing. ChemRxiv. Link

  • Stanovnik, B., & Svete, J. (2004). Synthesis of pyridazine derivatives. Science of Synthesis. Link

Technical Guide: Distinguishing Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate from Pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the transition from a pyridine to a pyridazine scaffold is a strategic "scaffold hop" used to modulate metabolic stability, solubility, and target binding affinity. However, the structural similarity between Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate (Compound A) and its pyridine-4-yl analog (Compound B) often leads to misidentification during early-stage synthesis if relying solely on low-resolution MS data.

This guide delineates the critical physicochemical and spectroscopic distinctions between these two scaffolds. The presence of the second nitrogen atom in the pyridazine ring destroys the symmetry found in the pyridine-4-yl system, creating a unique NMR "fingerprint" and significantly altering the acidity of the


-keto ester moiety.
FeaturePyridazine-4-yl Analog (Target)Pyridine-4-yl Analog (Common Alternative)
Ring Symmetry Asymmetric Symmetric (

axis)
Electronic Nature Highly

-deficient (1,2-diazine)

-deficient (azine)

H NMR Signature
Distinct Singlet (H3) + Doublets (H5, H6)Two doublets (AA'XX' system)
Methylene Acidity High (pKa

8.5–9.0)
Moderate (pKa

10–11)
Enol Content High (Stabilized by low LUMO)Moderate

Chemical Architecture & Electronic Theory

The fundamental difference lies in the heterocyclic core. Pyridazine is a 1,2-diazine , possessing two adjacent nitrogen atoms. This arrangement creates a stronger dipole and greater electron deficiency compared to the single nitrogen in pyridine.

Electronic Consequences
  • Inductive Withdrawal: The pyridazine ring exerts a stronger

    
     (inductive) and 
    
    
    
    (mesomeric) effect on the attached carbonyl group. This significantly increases the acidity of the
    
    
    -methylene protons at the C2 position of the propanoate chain.
  • Basicity: Pyridazine (pKa

    
     2.3) is significantly less basic than pyridine (pKa 
    
    
    
    5.2). In the context of the
    
    
    -keto ester, the pyridazine nitrogens are less likely to protonate under mild acidic workups, but the ring itself is more susceptible to nucleophilic attack (e.g., by hydroxide during hydrolysis) due to the lower LUMO energy.

electronic_comparison cluster_0 Pyridine-4-yl (Symmetric) cluster_1 Pyridazine-4-yl (Asymmetric) Pyridine Pyridine Ring (1 Nitrogen) Moderate EWG Sym Symmetry Axis (C2-C5 equivalent) Pyridazine Pyridazine Ring (2 Nitrogens at 1,2) Strong EWG Pyridine->Pyridazine Scaffold Hop (Increased Polarity) Asym No Symmetry (H3 distinct from H5/H6)

Figure 1: Structural comparison highlighting the symmetry break moving from pyridine to pyridazine.

Spectroscopic Differentiation (The "Fingerprint")

The most definitive method to distinguish these compounds is


H NMR. The symmetry of the ring dictates the splitting pattern.
The Pyridine-4-yl Pattern (Symmetric)

The pyridine-4-yl group possesses a


 axis of rotation.
  • Protons: H2 and H6 are chemically equivalent; H3 and H5 are chemically equivalent.

  • Appearance: Two distinct doublets (often described as an AA'XX' system).

    • 
       ppm (d, 2H, 
      
      
      
      -to-N).
    • 
       ppm (d, 2H, 
      
      
      
      -to-N).
The Pyridazine-4-yl Pattern (Asymmetric)

The 1,2-diazine core lacks this symmetry relative to the C4 substituent.

  • H3 Proton: Located between the carbonyl attachment and N2. It is an isolated spin system (or has very small long-range coupling). It appears as a singlet.

  • H5 & H6 Protons: H5 and H6 are adjacent. They couple to each other.

  • Appearance:

    • H3:

      
       ppm (Singlet , 1H). Diagnostic Peak.
      
    • H6:

      
       ppm (Doublet, 1H, 
      
      
      
      -to-N1).
    • H5:

      
       ppm (Doublet, 1H, 
      
      
      
      -to-N).

Critical Check: If your spectrum shows two doublets integrating to 2H each, you have the pyridine analog. If you see a singlet (1H) and two doublets (1H each), you have the pyridazine target.

Tautomerism

Both compounds exist in equilibrium between keto and enol forms.

  • Keto Form: Observed as a singlet at

    
     ppm (CH
    
    
    
    ).
  • Enol Form: Observed as a singlet at

    
     ppm (OH) and a vinyl singlet at 
    
    
    
    ppm.
  • Trend: The pyridazine derivative, being more electron-withdrawing, often exhibits a higher percentage of the enol form in non-polar solvents (CDCl

    
    ) compared to the pyridine analog due to increased acidity of the C2 position.
    

Synthesis Protocol: Cross-Claisen Condensation

The synthesis of ethyl 3-oxo-3-(pyridazin-4-yl)propanoate requires careful control of basicity to prevent ring decomposition or self-condensation.

Reaction Scheme: Ethyl pyridazine-4-carboxylate + Ethyl Acetate


 Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate

synthesis_workflow Start Precursor: Ethyl pyridazine-4-carboxylate Step2 Step 2: Claisen Condensation Nucleophilic attack on Pyridazine ester Start->Step2 Reagents Reagents: Ethyl Acetate (Solvent/Reactant) LiHMDS or NaOEt (Base) Step1 Step 1: Enolate Formation (-78°C to 0°C) Generate EtOAc enolate Reagents->Step1 Step1->Step2 Quench Step 3: Acidic Quench (AcOH or dilute HCl) *Critical pH Control* Step2->Quench Product Target: Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate Quench->Product

Figure 2: Synthesis workflow via Claisen Condensation.

Detailed Methodology
  • Preparation: In a flame-dried flask under Argon, charge dry THF (or Ethyl Acetate as solvent/reactant).

  • Base Addition: Add LiHMDS (Lithium hexamethyldisilazide) at -78°C. While NaOEt (Sodium ethoxide) is traditional, LiHMDS minimizes nucleophilic attack on the electron-deficient pyridazine ring itself [1].

  • Condensation: Add ethyl acetate (if not solvent) followed by Ethyl pyridazine-4-carboxylate . The order is crucial: generate the enolate of ethyl acetate first to avoid self-condensation of the pyridazine ester.

  • Warming: Allow to warm to 0°C or Room Temperature. Monitor by TLC (Note: The product will streak due to enol acidity).

  • Quench: Quench carefully with Acetic Acid or saturated NH

    
    Cl. Do not use strong mineral acids  (e.g., conc. HCl) aggressively, as the pyridazine ring can hydrolyze or ring-open under harsh acidic/thermal conditions.
    
  • Purification: Extract with DCM. The product is often a solid. Recrystallization from Ethanol/Hexane is preferred over chromatography due to streaking on Silica.

Application & Stability Notes

  • Bioisosterism: The pyridazine ring is often used to lower LogP (increase hydrophobicity) compared to pyridine or phenyl rings while maintaining aromaticity. It also introduces two hydrogen bond acceptors.[1]

  • Storage: Store at -20°C.

    
    -keto esters are prone to decarboxylation if the ester hydrolyzes. The electron-deficient nature of the pyridazine makes the C2 position highly acidic, increasing susceptibility to moisture-induced hydrolysis.
    
  • Reactivity: In subsequent reactions (e.g., condensation with hydrazines to form pyrazoles), the pyridazine-substituted

    
    -keto ester reacts faster than the pyridine analog due to the higher electrophilicity of the ketone carbonyl.
    

References

  • Synthesis of Beta-Keto Esters

    • Methodology: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[2] (General reference for base sensitivity of diazines).

    • Claisen Condensation on Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. Link

  • NMR Data & Electronic Structure

    • Pyridazine vs Pyridine Shifts: Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.[2]

    • Coupling Constants: Determine relative signs of proton coupling constants in pyridine and diazines. Molecular Physics, 9(1), 97-100.[3] Link

  • Physicochemical Properties

    • Acidity of Diazines: Bunting, J. W. (1979). Heterocyclic Chemistry. (Discussion on pKa of methyl-substituted diazines vs azines).
    • Basicity Data: "Basicity of Pyridine, Pyrimidine, Pyridazine and Pyrazine".[4] CSIR NET Chemistry. Link

Sources

A Senior Application Scientist's Guide to UV-Vis Absorption Spectra of Conjugated Pyridazine Systems

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the nuanced interplay between molecular structure and spectroscopic properties is paramount. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a scaffold of increasing interest due to its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous in drug design.[1] When integrated into a conjugated π-system, these properties give rise to distinct ultraviolet-visible (UV-Vis) absorption characteristics that are highly sensitive to the molecular architecture and environment.

This guide provides an in-depth comparison and analysis of the UV-Vis absorption spectra of conjugated pyridazine systems. We will move beyond a simple recitation of data to explore the underlying principles that govern their electronic transitions, offering field-proven insights into how structural modifications and experimental conditions dictate the resulting spectra.

Fundamental Principles: Electronic Transitions in Pyridazine Systems

The absorption of UV-Vis light by a molecule promotes an electron from a lower-energy ground state to a higher-energy excited state. In conjugated systems, the most significant transitions are typically π → π* transitions, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[2] The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the primary determinant of the absorption wavelength (λmax).

As the extent of conjugation in a molecule increases, the HOMO-LUMO energy gap decreases.[3][4] This fundamental principle means that larger conjugated systems require less energy (i.e., longer wavelengths of light) to induce a π → π* transition, resulting in a bathochromic, or red, shift in the absorption maximum.[3]

The pyridazine ring itself is an electron-deficient heterocycle.[5] This inherent electronic character significantly influences the HOMO and LUMO energy levels of any conjugated system it is a part of, making it a powerful modulator of spectroscopic properties.

Structure-Absorption Relationships: A Comparative Analysis

The true utility of UV-Vis spectroscopy lies in its ability to reveal how subtle changes in molecular structure affect electronic properties. In conjugated pyridazine systems, the absorption spectrum is dictated by the nature of the pyridazine core, the type and length of the conjugated linker, and the electronic character of any substituents.

Effect of Extending Conjugation

As with all π-systems, extending the conjugation length by adding more double bonds or aromatic rings in conjugation with the pyridazine core leads to a predictable red shift in λmax. This is clearly observed when comparing a simple substituted pyridazine with a more extended system. For instance, the introduction of styryl groups to a pyrazine (an isomer of pyridazine) core demonstrates a significant bathochromic shift.[5] This principle holds true for pyridazines, where extending the π-system allows for greater delocalization of electron density, lowering the energy of the π* orbital and thus reducing the HOMO-LUMO gap.

Influence of Substituents: The Donor-Acceptor Paradigm

A powerful strategy for tuning the optical properties of pyridazine systems is the creation of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures. In these systems, the electron-deficient pyridazine ring acts as the acceptor (A), while electron-donating groups (D) are attached through a conjugated bridge.

This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, where electron density moves from the donor to the acceptor.[6][7] This ICT transition is typically the lowest energy transition and therefore corresponds to the λmax observed in the UV-Vis spectrum.

  • Electron-Donating Groups (EDGs): Groups like amines (-NR2), ethers (-OR), and alkyl groups raise the energy of the HOMO. This reduces the HOMO-LUMO gap and causes a bathochromic shift. For example, pyridazine derivatives incorporating strong electron donors like phenoxazine and 9,9-dimethyl-9,10-dihydroacridine exhibit absorption bands related to ICT.[6][8]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls (-C=O) lower the energy of the LUMO. This also reduces the HOMO-LUMO gap, leading to a red shift. The introduction of a benzoyl group at the second position of a thiophene ring conjugated with an azo-phenyl group results in a bathochromic shift.[9]

The following diagram illustrates the impact of donor and acceptor groups on the molecular orbitals and the resulting absorption wavelength.

Caption: Effect of Donor-Acceptor substitution on HOMO-LUMO gap and λmax.

Comparative UV-Vis Absorption Data of Conjugated Pyridazine Derivatives

The following table summarizes experimental UV-Vis absorption data for several classes of conjugated pyridazine systems, illustrating the principles discussed above.

Compound ClassStructure / Key FeaturesSolventλmax (nm)Reference
Donor-Acceptor-Donor 3,6-bis(phenoxazin-10-yl)pyridazine (2PO-PYD)Toluene308[6][10]
Donor-Acceptor-Donor 3,6-bis(9,9-dimethylacridin-10(9H)-yl)pyridazine (2AC-PYD)Toluene288[6][10]
Arylazo Pyridone 5-(4-methoxyphenylazo)-4,6-dimethyl-3-cyano-2-pyridoneEthanol436[11]
Arylazo Pyridone 5-(4-nitrophenylazo)-4,6-dimethyl-3-cyano-2-pyridoneEthanol453[11]
Unsubstituted Pyridazine (Gas Phase)Gas~240-260[12]

This table is a representative sample. λmax values can vary based on specific molecular structure and solvent.

The Influence of Solvent: Solvatochromism

Solvatochromism describes the change in a substance's color—and thus its UV-Vis absorption spectrum—when dissolved in different solvents.[13] This phenomenon is particularly pronounced in polar molecules, especially D-A systems, where the dipole moment changes significantly between the ground and excited states.[14]

  • Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state (common in D-A systems with strong ICT), polar solvents will stabilize the excited state more than the ground state. This reduces the energy gap for the transition, causing a red shift in λmax as solvent polarity increases. Pyridazine derivatives with phenoxazine and dihydroacridine donors exhibit this positive solvatochromism, confirming the ICT nature of their excited state.[6][8]

  • Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will preferentially stabilize the ground state, increasing the transition energy and causing a blue shift in λmax.

Analyzing the solvatochromic behavior of a conjugated pyridazine system is a powerful tool for probing the nature of its electronic transitions.

Experimental Protocol: Acquiring High-Fidelity UV-Vis Spectra

The trustworthiness of spectroscopic data hinges on a meticulously executed experimental protocol. The following procedure outlines the steps for reliable UV-Vis analysis of conjugated pyridazine compounds.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.[15]

  • Cuvettes: Matched quartz cuvettes (typically 1 cm path length) are required for measurements below 350 nm.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile, toluene) is crucial to avoid interference from impurities.[16]

  • Analyte: Synthesized and purified conjugated pyridazine derivative.

  • Volumetric Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the pyridazine compound.

    • Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a concentrated stock solution. Ensure complete dissolution. The causality here is that an accurate initial mass and volume are critical for later determining the molar absorptivity via the Beer-Lambert law.[4]

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to prepare a working solution with an expected maximum absorbance (Amax) between 0.5 and 1.0. This range ensures the data is within the linear range of the detector, providing the best signal-to-noise ratio and adherence to the Beer-Lambert law.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes to ensure stable output.

    • Set the desired wavelength range for the scan (e.g., 200-700 nm).

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction. This step is a self-validating measure; it digitally subtracts the absorbance of the solvent and the cuvette itself, ensuring that the final spectrum is solely due to the analyte.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Run the spectral scan. The instrument will record absorbance as a function of wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax.

    • If the concentration (c) is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl , where A is absorbance, c is molar concentration, and l is the path length (typically 1 cm).[4]

The following diagram outlines this self-validating experimental workflow.

G cluster_validation Self-Validation Loop prep 1. Prepare Stock & Working Solutions warmup 2. Instrument Warm-up check_abs Is 0.1 < Amax < 1.0? prep->check_abs baseline 3. Baseline Correction (Solvent vs. Solvent) warmup->baseline measure 4. Measure Sample (Sample vs. Solvent) baseline->measure analyze 5. Analyze Spectrum (Identify λmax, Calculate ε) measure->analyze check_abs->measure Yes adjust Adjust Concentration check_abs->adjust No adjust->prep Re-prepare

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Nitrogen-Rich Heterocyclic Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. Nitrogen-rich heterocyclic esters, a class of compounds frequently explored for their therapeutic potential, present unique challenges to one of the most fundamental analytical techniques: elemental analysis.[1][2][3] The accuracy of carbon, hydrogen, and particularly nitrogen content is not merely a checkbox for publication; it is a critical determinant of a compound's empirical formula, purity, and, ultimately, its suitability as a drug candidate.

This guide provides an in-depth comparison of elemental analysis standards and methodologies tailored for nitrogen-rich heterocyclic esters. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to this critical analysis.

The Challenge of Nitrogen-Rich Heterocycles

The inherent chemical stability of the nitrogen-containing rings in many heterocyclic compounds makes them "difficult to combust" under standard elemental analysis conditions.[4] Incomplete combustion can lead to the formation of various nitrogen oxides (NOx) instead of the desired dinitrogen gas (N₂), resulting in erroneously low nitrogen values.[4] This phenomenon can be particularly pronounced in esters, where the presence of oxygen can further complicate the combustion chemistry. Therefore, the selection of appropriate standards and the optimization of analytical parameters are not just best practices—they are essential for obtaining accurate and reliable data.

Comparison of Elemental Analysis Standards

The foundation of accurate elemental analysis lies in the use of appropriate and well-characterized standards. These standards are used to calibrate the instrument and to validate the analytical method. For nitrogen-rich heterocyclic esters, the ideal standard should be a stable, pure, and non-hygroscopic compound with a precisely known elemental composition, preferably with a high nitrogen content to mimic the samples of interest.

Standard TypeKey CharacteristicsAdvantagesDisadvantagesRecommended For
Primary Certified Reference Materials (CRMs) Highest metrological quality, traceable to SI units. Often issued by National Metrology Institutes like NIST.Unquestionable accuracy and traceability, ideal for method validation and establishing in-house standards.High cost, limited availability of compounds that perfectly match the matrix of nitrogen-rich heterocyclic esters.Critical method validation, establishing the accuracy of secondary standards.
Secondary/In-house Standards Well-characterized materials, often standardized against primary CRMs. Can be commercially available or prepared in-house.More cost-effective, can be selected to be more matrix-similar to the analyte.Requires rigorous characterization and periodic re-validation against a primary standard.Routine calibration and quality control checks.
Commercially Available Organic Analytical Standards (OAS) High-purity organic compounds with certified elemental composition from accredited suppliers.Wide variety of compounds available, come with a certificate of analysis, convenient to use.May not always have a high nitrogen content or a heterocyclic structure.Daily instrument calibration and performance verification.

Table 1: Comparison of Elemental Analysis Standard Types

Commercially Available Standards Suitable for High-Nitrogen Samples

While a perfect standard matching the exact structure of every novel heterocyclic ester is unlikely, several commercially available standards are well-suited for calibrating and validating the analysis of nitrogen-rich compounds.

StandardFormula%C%H%NKey Features
AcetanilideC₈H₉NO71.096.7110.36A common, stable, and reliable standard for general CHN analysis.
AtropineC₁₇H₂₃NO₃67.767.694.65A nitrogen-containing pharmaceutical compound, useful for matrix matching.
EDTAC₁₀H₁₆N₂O₈41.105.529.59A stable standard with a moderate nitrogen content.
SulfanilamideC₆H₈N₂O₂S41.854.6816.27Higher nitrogen content, also useful for sulfur analysis.
Urea CH₄N₂O 20.00 6.71 46.65 Excellent for high-nitrogen calibration due to its very high and stable nitrogen content.
Creatinine C₄H₇N₃O 42.47 6.24 37.15 A biologically relevant molecule with high nitrogen content.

Table 2: Recommended Commercially Available Elemental Analysis Standards

Experimental Protocol: Optimized Combustion for Nitrogen-Rich Heterocyclic Esters

The following protocol is designed to ensure the complete combustion of nitrogen-rich heterocyclic esters and the accurate determination of their elemental composition. This protocol is based on the principles of dynamic flash combustion.[5][6]

dot

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenize & Dry Sample Weigh 2. Accurately Weigh 2-3 mg Sample->Weigh Encapsulate 3. Encapsulate in Tin Capsule Weigh->Encapsulate Combustion 4. Dynamic Flash Combustion (>1000 °C, O₂ Environment) Encapsulate->Combustion Reduction 5. Reduction of NOx to N₂ (Copper Catalyst) Combustion->Reduction Separation 6. Gas Chromatographic Separation (CO₂, H₂O, N₂) Reduction->Separation Detection 7. Thermal Conductivity Detection (TCD) Separation->Detection Integration 8. Peak Integration Detection->Integration Calculation 9. Calculation of Elemental Percentages Integration->Calculation Validation 10. Validation against Standard Calculation->Validation Standard Certified Standard Standard->Validation

Caption: Experimental Workflow for Elemental Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. The presence of residual solvents will significantly impact the accuracy of the results.[5]

    • Using a calibrated microbalance, accurately weigh 2-3 mg of the sample into a tin capsule. For unknown or potentially difficult-to-combust samples, it is advisable to perform initial analyses with varying sample weights (e.g., 1 mg and 3 mg) to assess combustion efficiency.[7]

    • Securely crimp the tin capsule to ensure no sample is lost during introduction into the analyzer.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a high-purity, certified standard. For nitrogen-rich compounds, a standard with a high nitrogen content, such as urea or creatinine, is recommended.

    • Perform a multi-point calibration to ensure linearity over the expected concentration range of the samples.

  • Combustion Optimization (The Critical Step):

    • Rationale: The key to accurate analysis of nitrogen-rich heterocycles is to ensure complete conversion of all nitrogen to N₂ gas.[4] Incomplete combustion leads to the formation of various nitrogen oxides (NOx), which are not detected as elemental nitrogen, resulting in erroneously low nitrogen readings.[4]

    • Parameters to Optimize:

      • Oxygen Profile: For difficult-to-combust samples, a multi-stage oxygen injection can be beneficial. An initial pulse of oxygen at the start of combustion, followed by a sustained flow, ensures an oxygen-rich environment throughout the process.[4]

      • Combustion Temperature: A combustion temperature of at least 1000 °C is recommended. For particularly stable heterocyclic systems, a higher temperature may be necessary.

      • Combustion Aids: For refractory samples, the addition of a combustion aid such as vanadium pentoxide (V₂O₅) to the sample capsule can promote a more complete and vigorous oxidation.[4]

  • Reduction and Detection:

    • The combustion gases are passed through a reduction tube containing high-purity copper, which quantitatively converts any NOx species to N₂ at elevated temperatures.

    • The resulting mixture of CO₂, H₂O, and N₂ is then separated by gas chromatography.

    • A thermal conductivity detector (TCD) measures the concentration of each gas, from which the elemental percentages are calculated.

  • Data Analysis and Validation:

    • The instrument software calculates the percentage of C, H, and N based on the integrated peak areas and the calibration.

    • To ensure the validity of the results for a batch of samples, a certified standard should be run periodically (e.g., every 10-15 samples) as a check standard. The results for the check standard should fall within the specified uncertainty of the certified value.

Troubleshooting Incomplete Combustion

Inaccurate results for nitrogen-rich heterocyclic esters are most often due to incomplete combustion. The following decision tree can guide the troubleshooting process.

dot

troubleshooting_workflow start Low Nitrogen Results Observed? check_standard Is the Check Standard Accurate? start->check_standard recalibrate Recalibrate Instrument check_standard->recalibrate No optimize_combustion Optimize Combustion Parameters check_standard->optimize_combustion Yes recalibrate->start Re-run Sample increase_o2 Increase Oxygen Flow/Time optimize_combustion->increase_o2 increase_temp Increase Combustion Temperature increase_o2->increase_temp add_catalyst Add Combustion Aid (e.g., V₂O₅) increase_temp->add_catalyst check_reagents Check Combustion & Reduction Tube Reagents add_catalyst->check_reagents replace_reagents Replace Reagents check_reagents->replace_reagents Exhausted consult_manufacturer Consult Instrument Manufacturer check_reagents->consult_manufacturer OK replace_reagents->start Re-run Sample

Caption: Troubleshooting Low Nitrogen Results.

Alternative and Complementary Analytical Techniques

While combustion analysis is the gold standard for determining elemental composition, other techniques can provide valuable complementary information, particularly for structural elucidation and impurity profiling.

TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule, allowing for the determination of the molecular formula.High sensitivity and specificity, can identify impurities and degradation products.Does not provide quantitative elemental composition, can be affected by ionization efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atoms (¹H, ¹³C, ¹⁵N), confirming the molecular structure.Non-destructive, provides rich structural information.Less sensitive than MS, quantitative analysis can be complex.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Primarily used for the analysis of trace elemental impurities (metals).[8][9]Extremely low detection limits for a wide range of elements.[8][9]Not suitable for the determination of bulk C, H, N, O, S. Requires sample digestion, which can be complex.[8]
X-Ray Fluorescence (XRF) Spectroscopy Can be used for the elemental analysis of a wide range of elements, including heteroatoms like sulfur and halogens.[8]Non-destructive, requires minimal sample preparation.[8]Less sensitive than ICP-MS for trace elements, not suitable for light elements like C, H, N, O.[8]

Table 3: Comparison of Alternative and Complementary Analytical Techniques

Conclusion

The accurate elemental analysis of nitrogen-rich heterocyclic esters is a critical but achievable task in pharmaceutical research and development. By understanding the inherent challenges of these compounds, selecting appropriate high-nitrogen standards, and optimizing combustion parameters, researchers can obtain reliable data that underpins the characterization of novel drug candidates. A self-validating system, incorporating regular checks with certified reference materials and a logical troubleshooting workflow, is essential for maintaining the scientific integrity of these fundamental measurements. This guide provides the framework for establishing such a system, empowering scientists to confidently determine the elemental composition of their most promising molecules.

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  • University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Siddiraju, S. (2026, February 14). Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Das, P., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(19), 6524. [Link]

  • Piazzi, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4023-4043. [Link]

  • Attia, K. A. M., et al. (2025, November 11). Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. Research Journal of Pharmacy and Technology, 18(11), 5432-5440. [Link]

  • Lopes, J. A., & Sarraguça, M. C. (2018). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. [Link]

Sources

A Comparative Guide to the Reactivity of Pyridazine vs. Pyrimidine β-Keto Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocycles are of paramount importance. Among these, pyridazine and pyrimidine scaffolds are frequently incorporated into the core structures of biologically active molecules. The functionalization of these rings is a key step in the synthesis of novel therapeutic agents. β-Keto esters appended to these heterocyclic systems are versatile intermediates, offering multiple reaction sites for molecular elaboration. However, the inherent electronic properties of the pyridazine (a 1,2-diazine) and pyrimidine (a 1,3-diazine) rings impart distinct reactivity profiles to the attached β-keto ester moiety. This guide provides an in-depth comparative analysis of the reactivity of pyridazine and pyrimidine β-keto esters, supported by established chemical principles and experimental data from the literature. Understanding these differences is crucial for designing efficient synthetic routes and predicting reaction outcomes in drug development programs.

Electronic Landscape: The Influence of Nitrogen Placement

The fundamental differences in the reactivity of pyridazine and pyrimidine β-keto esters stem from the disposition of the two nitrogen atoms within the aromatic ring. Both are electron-deficient systems compared to benzene, a property that is transmitted to the side chain.

  • Pyridazine (1,2-Diazine): The adjacent nitrogen atoms exert a strong, cumulative electron-withdrawing inductive effect. The proximity of the nitrogen lone pairs also leads to lone pair-lone pair repulsion, which can influence the ring's electronic properties and its interactions.

  • Pyrimidine (1,3-Diazine): The nitrogen atoms are meta-positioned, and their electron-withdrawing effects are distributed differently across the ring. The carbon atom situated between the two nitrogens (C2) is particularly electron-deficient.

These electronic differences have a profound impact on two key aspects of the β-keto ester functionality: the acidity of the α-protons and the electrophilicity of the carbonyl carbons.

Caption: Electronic influence of pyridazine and pyrimidine rings.

Comparative Reactivity in Key Transformations

Acidity of α-Protons and Enolate Formation

The hydrogens on the carbon atom situated between the two carbonyl groups of a β-keto ester are acidic due to the resonance stabilization of the resulting enolate anion. The electron-withdrawing nature of the attached pyridazine or pyrimidine ring further enhances this acidity.

Pyridazine β-Keto Esters: The strong, combined inductive effect of the two adjacent nitrogen atoms is expected to significantly increase the acidity of the α-protons. This facilitates enolate formation, even with milder bases.

Pyrimidine β-Keto Esters: The inductive effect of the two nitrogen atoms also increases α-proton acidity, but the effect may be slightly less pronounced compared to the pyridazine system due to the greater distance between one of the nitrogen atoms and the side chain.

Inference: Pyridazine β-keto esters are predicted to be more acidic than their pyrimidine counterparts, leading to more facile enolate formation under basic conditions.

Alkylation Reactions

Alkylation at the α-carbon is a common transformation for β-keto esters and proceeds via the corresponding enolate.[1]

G start Heterocyclic β-Keto Ester enolate Enolate Formation (Base) start->enolate alkylation SN2 Attack on Alkyl Halide (R-X) enolate->alkylation product α-Alkylated Product alkylation->product

Caption: General workflow for the α-alkylation of β-keto esters.

Reactivity Comparison:

  • Pyridazine β-Keto Esters: Due to the predicted higher acidity of the α-protons, enolate formation is expected to be faster and more complete, even with weaker bases. However, the strong electron-withdrawing nature of the pyridazine ring may slightly decrease the nucleophilicity of the resulting enolate, potentially slowing down the subsequent alkylation step compared to a non-heterocyclic β-keto ester.

  • Pyrimidine β-Keto Esters: While still readily forming an enolate, slightly stronger basic conditions might be required compared to the pyridazine analogue. The nucleophilicity of the pyrimidine-derived enolate is also expected to be attenuated by the electron-withdrawing ring.

Experimental Consideration: The choice of base and reaction conditions is critical. For both systems, the use of a strong, non-nucleophilic base like sodium hydride or lithium diisopropylamide (LDA) would ensure complete enolate formation. The reaction temperature and time would need to be optimized for each substrate to achieve good yields and minimize potential side reactions.

Table 1: Predicted Comparison for α-Alkylation

FeaturePyridazine β-Keto EsterPyrimidine β-Keto Ester
α-Proton Acidity HigherHigh, but likely lower than pyridazine
Ease of Enolate Formation More facileFacile
Enolate Nucleophilicity Lowered by ringLowered by ring
Predicted Reactivity Faster enolate formation, potentially slower SN2 stepSlightly slower enolate formation
Acylation Reactions

Acylation of β-keto esters can occur at either the α-carbon (C-acylation) or the enolate oxygen (O-acylation). The outcome is influenced by the nature of the acylating agent, the counter-ion, and the solvent.

Reactivity Comparison:

The principles governing enolate formation in alkylation reactions also apply to C-acylation. Therefore, pyridazine β-keto esters are expected to form the requisite enolate for C-acylation more readily. The electrophilicity of the acylating agent will be a key determinant of the reaction rate.

Condensation Reactions

Condensation reactions, such as the Knorr pyrazole synthesis[2][3] or the Biginelli reaction,[4][5] rely on the electrophilicity of the carbonyl carbons of the β-keto ester.

G cluster_knorr Knorr Pyrazole Synthesis bke1 β-Keto Ester hydrazone Hydrazone Intermediate bke1->hydrazone Condensation hydrazine Hydrazine hydrazine->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization pyrazole Pyrazole/Pyrazolone cyclization->pyrazole

Caption: Simplified workflow of the Knorr pyrazole synthesis.

Reactivity Comparison:

  • Electrophilicity of the Ketone Carbonyl: The electron-withdrawing nature of both heterocyclic rings will increase the electrophilicity of the ketone carbonyl, making it more susceptible to nucleophilic attack by reagents like hydrazines (in the Knorr synthesis) or ureas (in the Biginelli reaction). A study on related nitrile derivatives suggested that the pyrimidine ring might confer slightly higher electrophilicity.[6] This would imply that pyrimidine β-keto esters could be more reactive in the initial condensation step of these reactions.

  • Electrophilicity of the Ester Carbonyl: Similarly, the ester carbonyl's electrophilicity will be enhanced, facilitating the final cyclization step in reactions like the Knorr synthesis.

Inference: Pyrimidine β-keto esters may exhibit slightly enhanced reactivity in condensation reactions due to a potentially more electrophilic ketone carbonyl, leading to faster initial adduct formation. However, both systems are expected to be highly reactive in such transformations.

Experimental Protocols

The following are representative protocols for the synthesis and reaction of a heterocyclic β-keto ester. These should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of a Pyridazine β-Keto Ester (Illustrative)

This protocol is based on synthetic strategies for creating functionalized pyridazines, which may involve the formation of a β-keto ester moiety.[7]

  • Step 1: Formation of a Hydrazone Precursor: To a solution of the appropriate glyoxal derivative in a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted hydrazine at room temperature. Stir the mixture for 1-2 hours.

  • Step 2: Reaction with a Diazo Ester: To the solution containing the hydrazone, add a Lewis acid catalyst (e.g., SnCl2 or BF3·OEt2) (0.1 eq.). Cool the mixture to 0 °C and add ethyl diazoacetate (1.1 eq.) dropwise.

  • Step 3: Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with a saturated aqueous solution of NaHCO3. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: α-Alkylation of a Heterocyclic β-Keto Ester
  • Step 1: Enolate Formation: To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF at 0 °C under an inert atmosphere (N2 or Ar), add a solution of the heterocyclic β-keto ester (1.0 eq.) in anhydrous THF dropwise.

  • Step 2: Alkylation: After the evolution of hydrogen gas ceases (approx. 30-60 minutes), add the alkylating agent (e.g., methyl iodide or benzyl bromide) (1.1 eq.) dropwise at 0 °C.

  • Step 3: Workup: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by flash column chromatography.

Conclusion

The reactivity of β-keto esters is significantly modulated by the presence of an attached pyridazine or pyrimidine ring. While both heterocycles enhance the acidity of the α-protons and the electrophilicity of the carbonyl carbons, subtle differences arise from the 1,2- versus 1,3-positioning of the nitrogen atoms. Pyridazine β-keto esters are predicted to have more acidic α-protons, facilitating enolate formation. Conversely, pyrimidine β-keto esters may possess a more electrophilic ketone carbonyl, potentially accelerating the initial step of condensation reactions.

For the medicinal chemist, these insights are valuable for tailoring reaction conditions to the specific heterocyclic scaffold. The choice of base, solvent, and temperature can be rationally designed to favor desired reaction pathways and optimize yields. As the demand for novel heterocyclic compounds in drug discovery continues to grow, a thorough understanding of these fundamental reactivity principles is indispensable.

References

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 115.
  • Di, L., et al. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Chemical Research in Toxicology, 27(12), 2052-2061.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry.
  • Popovics-Tóth, N., et al. (2020). Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. Molecules, 25(24), 5925.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign.
  • Der Pharma Chemica. (2016).
  • Journal of the Serbian Chemical Society. (2018). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine.
  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • Mayr, H., et al. (2019). Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity?. Accounts of Chemical Research, 52(2), 378-388.
  • Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. r/OrganicChemistry.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.
  • Google Patents. (1998). SYNTHESIS OF A HYDRAZONE β-KETO ESTER BY THE REACTION WITH A DIAZO ESTER. WO1998008807A1.
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

Sources

Validating Purity of Pyridazine Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of pyridazine intermediates using LC-MS/MS

Executive Summary Pyridazine scaffolds are privileged structures in modern drug discovery, particularly in the development of kinase inhibitors and phosphodiesterase (PDE) modulators. However, their unique electronic deficiency and the presence of adjacent nitrogen atoms (N-N bond) create distinct analytical challenges. Standard HPLC-UV methods often fail to detect non-chromophoric synthetic by-products or adequately resolve regioisomers formed during cyclization. This guide objectively compares LC-MS/MS against traditional alternatives and details a self-validating protocol for ensuring the absolute purity of pyridazine intermediates.

Part 1: Comparative Analysis of Analytical Architectures

To validate purity effectively, one must understand the limitations of each detection mode. The following table contrasts the performance of LC-MS/MS with HPLC-UV and Quantitative NMR (qNMR) specifically for pyridazine analysis.

Table 1: Comparative Performance Metrics for Pyridazine Intermediates

FeatureHPLC-UV (Diode Array) LC-MS/MS (Triple Quad) qNMR (H-NMR)
Primary Detection Principle Chromophore absorption (π-π*)Mass-to-charge ratio (m/z) & FragmentationNuclear spin resonance
Sensitivity (LOD) ~0.01% (requires chromophore)< 0.001% (trace analysis)~1.0% (low sensitivity)
Isomer Specificity Low (often co-elute)High (distinct fragmentation patterns)High (distinct chemical shifts)
Blind Spots Misses saturated impurities (no UV)Misses poorly ionizing compoundsOverlapped signals in complex mixtures
Pyridazine Suitability Screening: Good for routine batch release.Validation: Essential for impurity ID and trace quant.Reference: Gold standard for potency assignment.

Part 2: Deep Dive – The LC-MS/MS Advantage

The Isomer Challenge

Pyridazine synthesis often involves hydrazine condensations that yield regioisomers (e.g., 3-substituted vs. 6-substituted pyridazines). These isomers have identical molecular weights and similar polarities, making them indistinguishable by single-quadrupole MS (SIM) and difficult to separate on standard C18 columns.

  • Solution: Tandem Mass Spectrometry (MS/MS). While the parent ion (

    
    ) is identical, the fragmentation pathways differ based on substituent position relative to the N-N bond.
    
  • Mechanism: 3-substituted pyridazines typically favor the loss of

    
     (28 Da) or 
    
    
    
    (27 Da) at different collision energies compared to their 4- or 5-substituted counterparts.
Ionization & Column Selection
  • Ionization: Electrospray Ionization (ESI) in positive mode is preferred. The pyridazine nitrogens are weakly basic (

    
    ), readily accepting protons.
    
  • Column Chemistry:

    • Standard C18: Often fails to retain polar pyridazine precursors.

    • Phenyl-Hexyl: Superior for separating aromatic isomers via

      
       interactions.
      
    • HILIC: Recommended for highly polar, early-stage intermediates (e.g., hydrazino-pyridazines).

Part 3: The Self-Validating Experimental Protocol

This protocol is designed as a "closed-loop" system where MS data validates the UV data, and fragmentation validates the structural identity.

Phase 1: System Suitability & Separation
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1][2] Note: Avoid phosphate buffers which suppress ESI signal.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm) or equivalent.

  • Gradient: 5% B to 95% B over 10 minutes.

Phase 2: The "Purity Triangulation" Workflow

Do not rely on a single chromatogram. Run the sample through three distinct acquisition modes in a single injection or sequential runs.

  • Scan 1: Full Scan (Q1): Range

    
     100–1000.
    
    • Purpose: Detect all ionizable impurities.

    • Validation: Compare Total Ion Chromatogram (TIC) area % vs. UV 254 nm area %. If TIC shows extra peaks, UV is blind to them.

  • Scan 2: Neutral Loss Scan (Constant Neutral Loss of 28 Da):

    • Purpose: Specificity. Pyridazines characteristically lose

      
      .
      
    • Validation: Only true pyridazine-related impurities will appear. This filters out matrix noise or non-related synthetic reagents.

  • Scan 3: Product Ion Scan (MS2):

    • Purpose: Isomer confirmation.[3][4]

    • Validation: Select the precursor mass of the main peak. Acquire spectra at 10, 20, and 40 eV collision energy.

Phase 3: Data Interpretation (Representative Data)

Table 2: Representative Validation Data (Synthetic Crude)

Retention Time (min)UV Area %MS (TIC) Area %Identity (MS/MS)Conclusion
4.298.5%92.1%Target Pyridazine (

254)
Main Product
4.5ND 5.2%Saturated By-product (

258)
UV Blind Spot Detected
4.81.2%1.5%Regioisomer (

254)
Isomer Resolved
5.10.3%1.2%Dimer (

507)
Aggregates Detected

ND = Not Detected

Part 4: Visualizing the Workflow

The following diagrams illustrate the logic flow and the experimental setup for this validation process.

Diagram 1: The Self-Validating Purity Loop

This workflow ensures that no impurity is missed by cross-referencing UV and MS signals.

PurityValidationLoop Start Crude Pyridazine Sample Split Dual Detection Path Start->Split UV_Path HPLC-UV (254 nm) Quantify Chromophoric Impurities Split->UV_Path MS_Path LC-MS (Full Scan) Quantify Ionizable Impurities Split->MS_Path Compare Compare Area % (UV vs TIC) UV_Path->Compare MS_Path->Compare Match Profiles Match (>95% Correlation) Compare->Match Yes Mismatch Mismatch Detected (MS shows extra peaks) Compare->Mismatch No Conclusion Validated Purity Certificate Match->Conclusion Investigate Trigger MS/MS Neutral Loss Scan (-28 Da) Mismatch->Investigate Investigate->Conclusion Impurity ID

Caption: A closed-loop validation system where MS data acts as a quality control check on standard UV purity assessments.

Diagram 2: Isomer Differentiation Logic

How to distinguish regioisomers (e.g., 3- vs 4-substituted) when molecular weight is identical.

IsomerLogic Precursor Precursor Ion [M+H]+ CID Collision Induced Dissociation (CID) Precursor->CID PathA Pathway A: Loss of N2 (28 Da) CID->PathA PathB Pathway B: Loss of HCN (27 Da) CID->PathB Ratio Calculate Intensity Ratio (28 Da / 27 Da) PathA->Ratio PathB->Ratio Result3 3-Substituted Isomer (High N2 Loss) Ratio->Result3 Ratio > 1.5 Result4 4-Substituted Isomer (High HCN Loss) Ratio->Result4 Ratio < 0.5

Caption: Decision tree for differentiating pyridazine regioisomers based on characteristic neutral loss fragmentation patterns.

References

  • Agilent Technologies. (2018). Automated High Throughput Purity Assessment Using Mass Spectrometry.[5] Agilent Application Notes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). The pyridazine heterocycle in molecular recognition and drug discovery.[6] PubMed Central. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. Journal of Chemical Physics. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]

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Safety Operating Guide

4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive operational guide to ensure that your laboratory maintains the highest standards of safety, scientific integrity, and regulatory compliance when handling 4-Pyridazinepropanoic acid,


-oxo-, ethyl ester  (also known as ethyl 3-oxo-3-(pyridazin-4-yl)propanoate).

Because this compound is a specialized heterocyclic building block utilized in advanced drug discovery, it does not fall under generic, one-size-fits-all disposal protocols. Its unique chemical structure dictates specific handling requirements to prevent environmental contamination and dangerous secondary reactions in the waste stream.

Mechanistic Rationale for Disposal Protocols

To build a self-validating safety culture, laboratory personnel must understand why specific disposal protocols are enforced. The handling of 4-Pyridazinepropanoic acid,


-oxo-, ethyl ester is governed by two primary structural features:
  • The

    
    -Keto Ester Moiety (Reactivity Hazard): 
    
    
    
    
    -keto esters are chemically labile. If this compound is inadvertently disposed of in a highly alkaline waste stream (e.g., mixed with sodium hydroxide), the ester undergoes rapid base-catalyzed hydrolysis to form a
    
    
    -keto acid. This intermediate is highly unstable and will spontaneously decarboxylate at room temperature. This reaction releases carbon dioxide (
    
    
    ) gas, which can dangerously pressurize sealed waste containers and lead to catastrophic rupture. Therefore, maintaining a neutral pH in the waste stream is a critical, self-validating safety measure[1].
  • The Pyridazine Ring (Environmental Hazard): Nitrogen-rich heteroaromatic rings are highly recalcitrant to standard biological degradation processes used in municipal wastewater treatment. Pouring such compounds down the drain violates the 2 and can result in severe ecological toxicity and regulatory penalties[2]. All waste must be captured for high-temperature incineration[1].

Quantitative Waste Profiling

Before initiating any workflow, categorize the chemical waste using the parameters outlined in Table 1 to ensure compliance with the3[3].

ParameterSpecification / ClassificationOperational Implication
Chemical Class Nitrogen Heterocycle / ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Keto Ester
Do not mix with strong acids, bases, or oxidizing agents.
RCRA Waste Category Subtitle C (Hazardous Waste)Must be tracked from "cradle-to-grave"; zero drain disposal.
Target Waste Stream Halogen-Free Organic Liquid/SolidSegregate from halogenated solvents to reduce incineration costs.
Optimal Storage pH pH 6.0 – 8.0Prevents gas-generating decarboxylation reactions[1].
Accumulation Limit Max 55 Gallons / < 90 DaysRequires transfer to a licensed Treatment, Storage, and Disposal (TSD) facility[4].

Standard Operating Procedure: Segregation & Accumulation

To prevent cross-contamination and ensure regulatory compliance, follow this step-by-step methodology for routine waste segregation. This protocol acts as a self-validating system: by checking the pH of the waste stream before sealing the container, you actively verify that no gas-generating reactions will occur.

Step 1: Compatibility Verification

  • Ensure the designated secondary waste container contains only neutral, halogen-free organic solvents (e.g., ethyl acetate, ethanol, DMSO).

  • Validation Check: Use a pH strip to confirm the bulk waste stream is between pH 6.0 and 8.0.

Step 2: Transfer and Segregation

  • Transfer liquid waste containing 4-Pyridazinepropanoic acid,

    
    -oxo-, ethyl ester into the designated "Halogen-Free Organic Waste" carboy using a dedicated funnel.
    
  • Place contaminated solid consumables (e.g., silica gel from chromatography, pipette tips, nitrile gloves) into a heavy-duty, puncture-resistant "Hazardous Solid Waste" bag.

Step 3: RCRA-Compliant Labeling

  • Attach an 5 to the container[5].

  • List the full chemical name ("4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester"). Do not use abbreviations or chemical formulas, as this violates Hazard Communication Standards[5].

Step 4: Satellite Accumulation Storage

  • Store the sealed container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment (e.g., a spill tray) to prevent sewer contamination in the event of a leak[1].

G Start Waste Generation: 4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester Check Check Compatibility (Avoid strong acids/bases) Start->Check Liquid Liquid Waste Stream (Halogen-Free Organics) Check->Liquid Solutions/Solvents Solid Solid Waste Stream (Contaminated PPE/Silica) Check->Solid Solids/Consumables Label Apply RCRA-Compliant Hazardous Waste Label Liquid->Label Solid->Label Store Satellite Accumulation Area (Secondary Containment) Label->Store Dispose Transfer to EHS for Incineration (EPA Subtitle C) Store->Dispose Max 55 gal / <90 days

Fig 1. Workflow for the segregation and RCRA-compliant disposal of pyridazine beta-keto esters.

Standard Operating Procedure: Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required. The 6 mandates that all personnel must be trained on the methods used to detect and safely mitigate chemical releases[6].

Step 1: Hazard Assessment and PPE

  • Evacuate non-essential personnel from the immediate area.

  • Don appropriate Personal Protective Equipment (PPE): Chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat.

Step 2: Containment

  • For Liquid Spills: Surround the spill with inert absorbent pads or vermiculite to prevent the liquid from spreading into floor drains or under equipment.

  • For Solid Spills: Gently sweep the powder using a static-free brush and dustpan. Do not use compressed air or dry sweeping methods that could aerosolize the fine powder.

Step 3: Collection and Decontamination

  • Scoop the absorbed material or swept solid into a wide-mouth, sealable hazardous waste container.

  • Decontaminate the spill surface using a mild detergent and water. Because the compound is an ester, avoid using harsh bleach (sodium hypochlorite) or strong alkaline cleaners, which could trigger unwanted degradation reactions.

Step 4: Reporting

  • Label the cleanup materials as hazardous waste and submit an incident report to your Chemical Hygiene Officer (CHO) to evaluate the effectiveness of the Chemical Hygiene Plan[6].

Spill Spill Spill Detected (Liquid or Solid) Assess Assess Volume & Hazard (Don PPE: Nitrile, Goggles) Spill->Assess Contain Contain Spill (Absorbent Pads / Vermiculite) Assess->Contain Decon Decontaminate Surface (Mild Detergent/Water) Contain->Decon Bag Collect in Bio/Chem Hazardous Waste Bag Decon->Bag Report Report to EHS (OSHA Lab Standard) Bag->Report

Fig 2. Step-by-step spill response and surface decontamination pathway for laboratory settings.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. Case Western Reserve University. 5

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - National Institutes of Health (NIH). 1

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University Medical Center. 3

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).6

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). 2

  • Regulation of Laboratory Waste. American Chemical Society (ACS).4

Sources

Navigating the Synthesis of 4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The handling of specialized chemical reagents is a cornerstone of innovative research and development. This guide provides essential safety and logistical information for 4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester, a compound of interest in synthetic chemistry. By understanding the potential hazards and implementing robust safety protocols, researchers can mitigate risks and ensure a secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence.

Hazard Assessment and Triage: Understanding the Compound

  • Pyridazine Derivatives: Compounds containing the pyridazine ring can exhibit varying toxicological profiles. Some are known to be irritants. For instance, Pyridazine-4-carboxylic acid is known to cause skin and eye irritation and may be harmful if inhaled or swallowed[1].

  • Beta-Keto Esters: This functional group is common in organic synthesis[2][3][4]. While many are not acutely toxic, they can be irritants and may pose flammability risks. For example, some beta-keto esters are combustible liquids[5].

Given these characteristics, it is prudent to treat this compound as a substance that is potentially irritating to the skin, eyes, and respiratory tract, and may be harmful if ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]

PPE ComponentSpecifications & Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for all laboratory work[7][8]. When handling larger quantities or when there is a splash hazard, chemical splash goggles should be worn[6][9]. For operations with a significant risk of splashing, a face shield worn over safety goggles is mandatory[8][9].
Hand Protection Nitrile gloves are a suitable choice for general handling as they provide protection against a wide range of solvents and chemicals[9][10]. For prolonged work or when handling highly corrosive substances, double gloving or using heavier-duty gloves is recommended[6][9]. Always inspect gloves for tears or holes before use[9].
Body Protection A flame-resistant lab coat that is fully buttoned is required at all times in the laboratory[7][8]. This protects the skin and personal clothing from splashes and spills[9].
Respiratory Protection Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors[11]. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary, as determined by a formal risk assessment and in accordance with the institution's respiratory protection program[12][13].

Operational Plan: From Receipt to Reaction

A systematic workflow ensures that the compound is handled safely at every stage.

Caption: A logical workflow for the safe handling of chemical reagents.
Step-by-Step Handling Protocol
  • Preparation and Planning:

    • Before beginning any work, thoroughly review the experimental protocol and the Safety Data Sheets (SDS) for all chemicals to be used[11][14].

    • Ensure that a chemical hygiene plan is in place and accessible[12][14][15].

    • Locate the nearest safety shower and eyewash station and verify they are operational.

  • Handling in a Controlled Environment:

    • All manipulations of this compound, including weighing and transferring, should be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors[11].

    • Use appropriate tools (e.g., spatulas) to handle the solid material and avoid generating dust.

  • During the Reaction:

    • Set up reactions in a clean and organized manner within the fume hood.

    • Continuously monitor the reaction for any unexpected changes.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen[1]. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal[5][16]. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Disposal Guidelines: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream management. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: Fostering a Culture of Safety

The responsible handling of chemical reagents like this compound is paramount in a research setting. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and established operational and disposal plans, scientists can confidently and safely advance their research goals. This guide serves as a foundational resource, and it is incumbent upon every researcher to remain vigilant and informed about the specific hazards present in their laboratory.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (2021, September 15). University of Georgia Research. Retrieved from [Link]

  • Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]

  • SAFETY DATA SHEET. (2020, March 3). DeLaval. Retrieved from [Link]

  • SAFETY DATA SHEET. (2012, February 21). Thermo Fisher Scientific. Retrieved from [Link]

  • Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Working with Hazardous Chemicals. (2007). Organic Syntheses, 84, 43-57. Retrieved from [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. (2022, August 3). PMC. Retrieved from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved from [Link]

  • Pentanoic acid, 4-oxo-, ethyl ester. (2018, June 22). Synerzine. Retrieved from [Link]

  • Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing. Retrieved from [Link]

Sources

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